dBRD9 dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H45N7O10.2ClH/c1-45(21-29-32(54-3)18-24(19-33(29)55-4)28-22-46(2)38(51)27-20-41-11-10-25(27)28)23-35(49)43-13-15-57-17-16-56-14-12-42-30-7-5-6-26-36(30)40(53)47(39(26)52)31-8-9-34(48)44-37(31)50;;/h5-7,10-11,18-20,22,31,42H,8-9,12-17,21,23H2,1-4H3,(H,43,49)(H,44,48,50);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEVDQHYSARWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47Cl2N7O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of dBRD9 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
dBRD9 dihydrochloride (B599025) has emerged as a potent and selective chemical probe for interrogating the biological functions of Bromodomain-containing protein 9 (BRD9). As a Proteolysis Targeting Chimera (PROTAC), dBRD9 does not act as a classical inhibitor but rather induces the targeted degradation of the BRD9 protein. This mechanism offers a powerful approach to achieving a more profound and sustained suppression of BRD9 activity compared to traditional occupancy-based inhibitors. This guide provides an in-depth exploration of the molecular mechanism of action of dBRD9, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: Targeted Protein Degradation
dBRD9 is a heterobifunctional molecule composed of a ligand that binds to the BRD9 bromodomain, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1][2] Specifically, dBRD9 utilizes a pomalidomide (B1683931) moiety to engage the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][3] This ternary complex formation between BRD9, dBRD9, and CRBN brings the E3 ligase in close proximity to BRD9, facilitating the transfer of ubiquitin molecules to the BRD9 protein.[1] This polyubiquitination marks BRD9 for recognition and subsequent degradation by the 26S proteasome, leading to its selective removal from the cell.[1]
Visualizing the dBRD9 PROTAC Mechanism
Caption: dBRD9-mediated targeted degradation of BRD9 protein.
Quantitative Assessment of dBRD9 Activity
The efficacy of dBRD9 is quantified by its ability to induce BRD9 degradation (DC50 and Dmax) and its subsequent effects on cellular processes (IC50).
| Parameter | Cell Line | Value | Assay Type | Reference |
| IC50 | MOLM-13 (AML) | 104 nM | Cell Proliferation | [4] |
| IC50 | EOL-1 (AML) | Potent anti-proliferative effect | Cell Proliferation | [1] |
| IC50 | Multiple Myeloma (MM) Panel | 10 to 100 nM | Cell Growth | [5] |
| IC50 | LNCaP, VCaP, 22Rv1, C4-2 (Prostate Cancer) | ~3 µM (for inhibitor I-BRD9) | Cell Viability | [6] |
| Degradation | MOLM-13 (AML) | Dose-dependent decrease (0.5-5000 nM) | Western Blot | [1][7] |
| Degradation Selectivity | MOLM-13 (AML) | 5.5-fold lower BRD9 abundance; no effect on BRD4/7 | Proteomics/Western Blot | [1] |
| Degradation | A549 (Lung Carcinoma) | Rapid depletion within 6h (125 nM) | Western Blot | [8] |
Cellular Pathways and Downstream Effects of BRD9 Degradation
BRD9 is a component of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, which plays a critical role in regulating gene expression.[1][9] The degradation of BRD9 by dBRD9 leads to significant downstream consequences in various cellular contexts.
Oncogenic Gene Expression in Synovial Sarcoma
In synovial sarcoma, BRD9 is a crucial cofactor for the SS18-SSX fusion oncoprotein, which drives oncogenic gene expression programs.[9] Degradation of BRD9 by dBRD9 leads to the reversal of these programs and inhibits tumor progression.[9]
Visualizing BRD9's Role in Synovial Sarcoma
Caption: dBRD9 disrupts the oncogenic function of BRD9 in synovial sarcoma.
Ribosome Biogenesis in Multiple Myeloma
In multiple myeloma, BRD9 depletion has been shown to downregulate genes involved in ribosome biogenesis and rRNA processing.[5][10] This disruption of protein synthesis machinery contributes to the inhibition of myeloma cell growth.[5]
Inflammatory Response in Macrophages
dBRD9 can potentiate the activity of the glucocorticoid receptor (GR) in macrophages, leading to the repression of pro-inflammatory genes.[11] This suggests a role for BRD9 in modulating inflammatory responses.
Antiviral Activity
BRD9 is involved in the expression of a subset of interferon-stimulated genes (ISGs), which are crucial for the antiviral response.[8] Degradation of BRD9 by dBRD9 can impair the ability of cells to mount an effective antiviral defense.[8]
Experimental Protocols
Western Blot for BRD9 Degradation
Objective: To qualitatively and semi-quantitatively assess the degradation of BRD9 protein following dBRD9 treatment.
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-13) at a desired density and allow them to adhere overnight. Treat cells with a dose-response of dBRD9 dihydrochloride (e.g., 0.5, 5, 50, 500, 5000 nM) or a vehicle control (DMSO) for a specified time (e.g., 4 hours).[1][7]
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody against BRD9 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like actin or GAPDH to ensure equal protein loading.
Visualizing the Western Blot Workflow
Caption: Workflow for assessing BRD9 degradation by Western Blot.
AlphaScreen for Ternary Complex Formation
Objective: To measure the dBRD9-induced proximity between BRD9 and the E3 ligase component CRBN.
-
Reagents: Recombinant BRD9 bromodomain (e.g., GST-tagged), recombinant CRBN-DDB1 complex, biotinylated BRD9 ligand, streptavidin-coated donor beads, and anti-GST acceptor beads.
-
Assay Setup: In a 384-well plate, combine the recombinant proteins, biotinylated ligand, and varying concentrations of dBRD9.
-
Incubation: Incubate the mixture to allow for complex formation.
-
Bead Addition: Add the donor and acceptor beads.
-
Signal Detection: In the presence of a ternary complex, the donor and acceptor beads are brought into close proximity, generating a chemiluminescent signal that can be read on a plate reader. The signal intensity is proportional to the amount of ternary complex formed.[3]
RNA-sequencing for Gene Expression Analysis
Objective: To identify global changes in gene expression following BRD9 degradation.
-
Cell Treatment and RNA Extraction: Treat cells with dBRD9 or vehicle control. Extract total RNA using a suitable kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA, including steps for mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome and perform differential gene expression analysis to identify genes that are up- or down-regulated upon dBRD9 treatment. Pathway analysis can then be performed to understand the biological processes affected.[6]
Conclusion
This compound is a powerful tool for studying the biological roles of BRD9. Its mechanism of action, centered on targeted proteasomal degradation, provides a distinct and often more effective means of functional knockout compared to traditional inhibitors. The diverse downstream effects of BRD9 degradation underscore its importance in a range of cellular processes, from oncogenesis to immune regulation. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate functions of BRD9 and the therapeutic potential of its targeted degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dBRD9 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
The Function of dBRD9 in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
dBRD9 is a potent and selective heterobifunctional chemical degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to target the Bromodomain-containing protein 9 (BRD9) for ubiquitination and subsequent proteasomal degradation. BRD9 is a key subunit of the non-canonical SWI/SNF (BAF) chromatin remodeling complex, known as ncBAF or GBAF. By inducing the degradation of BRD9, dBRD9 serves as a powerful chemical tool to probe the biological functions of BRD9 and as a potential therapeutic agent in various diseases, particularly cancer. This guide provides a comprehensive overview of the function of dBRD9 in cells, including its mechanism of action, its impact on cellular pathways, and detailed methodologies for its study.
The Target: BRD9 and the ncBAF Complex
BRD9 is an epigenetic reader that recognizes acetylated lysine (B10760008) residues on histones and other proteins through its bromodomain.[1] It is a defining component of the ncBAF complex, which is one of three major subtypes of the mammalian SWI/SNF chromatin remodeling complexes.[1][2] The ncBAF complex plays a crucial role in regulating gene expression by altering chromatin structure and accessibility.[1] Unlike other BAF complexes, ncBAF uniquely contains BRD9.[3]
The core function of BRD9 within the ncBAF complex is to anchor the complex to specific chromatin regions, thereby influencing the transcription of target genes.[3] BRD9's role is critical in various cellular processes, and its dysregulation has been implicated in several cancers, including acute myeloid leukemia (AML), synovial sarcoma, malignant rhabdoid tumors, and prostate cancer.[4][5]
Mechanism of Action of dBRD9
dBRD9 is a bifunctional molecule that consists of a ligand that binds to the BRD9 bromodomain, a linker, and a ligand that recruits an E3 ubiquitin ligase, typically cereblon (CRBN).[6][7] The primary function of dBRD9 is to induce the selective degradation of the BRD9 protein.[8]
The mechanism proceeds as follows:
-
Ternary Complex Formation: dBRD9 simultaneously binds to the bromodomain of BRD9 and the CRBN E3 ubiquitin ligase, forming a ternary complex.[7]
-
Ubiquitination: The proximity induced by the ternary complex formation allows the E3 ligase to polyubiquitinate BRD9.
-
Proteasomal Degradation: The polyubiquitinated BRD9 is then recognized and degraded by the 26S proteasome.[8]
This targeted degradation of BRD9 leads to the functional inactivation of the ncBAF complex and subsequent downstream cellular effects.
Below is a diagram illustrating the mechanism of action of dBRD9.
Caption: dBRD9 induces the degradation of BRD9 protein.
Quantitative Data on dBRD9 Activity
The efficacy of dBRD9 and its analogs has been quantified in various cellular contexts. The following tables summarize key quantitative data.
Table 1: Cellular Potency of BRD9 Degraders
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| dBRD9 | MOLM-13 | Degradation | IC50 | 104 nM | [6] |
| dBRD9-A | Multiple Myeloma Cell Lines | Cell Growth | IC50 | 10 - 100 nM | [9] |
| dBRD9 | EOL-1, MOLM-13 | Anti-proliferative | - | Potent effect at 0-100 nM | [8] |
| I-BRD9 (inhibitor) | LNCaP, VCaP, 22Rv1, C4-2 | Cell Viability | IC50 | ~3 µM | [10] |
Table 2: Selectivity and Degradation Efficacy of dBRD9
| Parameter | Cell Line | Treatment | Value | Reference |
| BRD9 Degradation | MOLM-13 | 100 nM dBRD9 for 2h | 5.5-fold lower abundance | [8][11] |
| Off-target effects | MOLM-13 | 100 nM dBRD9 for 2h | 99% of 7326 proteins differed <0.3-fold | [11] |
| BRD4/BRD7 levels | MOLM-13 | 0.5-5000 nM dBRD9 for 4h | No significant effect | [8] |
Impact of dBRD9 on Cellular Signaling Pathways
By inducing the degradation of BRD9, dBRD9 impacts several critical cellular signaling pathways.
Ribosome Biogenesis and Protein Synthesis
In multiple myeloma, BRD9 plays a crucial role in promoting ribosome biogenesis.[9] Depletion of BRD9 using dBRD9-A leads to the downregulation of genes involved in ribosome biogenesis and a decrease in the expression of the master regulator MYC, ultimately disrupting protein synthesis and inhibiting cell growth.[9]
Caption: dBRD9 disrupts ribosome biogenesis in multiple myeloma.
Androgen Receptor (AR) Signaling in Prostate Cancer
In prostate cancer, BRD9 is a critical regulator of androgen receptor (AR) signaling.[10] BRD9 interacts with the AR and is required for its binding to target genes.[8] The GBAF complex, through BRD9, cooperates with BET proteins (BRD2 and BRD4) to facilitate AR-dependent gene expression.[10] Treatment with dBRD9 reduces the proliferation of AR-positive prostate cancer cells.[10]
References
- 1. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encodeproject.org [encodeproject.org]
- 3. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9 Is a Critical Regulator of Androgen Receptor Signaling and Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ChIP Protocol | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Identification of assembly mode of non-canonical BAF (ncBAF) chromatin remodeling complex core module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactome | Formation of the non-canonical BAF (ncBAF) complex [reactome.org]
- 11. researchgate.net [researchgate.net]
dBRD9: A Selective BRD9 Degrader for Targeted Protein Attenuation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF chromatin remodeling complex (ncBAF), has emerged as a significant therapeutic target in various diseases, including specific types of cancer.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, targeted protein degradation offers a novel therapeutic modality by completely removing the target protein from the cellular environment. dBRD9 is a heterobifunctional molecule, known as a Proteolysis Targeting Chimera (PROTAC), designed to selectively hijack the cell's ubiquitin-proteasome system to induce the degradation of BRD9.[3] This guide provides a comprehensive technical overview of dBRD9, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.
Mechanism of Action
dBRD9 operates by forming a ternary complex between the BRD9 protein and an E3 ubiquitin ligase.[3][4] The dBRD9 molecule itself consists of three key components: a ligand that specifically binds to the bromodomain of BRD9, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or DCAF16, depending on the specific dBRD9 variant), and a flexible linker connecting the two ligands.[5][6] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine (B10760008) residues on the surface of BRD9, marking it for recognition and subsequent degradation by the 26S proteasome.[4][7] The dBRD9 molecule is then released and can act catalytically to induce the degradation of multiple BRD9 proteins.[4]
Data Presentation
The efficacy of a degrader is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various BRD9 degraders across different cell lines.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of BRD9 Degraders
| Degrader | Cell Line | DC50 | Dmax | Treatment Time | E3 Ligase Recruited | Reference |
| dBRD9 | MOLM-13 | 56.6 nM (IC50) | Not Specified | Not Specified | Cereblon | |
| AMPTX-1 | MV4-11 | 0.5 nM | 93% | 6 hours | DCAF16 | [5] |
| AMPTX-1 | MCF-7 | 2 nM | 70% | 6 hours | DCAF16 | [5] |
| dBRD9-A | OPM2, H929 | 10-100 nM (IC50) | Not Specified | 5 days | Cereblon | [8] |
Note: IC50 values for proliferation may differ from DC50 values for degradation. Data can vary based on experimental conditions.
Table 2: Selectivity Profile of dBRD9
| Method | Cell Line | Key Findings | Reference |
| Quantitative Proteomics | MOLM-13 | Of 7,326 quantified proteins, BRD9 was the only protein significantly degraded after 2 hours of treatment with 100 nM dBRD9. | [9] |
| Western Blot | MOLM-13 | dBRD9 treatment for 4 hours showed no significant effect on the expression of BRD4 and BRD7. | [10] |
| BromoScan | In vitro | At 1µM, dBRD9 showed no significant off-target binding to other bromodomains, with BRD4 binding at > 50 µM. | [11] |
Signaling Pathways and Cellular Functions
BRD9 is a subunit of the ncBAF (non-canonical BRG1/BRM-associated factor) chromatin remodeling complex.[2][12] This complex plays a crucial role in regulating gene expression by altering chromatin structure.[12] Degradation of BRD9 disrupts the integrity and function of the ncBAF complex, leading to downstream effects on various signaling pathways.[2][13]
Experimental Protocols
Detailed methodologies are crucial for the successful application and evaluation of dBRD9. Below are protocols for key experiments.
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol is for determining the DC50 and Dmax of dBRD9.[4][7]
Materials:
-
Cell line of interest
-
dBRD9 compound and DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9 and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of dBRD9 for a predetermined time (e.g., 4, 16, or 24 hours). Include a vehicle-only control.[7][14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.[7]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.[7]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and denature by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-BRD9 antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Apply ECL substrate and detect the chemiluminescent signal using an imaging system.[7]
-
Analysis: Strip the membrane and re-probe for a loading control. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the BRD9 signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.[7]
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[15][16]
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at an optimal density in an opaque-walled 96-well plate and incubate overnight.[16]
-
Compound Treatment: Add serial dilutions of dBRD9 to the wells. Include a vehicle control.[15]
-
Incubation: Incubate the plate for a period relevant to the expected effect (e.g., 72 hours).[15]
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes to stabilize the signal.[16]
-
Measurement: Record the luminescence using a plate reader.[16]
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results to determine the IC50 value.[16]
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex
This protocol is to confirm the dBRD9-mediated interaction between BRD9 and the E3 ligase.[17][18]
Materials:
-
Cells expressing tagged versions of BRD9 or the E3 ligase (e.g., Flag-tag, HA-tag)
-
dBRD9 and a proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Antibody against the tag (e.g., anti-Flag)
-
Protein A/G magnetic beads
-
Wash buffer and elution buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with dBRD9 and a proteasome inhibitor for a short duration (e.g., 2-4 hours) to allow complex formation without degradation. Lyse the cells in a gentle Co-IP lysis buffer.[18][19]
-
Immunoprecipitation: Pre-clear the lysate and then incubate with an anti-tag antibody overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complexes.[19]
-
Washing and Elution: Wash the beads multiple times to remove non-specific binders. Elute the protein complexes from the beads.[17]
-
Western Blot Analysis: Analyze the eluate by Western Blot using antibodies against BRD9 and the E3 ligase to confirm their co-precipitation.[17]
Protocol 4: Quantitative PCR (qPCR) for Target Gene Expression
This protocol measures changes in the mRNA levels of BRD9 target genes.[20]
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., MYC) and a housekeeping gene (e.g., GAPDH)[21]
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with dBRD9 or vehicle for a specified time (e.g., 24 hours). Extract total RNA from the cells.[22]
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, primers, and master mix. Run the reaction in a real-time PCR instrument.[22]
-
Data Analysis: Use the comparative Ct (ΔΔCt) method to calculate the relative fold change in gene expression, normalized to the housekeeping gene.[22]
Conclusion
dBRD9 represents a potent and highly selective chemical tool for studying the biological functions of BRD9 and a promising therapeutic agent for diseases driven by this protein. Its ability to induce the complete removal of BRD9 provides a more robust cellular phenotype compared to traditional inhibition. The data and protocols presented in this guide offer a comprehensive resource for researchers to effectively utilize and characterize dBRD9 in their studies, paving the way for further discoveries in chromatin biology and drug development.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Probe dBRD9 | Chemical Probes Portal [chemicalprobes.org]
- 12. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 20. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. origene.com [origene.com]
- 22. benchchem.com [benchchem.com]
The Advent of dBRD9 PROTACs: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is rapidly evolving, with targeted protein degradation (TPD) emerging as a powerful modality to address previously "undruggable" targets. Among the proteins of interest, Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has garnered significant attention for its role in various cancers. This technical guide provides an in-depth overview of the discovery and development of proteolysis-targeting chimeras (PROTACs) designed to degrade BRD9, offering a comprehensive resource for researchers in the field.
BRD9: A Compelling Target for Degradation
BRD9 functions as an epigenetic reader, recognizing acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting the ncBAF complex to specific genomic locations to regulate gene transcription.[1] Dysregulation of BRD9 has been implicated in the progression of several malignancies, including synovial sarcoma, rhabdoid tumors, and certain hematological cancers.[2][3][4] Traditional small molecule inhibitors of BRD9 have shown promise; however, they often exhibit limited cellular activity.[1] PROTAC technology offers a distinct advantage by hijacking the cell's natural ubiquitin-proteasome system (UPS) to induce the selective degradation of the target protein, a strategy that can overcome the limitations of occupancy-driven inhibitors.[1][5]
The dBRD9 PROTAC: Mechanism of Action
A dBRD9 PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to BRD9, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting the two. The PROTAC facilitates the formation of a ternary complex between BRD9 and the E3 ligase, leading to the polyubiquitination of BRD9. This "tag" marks BRD9 for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the protein from the cell.[5][6]
Below is a diagram illustrating the general mechanism of action for a dBRD9 PROTAC.
Key dBRD9 PROTACs and Their Efficacy
Several potent and selective dBRD9 PROTACs have been developed. The following tables summarize the quantitative data for some of the most prominent examples.
| PROTAC | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| dBRD9-A | Cereblon | OPM2, H929 | 10-100 nM (IC50) | Not Specified | [7] |
| CW-3308 | Cereblon | G401, HS-SY-II | < 10 nM | > 90% | [4] |
| E5 | Not Specified | MV4-11 | 16 pM | Not Specified | [2] |
| DBr-1 | DCAF1 | HEK293 | 90 nM | Not Specified | [1] |
| VZ185 | VHL | HEK293 | Not Specified | Not Specified | [8] |
Table 1: Degradation Potency of Key dBRD9 PROTACs.
| PROTAC | Cell Line | IC50 (Proliferation) | Reference |
| dBRD9 | LNCaP, VCaP, 22Rv1, C4-2 | ~3 µM (with I-BRD9) | [9] |
| E5 | MV4-11 | 0.27 nM | [2] |
| E5 | OCI-LY10 | 1.04 nM | [2] |
| dBRD9-A | Synovial Sarcoma Cells | Inhibits growth | [10] |
Table 2: Anti-proliferative Activity of Key dBRD9 PROTACs.
Experimental Protocols for dBRD9 PROTAC Development
The development and characterization of dBRD9 PROTACs involve a series of key experiments. Below are detailed methodologies for some of these critical assays.
Western Blot Analysis for BRD9 Degradation
This protocol is used to quantify the reduction in BRD9 protein levels following treatment with a dBRD9 PROTAC.[7]
Materials:
-
Cell lines of interest (e.g., MOLM-13, G401)
-
dBRD9 PROTAC of interest
-
DMSO (vehicle control)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the dBRD9 PROTAC or DMSO for the desired time (e.g., 4, 6, 24 hours).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[7]
-
SDS-PAGE and Western Blotting: Normalize the protein amounts for all samples and prepare them with Laemmli sample buffer. Resolve the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and incubate with ECL substrate. Visualize the protein bands using an imaging system.
-
Normalization: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Cell Viability Assay
This assay measures the effect of dBRD9 PROTAC treatment on cell proliferation and viability.
Materials:
-
Cell lines of interest
-
dBRD9 PROTAC of interest
-
Cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density.
-
Treatment: After 24 hours, treat the cells with serial dilutions of the dBRD9 PROTAC.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the logarithm of the PROTAC concentration.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to verify the formation of the BRD9-PROTAC-E3 ligase ternary complex.[7]
Materials:
-
Cells expressing the target proteins
-
dBRD9 PROTAC
-
Lysis buffer (non-denaturing)
-
Antibody against the E3 ligase (e.g., anti-CRBN) or a tag
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with the dBRD9 PROTAC or DMSO for a short duration (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase overnight at 4°C. Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against BRD9 to confirm its presence in the immunoprecipitated complex.
Signaling Pathways and Experimental Workflows
The development of a dBRD9 PROTAC follows a structured workflow, from target validation to in vivo efficacy studies. BRD9 itself is involved in various signaling pathways critical for cancer cell survival and proliferation.
The following diagram illustrates a typical workflow for the discovery and development of a dBRD9 PROTAC.
BRD9 has been shown to regulate several key signaling pathways implicated in cancer. Understanding these pathways is crucial for elucidating the downstream effects of BRD9 degradation.
Conclusion and Future Directions
The discovery and development of dBRD9 PROTACs represent a significant advancement in the field of targeted therapy. These molecules have demonstrated potent and selective degradation of BRD9, leading to anti-proliferative effects in various cancer models. The continued optimization of dBRD9 PROTACs, focusing on improving oral bioavailability and refining selectivity profiles, holds great promise for their translation into clinical settings.[4] Further research into the intricate roles of BRD9 in different cellular contexts will undoubtedly unveil new therapeutic opportunities for this innovative class of drugs.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene - BRD9 [maayanlab.cloud]
- 4. Discovery of CW-3308 as a Potent, Selective, and Orally Efficacious PROTAC Degrader of BRD9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharma.co.uk [biopharma.co.uk]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dBRD9-A | Active Degraders | Tocris Bioscience [tocris.com]
dBRD9's Role in Targeted Protein Degradation: An In-depth Technical Guide
This guide provides a comprehensive overview of dBRD9, a chemical degrader specifically designed to induce the targeted degradation of Bromodomain-containing protein 9 (BRD9). It is intended for researchers, scientists, and drug development professionals interested in the fields of targeted protein degradation, epigenetics, and oncology. This document details the mechanism of action, downstream cellular effects, and key experimental methodologies for studying dBRD9.
Introduction: BRD9 as a Therapeutic Target
Bromodomain-containing protein 9 (BRD9) is a key component of the non-canonical SWI/SNF chromatin remodeling complex, also known as ncBAF.[1][2] This complex plays a crucial role in regulating gene expression by modulating chromatin structure and DNA accessibility.[3] The bromodomain of BRD9 specifically recognizes and binds to acetylated lysine (B10760008) residues on histones, thereby recruiting the ncBAF complex to specific gene promoters to regulate transcription.[1][2]
Aberrant BRD9 activity and overexpression have been implicated in the pathology of several cancers. It has been identified as an oncogenic driver in malignancies such as synovial sarcoma, multiple myeloma, and acute myeloid leukemia (AML).[1][4][5] In these contexts, BRD9 helps maintain oncogenic gene expression programs, promoting tumor cell proliferation and survival.[4][6] For example, in synovial sarcoma, BRD9 is a critical component of the SS18-SSX fusion protein-containing BAF complexes that drive the disease.[5] In multiple myeloma, high BRD9 expression is a poor prognostic factor, and its depletion inhibits cancer cell growth by downregulating ribosome biogenesis and the master regulator MYC.[4][7] This has established BRD9 as a compelling therapeutic target for cancer intervention.
The PROTAC Approach to Targeted Protein Degradation
Targeted protein degradation (TPD) is a therapeutic strategy that harnesses the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest.[8][9] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[10] A PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[10][11]
By simultaneously binding the target protein and an E3 ligase, the PROTAC induces the formation of a ternary complex.[12] This proximity leads to the E3 ligase-mediated transfer of ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[13][14]
dBRD9: A Specific Degrader of BRD9
dBRD9 is a potent and selective PROTAC designed to target BRD9 for degradation.[15][16] Several versions of dBRD9 have been developed, most commonly utilizing ligands for the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ubiquitin ligases.[16][17] For instance, one well-characterized version of dBRD9 is composed of the BRD9 inhibitor BI-7273 conjugated to the Cereblon E3 ligase ligand pomalidomide. Another variant, dBRD9-A, also targets BRD9 for degradation.[4] More recently, a novel "targeted glue" degrader, AMPTX-1, has been developed that recruits the E3 ligase DCAF16 to BRD9.[18][19]
The primary mechanism of action for dBRD9 involves the formation of a BRD9-dBRD9-E3 ligase ternary complex, which triggers the ubiquitination and subsequent proteasomal degradation of BRD9.[16] This degradation is highly efficient and selective. Proteomic studies have shown that treatment with dBRD9 leads to a significant reduction in BRD9 protein levels with minimal impact on other proteins, including the closely related BET bromodomain family members like BRD4 and BRD7.[10][15][17]
Downstream Signaling and Cellular Consequences
The degradation of BRD9 by dBRD9 triggers significant downstream biological effects, primarily through the disruption of the ncBAF complex's function. This leads to the modulation of gene expression programs that are critical for cancer cell survival and proliferation.
-
Oncogenic Gene Expression: In synovial sarcoma, dBRD9 treatment reverses oncogenic gene expression driven by the SS18-SSX fusion protein.[5]
-
Ribosome Biogenesis: In multiple myeloma, dBRD9-A-induced degradation of BRD9 downregulates genes involved in ribosome biogenesis and disrupts the protein synthesis machinery, leading to cell growth inhibition.[4] This effect is partly mediated through the decreased expression of the master regulator MYC.[4][7]
-
Androgen Receptor (AR) Signaling: In prostate cancer, BRD9 is a critical regulator of androgen receptor signaling. dBRD9 treatment can modulate AR-dependent gene expression, impacting cancer progression.[20]
-
Interferon Response: BRD9 has been identified as a component of the interferon-stimulated gene (ISG) expression pathway. Degradation of BRD9 can therefore impact the cellular response to interferons and antiviral activity.[3]
Quantitative Data Presentation
The efficacy of dBRD9 and its analogs is quantified through various in vitro and cellular assays. The following tables summarize key data from published studies.
Table 1: In Vitro Degradation Potency of dBRD9 Analogs
| Compound | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Treatment Time (h) | E3 Ligase Recruited |
|---|---|---|---|---|---|
| dBRD9 | MOLM-13 | ~50 | >90 | 4 | Cereblon |
| dBRD9-A | OPM2, H929 | ~100 | >95 | 6-24 | Cereblon |
| AMPTX-1 | MV4-11 | 0.5 | 93 | 6 | DCAF16 |
| AMPTX-1 | MCF-7 | 2 | 70 | 6 | DCAF16 |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation. Data compiled from multiple sources.[4][15][18]
Table 2: Cellular Anti-proliferative Activity of dBRD9 Analogs
| Compound | Cell Line Panel | IC₅₀ Range (nM) | Assay Duration (days) |
|---|---|---|---|
| dBRD9 | EOL-1, MOLM-13 (AML) | 56.6 (MOLM-13) | 7 |
| dBRD9-A | Multiple Myeloma (MM) | 10 - 100 | 5 |
| dBRD9-A | HSSYII, SYO1 (Syn. Sarc.) | ~50 - 100 | Not Specified |
IC₅₀: Concentration for 50% inhibition of cell growth. Data compiled from multiple sources.[4][5][15]
Detailed Experimental Protocols
This section provides methodologies for key experiments used to characterize the activity and selectivity of dBRD9.
Protocol 1: Western Blot Analysis for BRD9 Degradation
This protocol is used to quantify the reduction of BRD9 protein levels in cells following treatment with a degrader.
-
1. Cell Culture and Treatment:
-
Seed cells (e.g., MOLM-13, OPM2) at an appropriate density in 6-well plates and allow them to adhere or stabilize overnight.
-
Treat cells with a dose-response range of dBRD9 (e.g., 0.5 nM to 5000 nM) or a vehicle control (DMSO) for a specified time (e.g., 4, 6, or 24 hours).[15]
-
-
2. Cell Lysis:
-
Harvest cells and wash once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[21]
-
-
3. Protein Quantification:
-
Determine the protein concentration of the supernatant (lysate) using a BCA protein assay kit according to the manufacturer's instructions.[21]
-
-
4. SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane) and prepare with Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Transfer the separated proteins to a PVDF membrane.[21]
-
-
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin).[21]
-
-
6. Detection and Analysis:
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using densitometry software to determine the percentage of BRD9 degradation relative to the vehicle control.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the formation of the BRD9-dBRD9-E3 ligase ternary complex.
-
1. Cell Treatment and Lysis:
-
Treat cells with dBRD9 or vehicle control for a short duration (e.g., 2 hours) to capture the transient complex. To prevent proteasomal degradation and stabilize the complex, pre-treat cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924).[22]
-
Harvest and lyse cells in a non-denaturing Co-IP lysis buffer.
-
-
2. Immunoprecipitation:
-
Pre-clear the cell lysates with Protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase component (e.g., anti-CRBN or anti-VHL) or an antibody against BRD9, overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.[21]
-
-
3. Washing and Elution:
-
Wash the beads several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
4. Western Blot Analysis:
-
Analyze the eluates by Western blotting.
-
Probe separate blots for the presence of BRD9 and the E3 ligase component to confirm their interaction in the dBRD9-treated sample compared to the control.
-
Protocol 3: Chromatin Immunoprecipitation sequencing (ChIP-seq)
This protocol identifies the genome-wide binding sites of BRD9 and assesses how they are affected by dBRD9 treatment.
-
1. Cell Treatment and Cross-linking:
-
Treat cells (e.g., OPM2) with dBRD9-A (100 nM) or vehicle for a specified time (e.g., 6 or 24 hours).[4]
-
Cross-link proteins to DNA by adding 1% formaldehyde (B43269) directly to the culture medium for 10 minutes at room temperature.
-
Quench the reaction with glycine.[4]
-
-
2. Chromatin Preparation:
-
Harvest and lyse cells to isolate nuclei.
-
Sonify or enzymatically digest the chromatin to generate fragments of approximately 200-500 bp.
-
-
3. Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-BRD9 antibody or a control IgG overnight at 4°C.
-
Use Protein A/G beads to pull down the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
4. DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
Purify the DNA using a DNA purification kit.
-
Prepare a sequencing library from the purified DNA according to the sequencer manufacturer's protocol.
-
-
5. Sequencing and Data Analysis:
-
Perform high-throughput sequencing of the DNA libraries.
-
Align reads to the reference genome and perform peak calling to identify BRD9 binding sites.
-
Compare the BRD9 peak profiles between dBRD9-treated and control samples to identify regions of differential binding.
-
Conclusion
dBRD9 represents a powerful chemical tool for studying the biological functions of BRD9 and serves as a promising therapeutic lead for cancers dependent on this epigenetic reader. Through the specific and efficient degradation of BRD9, these molecules disrupt critical oncogenic pathways, leading to potent anti-proliferative effects in various cancer models. The detailed methodologies provided in this guide offer a framework for researchers to investigate and validate the effects of dBRD9 and other targeted protein degraders, contributing to the advancement of this transformative therapeutic modality.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting BRD9 for Cancer Treatment: A New Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 13. pnas.org [pnas.org]
- 14. E3 ubiquitin ligases: styles, structures and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biorxiv.org [biorxiv.org]
- 19. biorxiv.org [biorxiv.org]
- 20. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Selectivity of dBRD9 for BRD9
This guide provides a comprehensive technical overview of dBRD9, a proteolysis-targeting chimera (PROTAC) designed for the selective degradation of Bromodomain-containing protein 9 (BRD9). We will delve into the core principles of its selectivity, supported by quantitative data, detailed experimental methodologies, and visual diagrams of its mechanism and associated workflows.
Introduction: Targeting BRD9 with Precision
Bromodomain-containing protein 9 (BRD9), a subunit of the non-canonical BAF (ncBAF) chromatin-remodeling complex, has emerged as a significant therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia.[1][2][3] The development of small-molecule inhibitors for BRD9 has been challenging due to the high structural homology with other bromodomain-containing proteins, particularly its closest relative, BRD7, which shares 62% sequence identity in the bromodomain region.[4] Off-target inhibition of BRD7 is undesirable as it may lead to pleiotropic effects, given its distinct biological functions and potential role as a tumor suppressor.[4][5]
To overcome these challenges, heterobifunctional degraders, or PROTACs, have been developed. dBRD9 is a first-in-class chemical degrader that selectively induces the degradation of the BRD9 protein.[1][6] It achieves this by co-opting the cell's own ubiquitin-proteasome system, offering a powerful alternative to simple inhibition and providing a valuable tool for studying BRD9 function.[7][8]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
dBRD9 is a bifunctional molecule comprising three key components: a "warhead" that binds to the BRD9 bromodomain, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[6][9] Specifically, dBRD9 utilizes a derivative of the BRD7/9 inhibitor BI-7273 as its warhead and the immunomodulatory drug (IMiD) pomalidomide (B1683931) to engage the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][10][11]
The mechanism proceeds as follows:
-
Ternary Complex Formation : dBRD9 simultaneously binds to the bromodomain of BRD9 and the CRBN E3 ligase, bringing them into close proximity to form a ternary BRD9-dBRD9-CRBN complex.[1][10]
-
Ubiquitination : Once the complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BRD9 protein.
-
Proteasomal Degradation : The poly-ubiquitinated BRD9 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.[7][12] The dBRD9 molecule is then released to target another BRD9 protein.
This catalytic mode of action allows substoichiometric amounts of dBRD9 to induce the degradation of a large number of target protein molecules, leading to a potent and sustained pharmacological effect.[1][6]
The Core of Selectivity
The remarkable selectivity of dBRD9 for BRD9, especially over the highly similar BRD7 and the well-studied BET family proteins (e.g., BRD4), is a key feature. While the warhead BI-7273 binds to both BRD7 and BRD9, dBRD9 as a complete molecule induces selective degradation of BRD9.[4] This selectivity arises from a combination of factors:
-
Improved Bromodomain Engagement : The complete dBRD9 molecule exhibits an improved bromodomain engagement profile compared to its parent inhibitor. It shows reduced binding activity across the BET family, which contributes to its clean off-target profile.[1][13]
-
Ternary Complex Cooperativity : The stability and conformation of the ternary complex are critical for efficient ubiquitination. Even with a non-selective warhead, favorable protein-protein interactions between the target and the E3 ligase, mediated by the PROTAC, can lead to preferential degradation of one target over another. In the case of dBRD9, the specific linker length and attachment points are optimized to present BRD9 to CRBN in a geometry that is highly favorable for ubiquitination, an arrangement that is not as efficiently formed with BRD7 or BRD4.[1]
-
Cellular Context : The relative abundance and subcellular localization of BRD9, BRD7, and the CRBN E3 ligase complex within a specific cell type can also influence the efficiency and selectivity of degradation.
Quantitative Data on dBRD9 Performance
The performance of dBRD9 has been quantified through various biochemical and cellular assays. The tables below summarize key data points that underscore its potency and selectivity.
Table 1: Potency and Selectivity of dBRD9 in Binding and Degradation
| Parameter | Target Protein | Cell Line | Value | Citation |
| IC₅₀ (Degradation) | BRD9 | MOLM-13 | 56.6 nM | [11] |
| IC₅₀ (Degradation) | BRD9 | MOLM-13 | ~104 nM | [14] |
| DC₅₀ (Degradation) | BRD9 | MV4-11 | 0.5 nM | [15] |
| Dₘₐₓ (Degradation) | BRD9 | MV4-11 | 93% | [15] |
| Degradation Effect | BRD4 | MOLM-13 | Not degraded at up to 5 µM | [1][11] |
| Degradation Effect | BRD7 | MOLM-13 | Not degraded at up to 5 µM | [1][11] |
IC₅₀/DC₅₀: Half-maximal (inhibitory/degradation) concentration. Dₘₐₓ: Maximum degradation.
Table 2: Proteomic Analysis of dBRD9 Selectivity
| Experiment | Cell Line | Treatment | Key Finding | Citation |
| Quantitative Mass Spectrometry | MOLM-13 | 100 nM dBRD9 for 2 hours | Of 7,326 proteins quantified, BRD9 was the only protein to show a statistically significant decrease in abundance (5.5-fold lower). | [6][16] |
| Quantitative Mass Spectrometry | MOLM-13 | 100 nM dBRD9 for 2 hours | 99% of other proteins detected differed by less than 0.30-fold between dBRD9 and vehicle-treated samples. | [7] |
Key Experimental Protocols
Reproducible and robust experimental design is crucial for evaluating PROTAC performance. Below are detailed protocols for key assays used to characterize the selectivity of dBRD9.
Protocol 1: TR-FRET Competitive Binding Assay
This assay measures the ability of dBRD9 to displace a fluorescent ligand from the BRD9 bromodomain, allowing for the determination of its binding affinity (IC₅₀).
-
Reagent Preparation :
-
Prepare Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Prepare a dilution series of dBRD9 in 100% DMSO, followed by a further dilution in Assay Buffer.
-
Prepare a working solution of GST-tagged BRD9 protein, a biotinylated BET bromodomain ligand, Tb-labeled anti-GST antibody (Donor), and Dye-labeled streptavidin (Acceptor) in Assay Buffer.
-
-
Assay Procedure (384-well format) :
-
To each well, add 5 µL of the dBRD9 dilution (or DMSO control).
-
Add 10 µL of the BRD9/biotinylated ligand mix. Incubate for 20 minutes at room temperature.
-
Add 5 µL of the Tb-donor/Dye-acceptor mix. Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition :
-
Read the plate on a TR-FRET compatible microplate reader, measuring emissions at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at 340 nm.
-
-
Data Analysis :
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the ratio against the logarithm of the dBRD9 concentration and fit the data using a four-parameter variable slope model to determine the IC₅₀ value.
-
Protocol 2: NanoBRET™ Ternary Complex Formation Assay in Live Cells
This assay quantifies the formation of the BRD9-dBRD9-CRBN ternary complex inside living cells.
-
Cell Preparation :
-
Seed HEK293T cells in a 96-well white assay plate at a density to achieve 80-90% confluency on the day of the assay.
-
Co-transfect cells with plasmids encoding NanoLuc®-BRD9 (energy donor) and HaloTag®-CRBN (energy acceptor) using a suitable transfection reagent. A 1:10 donor-to-acceptor plasmid ratio is a recommended starting point.[17]
-
Incubate transfected cells for 24 hours at 37°C.
-
-
Compound Treatment :
-
Prepare serial dilutions of dBRD9 in Opti-MEM™ media.
-
Add the HaloTag® NanoBRET® 618 Ligand (acceptor substrate) to all wells and incubate for 60-120 minutes.
-
Add the dBRD9 dilutions to the cells and incubate for 2-4 hours at 37°C.[17]
-
-
Signal Measurement :
-
Add Nano-Glo® Live Cell Substrate to all wells.
-
Read the plate within 10-15 minutes on a luminometer capable of measuring filtered luminescence, collecting signal at 460 nm (donor) and >610 nm (acceptor).[17]
-
-
Data Analysis :
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the corrected ratio against the log of the dBRD9 concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ for ternary complex formation.[17]
-
Protocol 3: Cellular Degradation Assay via Western Blot
This protocol assesses the concentration-dependent degradation of BRD9 and evaluates selectivity against BRD7 and BRD4.
-
Cell Culture and Treatment :
-
Lysate Preparation :
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting :
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD9, BRD7, BRD4, and a loading control (e.g., Actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Normalize the intensity of target proteins to the loading control.
-
Plot the normalized protein levels against dBRD9 concentration to determine DC₅₀ and Dₘₐₓ values.[18][19]
-
Conclusion
dBRD9 stands as a paradigm for the successful development of a selective chemical degrader. Its ability to potently and selectively eliminate BRD9 protein, while sparing the closely related BRD7 and other bromodomain families, is rooted in an optimized molecular design that ensures favorable ternary complex formation. The quantitative data and experimental protocols provided in this guide offer a technical framework for researchers to understand, evaluate, and utilize dBRD9 as a powerful tool probe. This targeted degradation approach not only provides deeper insights into the biological functions of BRD9 but also holds significant promise for the development of novel therapeutics in oncology and other disease areas.
References
- 1. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene - BRD9 [maayanlab.cloud]
- 4. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. medkoo.com [medkoo.com]
- 10. dBRD9 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. dBRD9 | Active Degraders | Tocris Bioscience [tocris.com]
- 12. pnas.org [pnas.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
- 19. researchgate.net [researchgate.net]
The Impact of dBRD9 on BAF Complex Integrity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BAF (SWI/SNF) chromatin remodeling complexes are crucial regulators of gene expression, and their dysregulation is implicated in numerous cancers. A specialized form of this complex, the non-canonical BAF (ncBAF) or GBAF complex, is characterized by the presence of the bromodomain-containing protein 9 (BRD9). The development of targeted protein degraders, specifically dBRD9, has provided a powerful tool to investigate the functional role of BRD9 and its impact on the integrity of the BAF complex. This technical guide synthesizes key findings on the effects of dBRD9-mediated BRD9 degradation on the stability and composition of the BAF complex, providing insights for researchers and drug development professionals in oncology and epigenetics.
dBRD9 Disrupts the Integrity of the GBAF/ncBAF Complex
Targeted degradation of BRD9 using heterobifunctional ligands like dBRD9 has been shown to selectively and potently eliminate the BRD9 protein.[1][2][3][4][5][6][7] This degradation has profound consequences for the integrity of the GBAF complex, a specialized subclass of the BAF complex.
Quantitative interaction proteomics has demonstrated that upon treatment with dBRD9, not only is BRD9 lost from the complex, but other defining members of the GBAF complex, such as GLTSCR1 and GLTSCR1L, are also lost from fusion protein-containing complexes in synovial sarcoma cells.[8][9] This suggests that BRD9 is essential for the proper assembly and stability of the GBAF complex.[8][9] The degradation of BRD9 appears to specifically disrupt this subclass of BAF complexes without affecting the stability of the oncogenic SS18-SSX fusion protein itself in synovial sarcoma.[8]
In malignant rhabdoid tumor (MRT) cells, which are deficient in the core BAF subunit SMARCB1, the loss of BRD9 also leads to the disruption of the ncBAF complex. Knockout of BRD9 in G401 MRT cells resulted in the complete eviction of GLTSCR1 from the complex, with a moderate effect on other subunits like SMARCC1 and SMARCA4.[10][11] This highlights the critical role of BRD9 in maintaining the integrity of the residual SWI/SNF complexes in the absence of SMARCB1.[10][11]
Quantitative Analysis of BAF Subunit Association Following dBRD9 Treatment
The following table summarizes the observed changes in the association of key BAF complex subunits upon dBRD9-mediated degradation of BRD9, as determined by quantitative proteomics and co-immunoprecipitation experiments.
| Cell Context | Treatment | Effect on BRD9 Levels | Effect on GLTSCR1/L Association | Effect on Other BAF Subunits | Reference |
| Synovial Sarcoma (with SS18-SSX fusion) | dBRD9-A | Degraded | Lost from complex | Core subunits (SMARCC1, SMARCC2, SMARCA4) abundance unaffected | [8] |
| Malignant Rhabdoid Tumor (SMARCB1-mutant) | BRD9 Knockout | Eliminated | Complete eviction from complex | SMARCC1 and SMARCA4 moderately affected | [10] |
| Prostate Cancer (LNCaP cells) | BRD9 Degradation | Degraded | Decreased GLTSCR1 association, increased GLTSCR1L association with BRG1 | Decreased association of BAF155 with BRD4 | [12] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) for BAF Complex Integrity
This protocol is a generalized procedure based on methodologies described in the cited literature for assessing the interaction between BAF complex subunits.[8][10][13]
1. Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Centrifuge and collect the pre-cleared supernatant.
-
Incubate the pre-cleared lysate with a primary antibody targeting a specific BAF subunit (e.g., anti-BRD9, anti-SMARCA4) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding.
3. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against other BAF complex subunits of interest.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
Quantitative Mass Spectrometry for BAF Complex Profiling
This protocol outlines the key steps for quantitative proteomic analysis of BAF complexes following dBRD9 treatment, based on descriptions in the cited literature.[8][10]
1. Sample Preparation:
-
Perform immunoprecipitation of a core BAF subunit (e.g., SMARCA4) or a specific subunit of interest from control and dBRD9-treated cells.
-
Elute the immunoprecipitated protein complexes.
2. Protein Digestion:
-
Reduce the disulfide bonds in the protein sample using DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.
3. Peptide Cleanup and Labeling (for quantitative analysis):
-
Desalt the peptide samples using C18 StageTips.
-
For quantitative comparison, label the peptides from different conditions (e.g., control vs. dBRD9-treated) with isobaric tags (e.g., TMT or iTRAQ).
4. LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
The mass spectrometer will fragment the peptides and measure the mass-to-charge ratio of the fragments.
5. Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra.
-
Quantify the relative abundance of each identified protein across the different samples based on the reporter ion intensities from the isobaric tags.
-
Perform statistical analysis to identify proteins with significant changes in abundance upon dBRD9 treatment.
Visualizing the Impact of dBRD9
The following diagrams illustrate the effect of dBRD9 on the GBAF complex and the experimental workflow for its analysis.
Caption: Effect of dBRD9 on GBAF complex integrity.
Caption: Workflow for analyzing BAF complex integrity.
Conclusion
The targeted degradation of BRD9 via dBRD9 serves as a potent research tool and a promising therapeutic strategy. The primary effect of dBRD9 on the BAF complex is the specific disruption of the GBAF/ncBAF subcomplex, leading to the loss of key components like GLTSCR1/L. This highlights the scaffolding role of BRD9 in maintaining the integrity of this specialized chromatin remodeling complex. For researchers, these findings underscore the importance of considering the specific BAF complex composition in their studies. For drug development professionals, the ability of dBRD9 to dismantle a cancer-associated BAF subcomplex provides a clear mechanistic rationale for its therapeutic potential in malignancies dependent on BRD9 function. Further investigation into the downstream transcriptional consequences of GBAF disruption will continue to illuminate the intricate role of BAF complexes in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands (Journal Article) | OSTI.GOV [osti.gov]
- 4. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peer review in Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | eLife [elifesciences.org]
- 10. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of SWI/SNF Subcomplex GBAF Presence, Intra-Complex Interactions, and Transcriptional Dynamics during Early Porcine Development [mdpi.com]
A Technical Guide to the Structural Basis of dBRD9-Mediated BRD9 Degradation
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of the structural and molecular mechanisms underpinning the targeted degradation of Bromodomain-containing protein 9 (BRD9) by the heterobifunctional degrader, dBRD9. It covers the formation of the key ternary complex, presents quantitative data on binding and degradation, details relevant experimental protocols, and visualizes the core pathways and workflows.
Introduction: Targeting BRD9 for Degradation
Bromodomain-containing protein 9 (BRD9) is a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, which modulates gene expression by altering chromatin structure.[1][2] Its role in various cancers, including synovial sarcoma and multiple myeloma, has made it an attractive therapeutic target.[1][3] While traditional small-molecule inhibitors can block the acetyl-lysine binding function of the BRD9 bromodomain, their therapeutic effects have been modest.[3]
An alternative and more potent strategy is targeted protein degradation, which utilizes Proteolysis-Targeting Chimeras (PROTACs) to eliminate the entire target protein. dBRD9 is a first-in-class chemical degrader designed to specifically eliminate BRD9.[2][4][5] These degraders exhibit significantly enhanced potency—often 10- to 100-fold greater—compared to their parent inhibitor ligands, highlighting the therapeutic potential of this approach.[4][6][7]
Mechanism of Action: The PROTAC-Induced Ternary Complex
dBRD9 is a heterobifunctional molecule composed of three parts: a ligand that binds to BRD9 (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "E3 handle"), and a chemical linker connecting them. The primary mechanism of dBRD9 and its analogue, dBRD9-A, involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
The process is initiated by the formation of a ternary complex, where dBRD9 acts as a molecular bridge between the BRD9 protein and the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4^CRBN^).[4][7][8] Once this proximity is established, the E3 ligase tags BRD9 with a chain of ubiquitin molecules. This poly-ubiquitination serves as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged BRD9 protein.[4][9]
Structural Basis for Ternary Complex Formation and Selectivity
The stability and conformation of the dBRD9-BRD9-CRBN ternary complex are critical for efficient degradation. While a crystal structure for this specific complex is not publicly available, extensive structural work on analogous PROTAC-mediated complexes provides a clear framework for understanding the molecular interactions.
3.1. dBRD9 Engagement with the BRD9 Bromodomain The "warhead" of dBRD9 is derived from a potent BRD9 inhibitor. The crystal structure of a precursor compound bound to the BRD9 bromodomain (PDB: 5TWX) reveals that the ligand sits (B43327) within the acetyl-lysine binding pocket.[4][10] Key interactions are formed with conserved residues in the bromodomain, ensuring high-affinity binding.
3.2. dBRD9 Engagement with the CRBN E3 Ligase The "E3 handle" of dBRD9 is typically based on immunomodulatory drugs (IMiDs) like thalidomide (B1683933) or pomalidomide, which bind to a hydrophobic pocket in CRBN.[4][11][12] This interaction anchors the E3 ligase component of the ternary complex.
3.3. The PROTAC-Induced Protein-Protein Interface and Cooperativity The crucial element for potent degradation is the formation of a new, favorable protein-protein interface between BRD9 and CRBN, induced by the dBRD9 linker.[13][14] This interaction leads to "cooperativity," where the affinity of the ternary complex is greater than the product of the individual binary binding affinities. This induced proximity and favorable conformation position a lysine (B10760008) residue on the surface of BRD9 for optimal ubiquitination by the E3 ligase.
The selectivity of dBRD9 for BRD9 over its close homolog BRD7, despite their inhibitors often being non-selective, is also explained by the structure of the ternary complex.[15] While the warhead may bind both proteins, favorable and stable protein-protein interactions may only form between BRD9 and CRBN, but not BRD7 and CRBN, thus preventing BRD7 degradation by CRBN-based PROTACs.[9] In contrast, VHL-based PROTACs like VZ185, which induce a different ternary complex geometry, can degrade both BRD7 and BRD9.[15][16]
Quantitative Data
The efficacy of BRD9 degraders is quantified by their binding affinities and cellular degradation performance.
Table 1: Potency and Efficacy of BRD9 Degraders
| Compound | Type | Cell Line(s) | Potency (DC₅₀/IC₅₀) | Dₘₐₓ | Treatment Time | E3 Ligase | Reference(s) |
|---|---|---|---|---|---|---|---|
| dBRD9-A | PROTAC | OPM2, H929 | 10-100 nM (IC₅₀) | Not Specified | 5 days | CRBN | [1][17] |
| dBRD9 | PROTAC | MOLM-13 | Concentration-dependent | >90% | 4 hours | CRBN | [18] |
| FHD-609 | PROTAC | Patient Tumors | ≥ 40 mg (in vivo dose) | ~100% | On-treatment | Not Specified | [19] |
| AMPTX-1 | Targeted Glue | MV4-11 | 0.5 nM (DC₅₀) | 93% | 6 hours | DCAF16 | [9][17] |
| AMPTX-1 | Targeted Glue | MCF-7 | 2 nM (DC₅₀) | 70% | 6 hours | DCAF16 | [9][17] |
| VZ185 | PROTAC | Not Specified | ~560 nM (DC₅₀) | Not Specified | 4-16 hours | VHL | [11] |
| I-BRD9 | Inhibitor | LNCaP, VCaP, etc. | ~3 µM (IC₅₀) | Not Applicable | 5 days | Not Applicable |[20] |
Table 2: Relevant Structural Data from PDB
| PDB ID | Description | Resolution (Å) | Ligand(s) | Reference(s) |
|---|---|---|---|---|
| 5TWX | Crystal structure of BRD9 bromodomain in complex with a thienopyridinone ligand (dBRD9 precursor). | 2.55 | Compound 3 | [4][10] |
| 6HM0 | Crystal structure of BRD9 bromodomain in complex with a VHL-based PROTAC. | 2.40 | VZ185 precursor | [16][21] |
| 5E9V | Crystal structure of BRD9 bromodomain in complex with an indolizine (B1195054) ligand. | 1.80 | Indolizine inhibitor | [22] |
| 4TZ4 | Structure of DDB1-CRBN in complex with lenalidomide. | Not Specified | Lenalidomide | [12] |
| 5T35 | First ternary structure of a PROTAC (MZ1) with VHL and BRD4(BD2). | 2.70 | MZ1 |[14] |
Experimental Protocols
The characterization of dBRD9 relies on a suite of biochemical, biophysical, and cell-based assays.
5.1 Protocol: Cellular BRD9 Degradation via Western Blot This protocol assesses the reduction of BRD9 protein levels in cells following treatment with a degrader.[17]
-
Cell Culture and Treatment: Seed cells (e.g., MOLM-13) at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of dBRD9 (e.g., 0.5 nM to 5 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Normalize all samples to the same protein concentration (e.g., 20 µg per lane) and resolve by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against BRD9 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the percentage of BRD9 degradation relative to the vehicle control, normalized to the loading control. Plot the data to determine DC₅₀ and Dₘₐₓ values.
5.2 Protocol: Ternary Complex Formation via AlphaScreen This assay measures the dBRD9-induced proximity of BRD9 and the E3 ligase complex.[4][23]
-
Reagents: Purified GST-tagged BRD9 bromodomain, His-tagged CRBN-DDB1 complex, biotinylated dBRD9 analogue, Glutathione AlphaLISA Acceptor beads, and Streptavidin-conjugated Donor beads.
-
Assay Setup: In a 384-well plate, add the BRD9 and CRBN-DDB1 proteins with the biotinylated degrader at various concentrations.
-
Incubation: Incubate the mixture to allow for ternary complex formation.
-
Bead Addition: Add Glutathione Acceptor beads (which bind the GST-tagged BRD9) and incubate. Subsequently, add Streptavidin Donor beads (which bind the biotinylated degrader).
-
Signal Reading: In the presence of a ternary complex, the Donor and Acceptor beads are brought into close proximity (<200 nm). Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission at 520-620 nm. Read the plate on an AlphaScreen-capable microplate reader.
-
Analysis: An increase in the AlphaScreen signal indicates the formation of the ternary complex.
5.3 Protocol: Structure Determination via X-ray Crystallography This protocol outlines the general steps to determine the atomic structure of a protein-ligand complex.
-
Protein Expression and Purification: Express and purify high-quality, soluble BRD9 bromodomain and the E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B).
-
Complex Formation: Incubate the purified proteins with a molar excess of the PROTAC (e.g., VZ185) to form the ternary complex. Purify the complex using size-exclusion chromatography.
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (sitting or hanging drop) to obtain well-ordered crystals of the ternary complex.
-
Data Collection: Flash-cool a single crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with known structures of the individual components as search models. Refine the atomic model against the experimental data to achieve good statistics (R-work, R-free) and geometry.[16][21]
-
Analysis: Analyze the final structure to identify the key intermolecular interactions between the PROTAC, BRD9, and the E3 ligase.
Mandatory Visualizations
Caption: dBRD9-mediated BRD9 degradation pathway.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wuehr.scholar.princeton.edu [wuehr.scholar.princeton.edu]
- 6. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. dBRD9-A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. biorxiv.org [biorxiv.org]
- 10. rcsb.org [rcsb.org]
- 11. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rcsb.org [rcsb.org]
- 17. benchchem.com [benchchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. foghorntx.com [foghorntx.com]
- 20. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystal structure of human BRD9 bromodomain in complex with a PROTAC | Semantic Scholar [semanticscholar.org]
- 22. rcsb.org [rcsb.org]
- 23. bpsbioscience.com [bpsbioscience.com]
The Cellular Journey of dBRD9: An In-depth Technical Guide to Uptake, Distribution, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pharmacology of dBRD9, a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Bromodomain-containing protein 9 (BRD9). Understanding the cellular uptake, subcellular distribution, and mechanism of action of dBRD9 is critical for the development of novel therapeutics targeting BRD9-dependent pathologies, including certain cancers. This document summarizes key quantitative data, outlines detailed experimental protocols for studying dBRD9's cellular behavior, and provides visual representations of its mechanism and downstream effects.
Quantitative Analysis of dBRD9 Activity
The biological activity of dBRD9 has been characterized in various cancer cell lines. The following tables summarize the key quantitative data from published studies, providing a comparative overview of its potency and efficacy.
Table 1: In Vitro Degradation of BRD9 by dBRD9
| Cell Line | dBRD9 Concentration | Incubation Time | Outcome | Reference |
| MOLM-13 | 0.5, 5, 50, 500, 5000 nM | 4 hours | Dose-dependent reduction in BRD9 protein expression.[1][2] | [1][2] |
| MOLM-13 | 100 nM | 2 hours | Selective 5.5-fold median lower abundance of BRD9.[1][3] | [1][3] |
| Prostate Cancer Cell Lines | Not specified | Not specified | Induces complete loss of BRD9 protein.[4] | [4] |
Table 2: Anti-proliferative Activity of dBRD9
| Cell Line | Assay Duration | IC50 / Effect | Reference |
| EOL-1 and MOLM-13 | 7 days | Potent anti-proliferative effect in a dose-dependent manner (0-100 nM).[1] | [1] |
| A204 | 7 days | IC50 of 0.0898 µM.[2] | [2] |
| LNCaP, VCaP, 22Rv1, C4-2 | 5 days | Dose-dependent reduction in cell viability with IC50 values around 3 µM for the related inhibitor I-BRD9.[4] | [4] |
| Multiple Myeloma (MM) Cell Lines | 5 days | IC50 of 10 to 100 nmol/L.[5] | [5] |
Experimental Protocols for Cellular Uptake and Distribution Studies
While specific studies detailing the cellular uptake and subcellular distribution of dBRD9 are not extensively published, the following protocols describe standard methodologies that can be employed to investigate these critical parameters for PROTACs and other small molecules.
Protocol for Assessing Cellular Uptake using Fluorescence Microscopy
This protocol describes a method to visualize the cellular entry and localization of a fluorescently labeled version of dBRD9.
Objective: To qualitatively and semi-quantitatively assess the uptake and subcellular localization of dBRD9.
Materials:
-
Fluorescently labeled dBRD9 (e.g., with a FITC or rhodamine tag)
-
Cancer cell line of interest (e.g., MOLM-13)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture: Plate the selected cancer cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Compound Treatment: Treat the cells with varying concentrations of fluorescently labeled dBRD9 for different time points (e.g., 15 min, 30 min, 1h, 2h, 4h). Include a vehicle-treated control group.
-
Cell Washing: After incubation, gently wash the cells three times with ice-cold PBS to remove any unbound compound.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Nuclear Staining: Counterstain the cell nuclei with DAPI for 5 minutes.
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips onto microscope slides and visualize the cells using a fluorescence microscope. Capture images using filters appropriate for the fluorophore on dBRD9 and DAPI.
-
Analysis: Analyze the images to determine the localization of the fluorescent signal within the cells (e.g., cytoplasm, nucleus, specific organelles). The intensity of the fluorescence can provide a semi-quantitative measure of uptake.
Protocol for Subcellular Fractionation and Western Blot Analysis
This protocol allows for the quantitative determination of dBRD9 in different cellular compartments.
Objective: To quantify the amount of dBRD9 in the cytoplasm, nucleus, and other organelles.
Materials:
-
dBRD9
-
Cancer cell line of interest
-
Cell culture supplies
-
Subcellular fractionation kit (commercially available)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
An antibody that can detect dBRD9 or a tagged version of it (if available). Alternatively, this method is primarily used to confirm the degradation of BRD9 in different fractions.
Procedure:
-
Cell Treatment: Treat a large population of cells with dBRD9 at a specific concentration and for a defined period.
-
Cell Harvesting: Harvest the cells by scraping or trypsinization and wash them with cold PBS.
-
Subcellular Fractionation: Perform subcellular fractionation according to the manufacturer's protocol of the chosen kit. This will typically yield cytosolic, nuclear, mitochondrial, and membrane fractions.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting for BRD9 Degradation:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against BRD9. Also, use antibodies for compartment-specific markers (e.g., tubulin for cytoplasm, histone H3 for nucleus) to verify the purity of the fractions.
-
Incubate with a secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
Quantify the band intensities to determine the extent of BRD9 degradation in each subcellular compartment.
-
Visualizing the Mechanism and Impact of dBRD9
The following diagrams, generated using the DOT language, illustrate the mechanism of action of dBRD9 and its downstream signaling effects.
dBRD9 Mechanism of Action: PROTAC-mediated Degradation
Caption: dBRD9 forms a ternary complex with BRD9 and the E3 ligase Cereblon, leading to ubiquitination and proteasomal degradation of BRD9.
Downstream Signaling Effects of BRD9 Degradation
Caption: Degradation of BRD9 by dBRD9 disrupts the ncBAF complex, leading to altered gene expression, including downregulation of MYC and ribosome biogenesis, ultimately causing cell cycle arrest, apoptosis, and inhibition of proliferation.
Experimental Workflow for dBRD9 Cellular Analysis
Caption: A logical workflow for the comprehensive cellular analysis of dBRD9, from initial treatment to the assessment of uptake, distribution, and functional consequences.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of dBRD9 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of dBRD9 dihydrochloride (B599025), a potent and selective degrader of Bromodomain-containing protein 9 (BRD9). This document details its mechanism of action, biochemical and cellular activities, and selectivity profile. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to facilitate the application of this molecule in research and drug development.
Mechanism of Action
dBRD9 is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is composed of a ligand that binds to the BRD9 bromodomain and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex between BRD9 and CRBN, leading to the ubiquitination of BRD9 and its subsequent degradation by the proteasome.
Data Presentation
Biochemical Activity
| Parameter | Value | Assay | Reference |
| BRD9 Binding (IC50) | 56.6 nM | Cellular degradation in MOLM-13 cells |
Cellular Activity
| Parameter | Cell Line | Value | Assay | Reference |
| BRD9 Degradation (DC50) | HEK293 | 90 nM | HiBiT Lytic Assay | [1] |
| Maximal Degradation (Dmax) | HEK293 | ~95% | HiBiT Lytic Assay | [1] |
| Anti-proliferative Activity | AML Cell Lines (EOL-1, MOLM-13) | Effective | Cell Viability Assay | [2] |
Selectivity Profile
dBRD9 demonstrates high selectivity for the degradation of BRD9.
-
Proteomic Analysis: In a proteomic study of 7326 quantified proteins in MOLM-13 cells, BRD9 was the only protein significantly degraded after treatment with dBRD9.[3]
-
Bromodomain Selectivity: dBRD9 does not induce the degradation of BRD4 or BRD7 at concentrations up to 5 µM. A BROMOscan assessment at 1 µM showed no off-target degradation of BRD4.[3]
Experimental Protocols
Quantitative Western Blot for BRD9 Degradation
This protocol is designed to quantify the degradation of BRD9 in cultured cells following treatment with dBRD9 dihydrochloride.
Materials:
-
Cell line of interest (e.g., MOLM-13, HEK293)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
-
Sample Preparation and SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Add ECL substrate and detect the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the BRD9 signal to the loading control.
-
Calculate the percentage of BRD9 degradation relative to the vehicle control.
-
NanoBRET™ Ternary Complex Formation Assay
This protocol outlines the general steps for measuring the dBRD9-induced formation of a ternary complex between BRD9 and CRBN in live cells.
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Plasmid DNA: NanoLuc®-BRD9 (donor) and HaloTag®-CRBN (acceptor)
-
White, solid-bottom 96-well or 384-well assay plates
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
This compound
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in white assay plates to achieve 80-90% confluency on the day of the assay.
-
Co-transfect the cells with the NanoLuc®-BRD9 and HaloTag®-CRBN plasmids. A 1:10 ratio of donor to acceptor plasmid is a common starting point for optimization.
-
Incubate transfected cells for 24-48 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM™.
-
Add the dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition:
-
Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET™ 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™.
-
Add the detection reagent to each well.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for 10-15 minutes.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the NanoBRET™ ratio against the log of the dBRD9 concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Bmax values.
-
TR-FRET BRD9 Binding Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of dBRD9 to the BRD9 bromodomain.
Materials:
-
Recombinant GST-tagged BRD9 protein
-
Biotinylated histone peptide (or other suitable ligand)
-
Terbium (Tb)-conjugated anti-GST antibody (donor)
-
Streptavidin-conjugated fluorophore (e.g., d2) (acceptor)
-
Assay buffer
-
This compound
-
White, low-volume 384-well plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a mixture of GST-BRD9 and biotinylated histone peptide in assay buffer.
-
Prepare a detection mixture of Tb-anti-GST antibody and Streptavidin-d2 in assay buffer.
-
-
Assay Plating:
-
Add the dBRD9 dilutions or vehicle control to the wells of the 384-well plate.
-
Add the GST-BRD9/histone peptide mixture to all wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.
-
Add the detection mixture to all wells.
-
-
Signal Measurement:
-
Incubate the plate for a further period (e.g., 60-120 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (for Terbium) and ~665 nm (for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the TR-FRET ratio against the log of the dBRD9 concentration and fit the data to a competitive binding model to determine the IC50.
-
Mandatory Visualization
dBRD9 Mechanism of Action
Caption: dBRD9 induces the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of BRD9.
Non-Canonical BAF (ncBAF) Complex and BRD9's Role
Caption: BRD9 is a key subunit of the ncBAF chromatin remodeling complex, recognizing acetylated histones.
Quantitative Western Blot Workflow
Caption: Workflow for quantifying dBRD9-mediated protein degradation via Western blot.
NanoBRET™ Assay Principle
Caption: Principle of the NanoBRET assay for detecting ternary complex formation induced by dBRD9.
References
Methodological & Application
Application Notes and Protocols for dBRD9 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
dBRD9 is a potent and selective degrader of Bromodomain-containing protein 9 (BRD9), a component of the noncanonical BAF (ncBAF) chromatin remodeling complex.[1][2] As a proteolysis-targeting chimera (PROTAC), dBRD9 functions as a bifunctional molecule that links a ligand for BRD9 to a recruiter for the cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD9.[3][4] This targeted protein degradation approach offers a powerful tool to study the biological functions of BRD9 and explore its therapeutic potential in various diseases, particularly in oncology.
BRD9 has been identified as an oncogene in several cancers, including multiple myeloma, acute myeloid leukemia (AML), and prostate cancer.[1][5][6] Its degradation has been shown to induce cell cycle arrest, apoptosis, and inhibit tumor growth.[1][7] Mechanistically, dBRD9-mediated degradation of BRD9 has been linked to the disruption of ribosome biogenesis, interference with androgen receptor signaling, and modulation of the type I interferon pathway.[1][6][8]
These application notes provide detailed protocols for the use of dBRD9 dihydrochloride (B599025) in cell culture, including methods for assessing cell viability, confirming target degradation, and analyzing downstream cellular effects.
Data Presentation
Table 1: In Vitro Efficacy of dBRD9 Across Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Result | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Proliferation | IC50 | 104 nM | [3] |
| EOL-1 | Acute Myeloid Leukemia | Proliferation | Dose-dependent inhibition | Effective at nanomolar concentrations | [2] |
| OPM2 | Multiple Myeloma | Growth Inhibition | IC50 | 10-100 nmol/L | [1] |
| H929 | Multiple Myeloma | Growth Inhibition | IC50 | 10-100 nmol/L | [1] |
| LNCaP | Prostate Cancer | Viability | IC50 | ~3 µM (for inhibitor I-BRD9) | [6] |
| VCaP | Prostate Cancer | Viability | IC50 | ~3 µM (for inhibitor I-BRD9) | [6] |
| 22Rv1 | Prostate Cancer | Viability | IC50 | ~3 µM (for inhibitor I-BRD9) | [6] |
| C4-2 | Prostate Cancer | Viability | IC50 | ~3 µM (for inhibitor I-BRD9) | [6] |
Table 2: Effective Concentrations for BRD9 Degradation
| Cell Line | Concentration | Incubation Time | Result | Reference |
| MOLM-13 | 0.5 - 5000 nM | 4 hours | Dose-dependent degradation of BRD9 | [2][9] |
| MOLM-13 | 100 nM | 2 hours | Selective degradation of BRD9 | [2] |
| A549 | 125 nM | 6 hours | Rapid depletion of BRD9 protein | [8] |
| Prostate Cancer Cell Lines | 0.5 µM | Not Specified | Complete loss of BRD9 protein | [6] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/CellTiter-Glo)
This protocol describes how to assess the effect of dBRD9 on the viability and proliferation of cancer cell lines.
Materials:
-
dBRD9 dihydrochloride
-
Appropriate cancer cell lines (e.g., MOLM-13, OPM2, H929)
-
Complete cell culture medium
-
96-well plates (clear for MTT, opaque-walled for CellTiter-Glo)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Isopropanol (B130326) with 0.04 N HCl (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 50-100 µL of complete medium.[7]
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
dBRD9 Treatment:
-
Viability Assessment:
-
For MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.[1]
-
Add 100 µL of isopropanol with 0.04 N HCl to each well to dissolve the formazan (B1609692) crystals.[1]
-
Read the absorbance at 570 nm using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.[1]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Record luminescence using a microplate reader.[1]
-
-
-
Data Analysis:
-
Normalize the readings to the vehicle control.
-
Plot the normalized viability against the log of the dBRD9 concentration to determine the IC50 value.
-
Protocol 2: Western Blot for BRD9 Target Degradation
This protocol is to confirm the specific degradation of BRD9 protein following treatment with dBRD9.
Materials:
-
This compound
-
Appropriate cell line
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-BRD4, anti-BRD7, and a loading control (e.g., anti-Actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Protein Extraction:
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C.[6] Use antibodies against BRD9, and to show selectivity, also probe for related proteins like BRD4 and BRD7.[2]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.[6]
-
-
Analysis:
-
Quantify band intensities and normalize to the loading control to confirm the dose-dependent degradation of BRD9.
-
Visualizations
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. dBRD9 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Utilizing dBRD9 in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromodomain-containing protein 9 (BRD9) has emerged as a critical therapeutic target in Acute Myeloid Leukemia (AML). As a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, BRD9 plays a pivotal role in regulating the transcription of key oncogenes, including MYC.[1][2] The development of selective BRD9 degraders, such as those based on Proteolysis Targeting Chimera (PROTAC) technology (dBRD9), offers a promising strategy to potently and selectively eliminate BRD9 protein in AML cells. This document provides detailed application notes and experimental protocols for the use of dBRD9 in AML cell lines, summarizing its mechanism of action, effects on cellular pathways, and providing quantitative data to guide research and development efforts.
Introduction
Acute Myeloid Leukemia is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow and blood.[3] Epigenetic dysregulation is a hallmark of AML, and targeting epigenetic reader proteins like BRD9 presents a compelling therapeutic avenue.[4] BRD9, through its bromodomain, recognizes acetylated lysine (B10760008) residues on histones, thereby recruiting the ncBAF complex to specific genomic loci to modulate gene expression.[2] In AML, BRD9 is essential for maintaining a proliferative and undifferentiated state, in part by sustaining the expression of the proto-oncogene MYC.[1]
The use of dBRD9 compounds, which hijack the cell's ubiquitin-proteasome system to induce the degradation of BRD9, has shown potent anti-leukemic activity in preclinical models.[3] These degraders often exhibit superior potency and prolonged pharmacodynamic effects compared to traditional small molecule inhibitors.[3] These application notes are designed to provide researchers with the necessary information and protocols to effectively utilize dBRD9 in AML cell line-based studies.
Mechanism of Action
The primary mechanism of action of dBRD9 in AML cells is the targeted degradation of the BRD9 protein. This leads to a cascade of downstream events culminating in anti-leukemic effects:
-
Disruption of the ncBAF Complex: Degradation of BRD9 disrupts the integrity and function of the ncBAF chromatin remodeling complex.[2]
-
Transcriptional Reprogramming: The loss of BRD9-mediated chromatin remodeling leads to significant changes in gene expression, most notably the downregulation of the oncogene MYC.[1]
-
Induction of Apoptosis: dBRD9 treatment triggers programmed cell death in AML cells, a key mechanism for its anti-cancer activity.[5][6] This is often mediated by the activation of caspase cascades.[6]
-
Cell Cycle Arrest: AML cells treated with dBRD9 often exhibit a G1 phase cell cycle arrest, halting their proliferation.[3]
-
R-loop Accumulation: Depletion of BRD9 has been shown to cause an accumulation of R-loops (three-stranded nucleic acid structures), leading to DNA damage and replication stress, which contributes to cell death.[5]
-
Modulation of Key Signaling Pathways: The effects of BRD9 degradation are mediated through the alteration of critical signaling pathways, including the STAT5 and IRF8 pathways.[7][8]
Data Presentation
dBRD9 Potency Across AML Cell Lines
The sensitivity of AML cell lines to BRD9 degradation can vary. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various dBRD9 compounds in a panel of AML cell lines.
| Compound | Cell Line | IC50 (nM) | Notes |
| QA-68 | MV4-11 | 1 - 10 | Highly Sensitive |
| SKM-1 | 1 - 10 | Highly Sensitive | |
| Kasumi-1 | 10 - 100 | Moderately Sensitive | |
| HEL | >1000 | Low Sensitivity | |
| THP-1 | >1000 | Low Sensitivity | |
| dBRD9-A | MV4-11 | 10 - 100 | Moderately Sensitive |
| SKM-1 | 10 - 100 | Moderately Sensitive | |
| FHD-609 | EOL-1 | <20 | Sensitive |
| MV4-11 | <20 | Sensitive | |
| MOLM-13 | <20 | Sensitive | |
| OCI-AML-2 | <20 | Sensitive | |
| SKM-1 | >20 | Not Sensitive | |
| THP-1 | >20 | Not Sensitive | |
| KG-1 | >20 | Not Sensitive |
Table 1: IC50 values of various dBRD9 compounds in AML cell lines. Data compiled from multiple sources.[3][8]
Cellular Effects of dBRD9 Treatment
Treatment of sensitive AML cell lines with dBRD9 leads to significant apoptosis and cell cycle arrest.
| Cell Line | Treatment | Apoptosis (% of cells) | Cell Cycle Arrest |
| MV4-11 | dBRD9 (e.g., FHD-609) | Dose-dependent increase | G1 arrest |
| SKM-1 | dBRD9 (100 nM, 6 days) | Significant increase in Annexin V+ cells | G1 arrest |
| NB4 | I-BRD9 (8 µM, 48h) | Increased Annexin V+ cells | - |
Table 2: Summary of cellular effects of dBRD9 treatment in sensitive AML cell lines.[3][5][6]
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the effect of dBRD9 on the viability and proliferation of AML cell lines.
Materials:
-
AML cell lines (e.g., MV4-11, SKM-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
dBRD9 compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of dBRD9 in complete medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest dBRD9 concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration to calculate the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis following dBRD9 treatment using flow cytometry.
Materials:
-
AML cell lines
-
Complete cell culture medium
-
dBRD9 compound
-
6-well cell culture plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed AML cells in 6-well plates at a density that will not lead to overconfluence during the treatment period. Treat cells with the desired concentrations of dBRD9 and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent (if any) cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within 1 hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
Protocol 3: Western Blot Analysis
This protocol is for detecting the degradation of BRD9 and analyzing the expression of downstream signaling proteins.
Materials:
-
AML cell lines
-
dBRD9 compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-BRD9, anti-MYC, anti-cleaved PARP, anti-cleaved Caspase-3, anti-pSTAT5, anti-IRF8, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Cell Lysis: Seed and treat cells as for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control.
Signaling Pathways and Visualizations
The anti-leukemic effects of dBRD9 are orchestrated through a network of signaling pathways. The following diagrams illustrate key mechanisms.
References
- 1. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ncBAF Complex Regulates Transcription in AML Through H3K27ac Sensing by BRD9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9 degraders as chemosensitizers in acute leukemia and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Depletion of BRD9-mediated R-loop accumulation inhibits leukemia cell growth via transcription–replication conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting BRD9 by I-BRD9 efficiently inhibits growth of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. foghorntx.com [foghorntx.com]
dBRD9 Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of dBRD9, a potent and selective BRD9 degrader, in Western blot analysis. This document outlines recommended treatment concentrations, detailed experimental protocols, and the underlying mechanism of action to assist researchers in achieving reliable and reproducible results.
Introduction to dBRD9
dBRD9 is a heterobifunctional degrader (PROTAC - Proteolysis Targeting Chimera) that selectively induces the degradation of Bromodomain-containing protein 9 (BRD9). It functions by hijacking the cell's natural protein disposal system. dBRD9 links BRD9 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome. This targeted degradation approach allows for the potent and sustained knockdown of BRD9 protein levels, making it a valuable tool for studying the biological functions of BRD9 and for therapeutic development.
Data Presentation: dBRD9 Treatment Concentrations for Western Blot
The following table summarizes the effective concentrations of dBRD9 used to achieve BRD9 degradation in various cell lines as determined by Western blot analysis. These values can serve as a starting point for optimizing dBRD9 treatment in your specific experimental setup.
| Cell Line | dBRD9 Concentration Range | Incubation Time | Observations |
| MOLM-13 (Acute Myeloid Leukemia) | 0.5 - 5000 nM | 4 hours | Dose-dependent reduction in BRD9 expression. |
| MOLM-13 (Acute Myeloid Leukemia) | 100 nM | 2 hours | Selective degradation of BRD9. |
| HSSYII (Synovial Sarcoma) | 100 nM | 6 - 72 hours | Time-dependent degradation of BRD9.[1] |
| Human Embryonic Stem Cells (hESCs) | 100 nM | 48 hours | Effective degradation of BRD9.[2] |
| HEK293T | 100 nM | 24 - 48 hours | Assessment of BRD9 degradation. |
Experimental Protocols
This section provides a detailed protocol for treating cells with dBRD9 and subsequently performing a Western blot to analyze BRD9 protein levels.
Cell Culture and dBRD9 Treatment
-
Cell Seeding: Plate the desired cell line (e.g., MOLM-13) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. For MOLM-13, a seeding density of approximately 1.0 x 10^6 cells/mL is recommended.
-
dBRD9 Preparation: Prepare a stock solution of dBRD9 in DMSO. Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations (refer to the table above for guidance). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell Treatment: Replace the existing culture medium with the medium containing the various concentrations of dBRD9. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of dBRD9 used.
-
Incubation: Incubate the cells for the desired period (e.g., 2, 4, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blot Protocol
-
Cell Lysis:
-
For suspension cells (e.g., MOLM-13), collect the cells by centrifugation. For adherent cells, wash with ice-cold PBS and then scrape.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail. A common RIPA buffer composition is 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and 0.1% SDS.[3]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel. The gel percentage will depend on the molecular weight of BRD9 (approximately 66 kDa). A 4-20% gradient gel or a 10% gel is generally suitable.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF (polyvinylidene difluoride) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD9 overnight at 4°C with gentle agitation. The antibody datasheet should be consulted for the recommended dilution.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP (Horseradish Peroxidase)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.
-
Mandatory Visualizations
Signaling Pathway of dBRD9-mediated BRD9 Degradation
Caption: Mechanism of dBRD9-mediated BRD9 protein degradation.
Experimental Workflow for Western Blotting with dBRD9 Treatment
Caption: Step-by-step workflow for dBRD9 Western blot analysis.
References
Application Notes and Protocols for dBRD9 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
dBRD9 dihydrochloride (B599025) is a potent and selective degrader of Bromodomain-containing protein 9 (BRD9), a component of the non-canonical SWI/SNF chromatin remodeling complex (ncBAF). As a Proteolysis Targeting Chimera (PROTAC), dBRD9 functions by inducing the ubiquitination and subsequent proteasomal degradation of BRD9. This targeted protein degradation approach offers a powerful tool to investigate the biological functions of BRD9 and presents a promising therapeutic strategy in various diseases, including cancer. These application notes provide detailed information on the solubility and preparation of dBRD9 dihydrochloride, along with comprehensive protocols for its use in cell-based assays.
II. Chemical Properties and Solubility
This compound is a white to beige powder. Proper storage at -20°C is recommended to ensure stability.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100 | 116.72 | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility.[1] |
| Water | 17.14 | 20 | [2] |
| PBS (pH 7.2) | ~10 | ~11.67 | Aqueous solutions are not recommended for storage for more than one day.[3] |
III. Preparation of Stock Solutions
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound using an analytical balance. For 1 mL of a 10 mM stock solution, use 0.857 mg of this compound (Molecular Weight: 856.75 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
IV. Experimental Protocols
A. Cell Viability and Proliferation Assays
dBRD9 has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is cell-line dependent.
Table 2: IC50 Values of dBRD9 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| MOLM-13 | Acute Myeloid Leukemia | 56.6 | Not Specified |
| LNCaP | Prostate Cancer | ~3000 (for I-BRD9, a related inhibitor) | 5 days |
| VCaP | Prostate Cancer | ~3000 (for I-BRD9, a related inhibitor) | 5 days |
| 22Rv1 | Prostate Cancer | ~3000 (for I-BRD9, a related inhibitor) | 5 days |
| C4-2 | Prostate Cancer | ~3000 (for I-BRD9, a related inhibitor) | 5 days |
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cancer cell lines of interest
-
This compound stock solution
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium and add 100 µL of the medium containing various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Western Blot Analysis of BRD9 Degradation
Western blotting is a key technique to confirm the degradation of BRD9 protein following treatment with dBRD9.
Table 3: Recommended Antibodies for Western Blot
| Target Protein | Supplier | Catalog Number | Recommended Dilution |
| BRD9 | Proteintech | 24785-1-AP | 1:1000 |
| BRD9 | Proteintech | 68922-1-Ig | 1:10000 |
| BRD9 | Cell Signaling Technology | #71232 | 1:1000 |
| β-Actin (Loading Control) | Various | Various | Varies by supplier |
| GAPDH (Loading Control) | Various | Various | Varies by supplier |
Protocol 3: Western Blotting
Materials:
-
Cell line of interest
-
This compound stock solution
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time (e.g., 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
C. Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
Co-IP can be used to verify the formation of the BRD9-dBRD9-Cereblon E3 ligase ternary complex, which is the mechanism of action for dBRD9.
Protocol 4: Co-Immunoprecipitation
Materials:
-
Cells treated with this compound or vehicle control
-
Co-IP lysis buffer (non-denaturing)
-
Antibody against the E3 ligase (e.g., anti-Cereblon) or an appropriate tag
-
Anti-BRD9 antibody
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Lyse the treated and control cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an antibody against the E3 ligase (or tag) overnight at 4°C to pull down the complex.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluates by Western Blot using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9.
V. Signaling Pathways and Mechanisms of Action
dBRD9 exerts its effects by targeting BRD9 for degradation, which in turn modulates key signaling pathways involved in cell growth and proliferation.
A. PROTAC Mechanism of Action
dBRD9 is a heterobifunctional molecule that simultaneously binds to BRD9 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome.
Figure 1: Mechanism of action of dBRD9 as a PROTAC.
B. Downregulation of MYC and Ribosome Biogenesis
Degradation of BRD9 has been shown to downregulate the expression of the master regulator MYC and genes involved in ribosome biogenesis.[4][5] This disrupts the protein synthesis machinery, leading to cell growth inhibition. BRD9 is thought to cooperate with BRD4 to enhance the transcriptional function of MYC at the promoter regions of ribosome biogenesis genes.[1][5][6]
Figure 2: BRD9-mediated regulation of MYC and ribosome biogenesis.
C. Modulation of Androgen Receptor Signaling
In prostate cancer, BRD9 has been identified as a critical regulator of androgen receptor (AR) signaling.[7][8] BRD9 interacts with the AR and modulates the expression of AR-dependent genes, contributing to prostate cancer progression.[7][8]
Figure 3: Role of BRD9 in androgen receptor signaling.
VI. Experimental Workflow
A typical experimental workflow to investigate the effects of dBRD9 on a cancer cell line is outlined below.
Figure 4: General experimental workflow for studying dBRD9.
VII. Conclusion
This compound is a valuable chemical tool for studying the biological roles of BRD9 and for exploring its therapeutic potential. Its ability to potently and selectively degrade BRD9 allows for the elucidation of downstream signaling pathways and cellular effects. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers utilizing dBRD9 in their studies. As with any experimental system, optimization of conditions for specific cell lines and assays is recommended.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dBRD9 | Active Degraders | Tocris Bioscience [tocris.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. BRD9 antibody (68922-1-Ig) | Proteintech [ptglab.com]
- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Data from BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 7. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD9 Is a Critical Regulator of Androgen Receptor Signaling and Prostate Cancer Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for dBRD9-Mediated Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bromodomain-containing protein 9 (BRD9) is a component of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression by controlling chromatin dynamics.[1] Aberrant BRD9 activity has been implicated in various cancers, making it a compelling therapeutic target.[1] dBRD9 is a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to induce the degradation of the BRD9 protein.[2][3][4][5] It functions by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN), thereby forming a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of BRD9.[2][6] This approach offers a powerful alternative to traditional inhibition, as it leads to the elimination of the target protein.[2][7] These application notes provide a comprehensive overview of the experimental workflow for studying dBRD9-mediated degradation, including quantitative data, detailed protocols, and pathway visualizations.
Data Presentation
Quantitative Data Summary
The efficacy of BRD9 degraders is typically quantified by their potency in inducing degradation (DC50 and Dmax) and their effect on cell viability (IC50). Below is a summary of reported values for various BRD9 degraders. Note that these values can vary depending on the specific experimental conditions and cell lines used.[8]
Table 1: Potency (DC50) and Maximum Degradation (Dmax) of BRD9 Degraders
| Degrader | Cell Line(s) | DC50 | Dmax | E3 Ligase | Reference(s) |
| dBRD9 | MOLM-13 | 56.6 nM | >90% | Cereblon | [9] |
| dBRD9-A | OPM2, H929 | 10-100 nM (IC50) | Not Specified | Cereblon | [1] |
| AMPTX-1 | MV4-11 | 0.5 nM | 93% | DCAF16 | [10] |
| AMPTX-1 | MCF-7 | 2 nM | 70% | DCAF16 | [10] |
Table 2: Anti-proliferative Activity (IC50) of BRD9 Degraders and Inhibitors
| Compound | Cell Line(s) | IC50 | Treatment Duration | Reference(s) |
| dBRD9-A | Multiple Myeloma Cell Panel | 10-100 nM | 5 days | [1] |
| dBRD9 | EOL-1, MOLM-13 | Antiproliferative | 7 days | [11] |
| I-BRD9 (Inhibitor) | LNCaP, VCaP, 22Rv1, C4-2 | ~3 µM | 5 days | [12] |
| QA-68 | ALL Cell Lines | Antiproliferative | 6 days |
Signaling Pathways and Experimental Workflows
Mechanism of dBRD9-Mediated Degradation
dBRD9 is a PROTAC that hijacks the cell's natural protein disposal system to eliminate BRD9. It contains two key ligands connected by a linker: one binds to the BRD9 protein, and the other recruits an E3 ubiquitin ligase like Cereblon (CRBN).[2][6] This binding induces the formation of a ternary complex, bringing BRD9 into close proximity with the E3 ligase, which then tags BRD9 with ubiquitin molecules. The polyubiquitinated BRD9 is subsequently recognized and degraded by the proteasome.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands | Scilit [scilit.com]
- 4. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands (Journal Article) | OSTI.GOV [osti.gov]
- 6. dBRD9 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Degradation of the BAF Complex Factor BRD9 by Heterobifunctional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. dBRD9 | Active Degraders | Tocris Bioscience [tocris.com]
- 10. biorxiv.org [biorxiv.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Application of dBRD9 in Multiple Myeloma Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for utilizing dBRD9, a proteolysis-targeting chimera (PROTAC) that induces the degradation of Bromodomain-containing protein 9 (BRD9), in the context of multiple myeloma (MM) research. BRD9 has emerged as a promising therapeutic target in MM due to its critical role in regulating oncogenic gene expression programs.[1][2]
Application Notes
High expression of BRD9 is correlated with a poor prognosis in patients with multiple myeloma.[1][2] BRD9 is a component of the noncanonical SWI/SNF (ncBAF) chromatin remodeling complex and plays a crucial role in controlling gene expression by modulating chromatin dynamics.[1][2] Pharmacological degradation of BRD9 using dBRD9 has shown significant anti-myeloma activity both in vitro and in vivo.[1][3]
The primary mechanism of action of dBRD9 in multiple myeloma involves the disruption of ribosome biogenesis and the downregulation of the master oncogenic regulator, MYC.[1][2] BRD9 has been shown to co-operate with BRD4 to enhance the transcriptional function of MYC.[1][2] The degradation of BRD9 leads to cell cycle arrest, primarily at the G1 phase, followed by the induction of apoptosis.[1] This is evidenced by the cleavage of caspases 8, 9, 3, and PARP.[1] Furthermore, dBRD9 has demonstrated synergistic effects when combined with standard-of-care agents like dexamethasone (B1670325) and the immunomodulatory drug pomalidomide, suggesting its potential in combination therapies.
Data Presentation
In Vitro Efficacy of BRD9 Degraders in Multiple Myeloma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of dBRD9-A in a panel of human multiple myeloma cell lines after a 5-day treatment period.[1]
| Cell Line | IC50 (nmol/L) |
| OPM2 | 10 - 100 |
| H929 | 10 - 100 |
| MM.1S | 10 - 100 |
Note: The sensitivity to dBRD9-A can vary among different MM cell lines, and this variability does not always correlate with the expression level of BRD9.[1]
In Vivo Efficacy of dBRD9-A
In a xenograft murine model of human multiple myeloma using OPM2 cells, dBRD9-A demonstrated significant anti-tumor activity.[1]
| Parameter | Value |
| Animal Model | NSG mice with intravenously injected luciferase-expressing OPM2 cells |
| Treatment | dBRD9-A (50 mg/kg, once a day) or vehicle |
| Administration | Intraperitoneal injection |
| Duration | 21 days |
| Outcome | Significant reduction in tumor burden and prolonged survival in the dBRD9-A treated group |
Mandatory Visualizations
Caption: dBRD9 targets BRD9 for proteasomal degradation, disrupting the ncBAF complex and its cooperation with BRD4. This leads to the downregulation of MYC and ribosome biogenesis, ultimately inhibiting multiple myeloma cell growth and inducing apoptosis.
Caption: A general workflow for the preclinical evaluation of dBRD9 in multiple myeloma, encompassing both in vitro and in vivo experimental stages.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of dBRD9-A on the viability of multiple myeloma cells.
Materials:
-
Multiple myeloma cell lines (e.g., OPM2, H929)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
dBRD9-A (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
After 24 hours, treat the cells with various concentrations of dBRD9-A (e.g., 1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate the plate for 5 days at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis
This protocol is for detecting the degradation of BRD9 and the modulation of downstream signaling proteins.
Materials:
-
Multiple myeloma cells treated with dBRD9-A
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BRD9, anti-c-Myc, anti-PARP, anti-Caspase-3, anti-GAPDH). A 1:1000 dilution for most primary antibodies is a good starting point, with GAPDH at 1:2000.[4]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat MM cells (e.g., OPM2, H929) with desired concentrations of dBRD9-A for 24-96 hours.[1][5]
-
Harvest cells, wash with cold PBS, and lyse on ice.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in multiple myeloma cells following dBRD9-A treatment.
Materials:
-
Multiple myeloma cells treated with dBRD9-A
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Binding buffer
-
Flow cytometer
Procedure:
-
Treat MM cells (e.g., OPM2, H929) with dBRD9-A at indicated doses for 96 hours.[1]
-
Harvest approximately 1-5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Co-Immunoprecipitation (Co-IP)
This protocol is for investigating the interaction between BRD9 and other proteins, such as BRD4.
Materials:
-
Multiple myeloma cell lysates
-
Co-IP lysis/wash buffer
-
Primary antibody for immunoprecipitation (e.g., anti-BRD9 or anti-BRD4, 1-2 µg)[1]
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Primary antibodies for western blotting (e.g., anti-BRD9, anti-BRD4)
-
Elution buffer
Procedure:
-
Prepare whole-cell lysates from MM cells. A total of 1 mg of whole-cell lysate or 200-300 µg of nuclear extract is recommended.[1]
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with Co-IP wash buffer.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by western blotting as described above.
In Vivo Xenograft Model
This protocol outlines the establishment of a multiple myeloma xenograft model to evaluate the in vivo efficacy of dBRD9-A.
Materials:
-
NOD/SCID or NSG mice (6-8 weeks old)
-
Luciferase-expressing multiple myeloma cells (e.g., OPM2-Luc)
-
dBRD9-A
-
Vehicle control (e.g., DMSO in 10% hydroxypropyl-β-cyclodextrin)[1]
-
Bioluminescence imaging system
-
Calipers
Procedure:
-
Inject 5 x 10^6 OPM2-Luc cells intravenously into NSG mice.
-
Monitor tumor engraftment and burden by bioluminescence imaging.
-
Once tumors are established, randomize mice into treatment and control groups.
-
Administer dBRD9-A (50 mg/kg) or vehicle intraperitoneally once daily for 21 days.[1]
-
Monitor tumor burden throughout the treatment period using bioluminescence imaging.
-
Monitor the health and body weight of the mice regularly.
-
At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tumors for further analysis.
-
Perform survival analysis using Kaplan-Meier curves.[1]
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. Synergy between BRD9- and IKZF3-Targeting as a Therapeutic Strategy for Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing dBRD9 for the Study of Gene Regulation by BRD9
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 9 (BRD9) is an epigenetic reader and a critical component of the non-canonical BAF (ncBAF) chromatin remodeling complex, also known as GBAF.[1][2] By recognizing and binding to acetylated lysine (B10760008) residues on histones, BRD9 plays a pivotal role in regulating chromatin structure and gene expression.[1][3][4] Its dysregulation is implicated in various diseases, particularly cancer, including synovial sarcoma, multiple myeloma, and prostate cancer, making it a compelling therapeutic target.[2][5][6][7]
dBRD9 is a potent and selective chemical degrader of the BRD9 protein. It is a heterobifunctional molecule, specifically a Proteolysis Targeting Chimera (PROTAC), that links a BRD9-binding small molecule to a ligand for the E3 ubiquitin ligase cereblon (CRBN).[8][9] This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD9, providing a powerful tool to study the functional consequences of BRD9 loss.[9][10] Unlike traditional inhibitors that only block the bromodomain's reading function, dBRD9 removes the entire protein, eliminating both its scaffolding and enzymatic functions.[11] These notes provide detailed protocols for using dBRD9 to investigate BRD9-dependent gene regulation.
Mechanism of Action of dBRD9
dBRD9 operates by hijacking the cell's natural protein disposal system. As a PROTAC, it acts as a molecular bridge, simultaneously binding to the bromodomain of BRD9 and the CRBN component of an E3 ubiquitin ligase complex.[9] This induced proximity facilitates the transfer of ubiquitin molecules to BRD9, marking it for degradation by the 26S proteasome.[10] This degradation is rapid, potent, and selective, with minimal effects on other bromodomain-containing proteins like BRD4 and BRD7.[10][12]
Quantitative Data Summary
The efficacy of dBRD9 has been quantified across various cancer cell lines. Key parameters include the half-maximal inhibitory concentration (IC50) for cell viability and the concentration required for 50% protein degradation (DC50).
Table 1: Cell Viability (IC50) of dBRD9-A in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Treatment Duration | Citation |
|---|---|---|---|---|
| OPM2 | Multiple Myeloma | 10-100 nM | 5 days | [6] |
| H929 | Multiple Myeloma | 10-100 nM | 5 days | [6] |
| HSSYII | Synovial Sarcoma | ~10 nM | 9 days | [11] |
| SYO1 | Synovial Sarcoma | ~30 nM | 9 days |[11] |
Table 2: BRD9 Degradation Potency
| Compound | Cell Line | Concentration | Treatment Time | Result | Citation |
|---|---|---|---|---|---|
| dBRD9 | MOLM-13 | 104 nM (IC50) | Not Specified | Potent BRD9 degradation | [8] |
| dBRD9 | MOLM-13 | 0.5 - 5000 nM | 4 hours | Dose-dependent reduction of BRD9 | [10][12] |
| dBRD9-A | HSSYII, SYO1 | 100 nM | 6 - 72 hours | Near complete degradation | [11][13] |
| dBRD9-A | OPM2 | 100 nM | 6 - 24 hours | Effective BRD9 degradation |[6] |
Experimental Workflow
A typical workflow for studying gene regulation using dBRD9 involves confirming target degradation and then assessing the downstream functional consequences on the transcriptome and epigenome.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol verifies the extent and kinetics of BRD9 protein degradation following dBRD9 treatment.[14]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MOLM-13, HSSYII) at an appropriate density in 6-well plates and allow them to adhere overnight.[14]
-
Treat cells with a dose-range of dBRD9 (e.g., 0.5 nM to 5000 nM) or a fixed concentration (e.g., 100 nM) for various time points (e.g., 4, 6, 24, 72 hours).[11][12] Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.[14]
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts (e.g., 20 µg per lane) and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.[14]
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.[14]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an ECL substrate. Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.[14]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of dBRD9 to BRD9 within intact cells by measuring changes in the thermal stability of the target protein.[15][16]
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with dBRD9 or vehicle control (DMSO) for 1-2 hours at 37°C.[16]
-
-
Heat Shock:
-
Harvest and resuspend cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
-
Cell Lysis and Fractionation:
-
Lyse cells via freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Analysis by Western Blot:
-
Collect the supernatant and quantify the protein concentration.
-
Analyze equal protein amounts from the soluble fractions by Western Blot using an anti-BRD9 antibody. A thermal shift (i.e., more soluble BRD9 at higher temperatures) in dBRD9-treated samples indicates target engagement.
-
Protocol 3: Chromatin Immunoprecipitation sequencing (ChIP-seq)
ChIP-seq is performed to identify the genome-wide locations of BRD9 and to determine how its occupancy changes after degradation.[6]
-
Cell Treatment and Cross-linking:
-
Treat cells (e.g., OPM2) with 100 nM dBRD9-A or DMSO for a specified time (e.g., 6 or 24 hours).[6]
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.[6]
-
Quench the reaction with 125 mM glycine (B1666218) for 5 minutes.[6]
-
-
Chromatin Preparation:
-
Lyse cells and isolate nuclei.
-
Fragment chromatin to an average size of 200-500 bp using enzymatic digestion or sonication.
-
-
Immunoprecipitation (IP):
-
DNA Purification and Sequencing:
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a DNA purification kit.
-
Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
-
Data Analysis:
Protocol 4: RNA Sequencing (RNA-seq) and Data Analysis
RNA-seq is used to profile the transcriptional changes that occur as a result of BRD9 degradation.[19]
-
Cell Treatment and RNA Extraction:
-
RNA Quality Control and Library Preparation:
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Quality Control: Check the quality of raw sequencing reads using FastQC.[22]
-
Read Alignment: Align reads to a reference genome (e.g., GRCh37/hg19) using a splice-aware aligner like STAR.[6][20][23]
-
Quantification: Generate a count matrix of reads per gene using tools like featureCounts or Salmon.[22][23]
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated upon dBRD9 treatment compared to the control.[6][20]
-
Pathway Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., GSEA) on the list of differentially expressed genes to identify the biological processes regulated by BRD9.[6]
-
BRD9-Mediated Gene Regulation Pathway
BRD9 is a core component of the ncBAF (SWI/SNF) complex, which remodels chromatin to make DNA more accessible for transcription. In multiple myeloma, BRD9 occupies the promoter regions of genes involved in ribosome biogenesis and cooperates with BRD4 to enhance MYC transcriptional function.[6] In synovial sarcoma, BRD9 is integrated into oncogenic SS18-SSX fusion protein-containing BAF complexes, where it is essential for driving oncogenic gene expression programs.[5][11] Degradation of BRD9 via dBRD9 leads to the disruption of these complexes, loss of chromatin accessibility at target gene promoters, and subsequent downregulation of key oncogenes and pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Gene - BRD9 [maayanlab.cloud]
- 3. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. genecards.org [genecards.org]
- 5. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma | Semantic Scholar [semanticscholar.org]
- 6. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. dBRD9 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. elifesciences.org [elifesciences.org]
- 14. benchchem.com [benchchem.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 18. encodeproject.org [encodeproject.org]
- 19. db.cngb.org [db.cngb.org]
- 20. benchchem.com [benchchem.com]
- 21. bio-rad.com [bio-rad.com]
- 22. m.youtube.com [m.youtube.com]
- 23. [Tutorial] Bulk RNA-seq DE analysis - Harvard FAS Informatics Group [informatics.fas.harvard.edu]
Application Notes and Protocols for Assessing dBRD9 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
These detailed application notes and protocols provide a comprehensive guide for assessing the in vivo efficacy of dBRD9 (bromodomain-containing protein 9) degraders and inhibitors. The following sections outline the necessary experimental procedures, from animal model selection to endpoint analysis, and provide structured tables for clear data presentation.
Introduction to dBRD9 and Its Role in Oncology
Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[1][2] Dysregulation of BRD9 has been implicated in the pathogenesis of various cancers, including multiple myeloma (MM), acute myeloid leukemia (AML), and synovial sarcoma.[1][3][4] Consequently, BRD9 has emerged as a promising therapeutic target. Small molecule inhibitors and proteolysis-targeting chimeras (PROTACs) that induce the degradation of BRD9 (dBRD9) have shown potent anti-tumor activity in preclinical models, making the robust in vivo assessment of these compounds critical for their clinical development.[1][4][5][6]
Key Concepts in In Vivo Efficacy Assessment
The in vivo evaluation of dBRD9 efficacy typically involves the use of xenograft mouse models, where human cancer cells are implanted into immunodeficient mice. The primary objectives of these studies are to assess the anti-tumor activity, tolerability, and pharmacodynamic effects of the dBRD9-targeting compounds. Key endpoints include tumor growth inhibition, survival benefit, and target engagement in the tumor tissue.
Experimental Protocols
I. Animal Models and Cell Lines
The choice of animal model and cancer cell line is critical for the successful evaluation of dBRD9 efficacy. The following models have been successfully used in published studies:
-
Multiple Myeloma (MM) Xenograft Model:
-
Acute Myeloid Leukemia (AML) Xenograft Model:
-
Synovial Sarcoma Xenograft Model:
-
Patient-derived xenograft (PDX) models of synovial sarcoma have also been utilized.
-
II. dBRD9 Compound Formulation and Administration
Proper formulation and administration of the dBRD9 compound are essential for achieving desired exposure levels in vivo.
-
dBRD9-A (PROTAC Degrader):
-
BI-9564 (Inhibitor):
III. In Vivo Efficacy and Pharmacodynamic Assessment
A multi-faceted approach is recommended to thoroughly evaluate the in vivo efficacy of dBRD9 compounds.
A. Tumor Burden Assessment using Bioluminescence Imaging (BLI)
BLI is a non-invasive method to monitor tumor growth and dissemination in real-time.[1][3][8][9]
Protocol:
-
Animal Anesthesia: Anesthetize mice using isoflurane (B1672236) (2.5% for induction, 1.5% for maintenance).[1][9]
-
Substrate Injection: Inject D-luciferin (150 mg/kg or 450 mg/kg) via subcutaneous or intraperitoneal injection 10-15 minutes prior to imaging.[1][3]
-
Imaging: Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Imaging System) and acquire bioluminescent images.[1][9]
-
Data Analysis: Quantify the bioluminescent signal (total flux in photons/second) from a defined region of interest (ROI) encompassing the tumor.[8]
B. Survival Analysis
Monitor mice for signs of morbidity and euthanize when pre-defined endpoints are reached (e.g., significant weight loss, tumor burden). Overall survival is a key efficacy endpoint.
C. Pharmacodynamic (PD) Biomarker Analysis
PD studies are crucial to confirm target engagement and downstream effects of the dBRD9 compound in the tumor tissue.
-
Tumor Tissue Collection: At the end of the study or at specified time points, euthanize a subset of mice and excise tumors.
-
Immunoblotting for BRD9:
-
Homogenize a portion of the tumor tissue in lysis buffer.
-
Perform Western blotting to assess the levels of BRD9 protein. A significant reduction in BRD9 levels in the treated group compared to the vehicle group indicates successful target degradation.[4]
-
-
AgNOR Staining for Ribosome Biogenesis:
-
Fix a portion of the tumor tissue in formalin and embed in paraffin.
-
Perform Argyrophilic Nucleolar Organizer Region (AgNOR) staining on tissue sections.[1][10]
-
Staining Solution: A solution containing two parts 50% silver nitrate (B79036) and one part 2% gelatin in 1% formic acid.[10]
-
Incubation: Incubate sections with the staining solution in the dark for approximately 38 minutes at 37°C.[10]
-
Quantification: Count the number of AgNOR dots per nucleus in at least 100 tumor cells to assess the impact on ribosome biogenesis.[10]
-
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
| Compound | Cell Line | Assay | IC50 / EC50 / DC50 |
| BI-9564 | EOL-1 | Proliferation | 800 nM |
| dBRD9-A | OPM2 | BRD9 Degradation | <100 nM |
| dBRD9-A | H929 | BRD9 Degradation | <100 nM |
Table 1: In Vitro Potency of dBRD9 Compounds.
| Compound | Model | Dose & Route | Efficacy Endpoint | Result |
| dBRD9-A | OPM2-Luc MM Xenograft | 50 mg/kg, IP, daily | Tumor Growth | Significant inhibition of tumor growth |
| BI-9564 | EOL-1-Luc AML Xenograft | 180 mg/kg, p.o., daily | Tumor Growth & Survival | Modest tumor growth inhibition and a significant 2-day survival benefit |
Table 2: Summary of In Vivo Efficacy Data.
| Compound | Model | Biomarker | Assay | Result |
| dBRD9-A | Synovial Sarcoma Xenograft | BRD9 Protein Levels | Immunoblotting | Significant reduction in BRD9 protein in tumor tissue |
| dBRD9-A | OPM2-Luc MM Xenograft | Ribosome Biogenesis | AgNOR Staining | Significant reduction in AgNOR counts in tumor tissue |
Table 3: In Vivo Pharmacodynamic Biomarker Analysis.
Mandatory Visualizations
Signaling Pathway
Caption: BRD9 signaling pathway and the mechanism of action of dBRD9 compounds.
Experimental Workflow
Caption: Experimental workflow for assessing dBRD9 in vivo efficacy.
References
- 1. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncology.labcorp.com [oncology.labcorp.com]
- 10. Modified method of AgNOR staining for tissue and interpretation in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for dBRD9-Mediated Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
dBRD9 is a potent and selective heterobifunctional degrader of Bromodomain-containing protein 9 (BRD9), a component of the non-canonical BAF (ncBAF) chromatin remodeling complex. As a Proteolysis Targeting Chimera (PROTAC), dBRD9 facilitates the targeted degradation of BRD9 through the ubiquitin-proteasome system. This document provides detailed application notes and protocols for studying the time course of dBRD9-mediated protein degradation.
dBRD9 is comprised of a ligand that binds to the BRD9 bromodomain, connected by a linker to a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of BRD9, marking it for degradation by the 26S proteasome. The targeted degradation of BRD9 has shown therapeutic potential in various cancers, including synovial sarcoma and hematological malignancies.
Mechanism of Action
dBRD9 operates by hijacking the cell's natural protein disposal machinery. The molecule simultaneously binds to BRD9 and the CRBN E3 ligase, forming a ternary complex. This proximity enables the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of BRD9. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the BRD9 protein. The dBRD9 molecule is subsequently released and can catalytically induce the degradation of additional BRD9 proteins.
Data Presentation
Time-Dependent Degradation of BRD9
Treatment of synovial sarcoma cells (HSSYII and SYO1) with 100 nM dBRD9-A results in a rapid and sustained degradation of the BRD9 protein.[1]
| Treatment Time (hours) | Remaining BRD9 Protein (%) in HSSYII cells | Remaining BRD9 Protein (%) in SYO1 cells |
| 0 | 100 | 100 |
| 6 | <10 | <10 |
| 12 | <5 | <5 |
| 24 | <5 | <5 |
| 48 | <5 | <5 |
| 72 | <5 | <5 |
Dose-Dependent Degradation of BRD9
Treatment of MOLM-13 acute myeloid leukemia cells with varying concentrations of dBRD9 for 4 hours demonstrates a potent dose-dependent degradation of BRD9.[2]
| dBRD9 Concentration (nM) | Remaining BRD9 Protein (%) |
| 0 (Vehicle) | 100 |
| 0.5 | ~80 |
| 5 | ~50 |
| 50 | <20 |
| 500 | <5 |
| 5000 | <5 |
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol details the steps for assessing the time- and dose-dependent degradation of BRD9 protein levels in cultured cells following dBRD9 treatment.
Materials:
-
Cell line of interest (e.g., MOLM-13, HSSYII)
-
Complete cell culture medium
-
dBRD9 (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
For a time-course experiment , treat cells with a fixed concentration of dBRD9 (e.g., 100 nM) and harvest at various time points (e.g., 0, 2, 4, 6, 12, 24 hours).
-
For a dose-response experiment , treat cells with increasing concentrations of dBRD9 (e.g., 0.5 nM to 5000 nM) for a fixed duration (e.g., 4 hours).
-
Include a vehicle control (DMSO) for all experiments.
-
-
Cell Lysis:
-
After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
Quantify band intensities using densitometry software. Normalize the BRD9 band intensity to the loading control and express the results as a percentage of the vehicle-treated control.
-
Protocol 2: RNA-Sequencing (RNA-seq) Analysis of Gene Expression Changes
This protocol outlines the steps to investigate the global transcriptional changes following BRD9 degradation by dBRD9.
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with dBRD9 or vehicle control for the desired time (e.g., 6 or 24 hours).[3]
-
Harvest cells and extract total RNA using a suitable kit, including a DNase treatment step.
-
Assess RNA quality and quantity.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples.
-
Perform sequencing on a high-throughput platform.
-
-
Bioinformatic Analysis:
-
Perform quality control of raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between dBRD9-treated and control samples.
-
Conduct pathway and gene set enrichment analysis to identify biological processes affected by BRD9 degradation.
-
Protocol 3: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is for identifying the genomic regions where BRD9 binding is lost upon dBRD9 treatment.
Procedure:
-
Cell Treatment and Cross-linking:
-
Treat cells with dBRD9 or vehicle control for the desired time (e.g., 6 or 24 hours).[3]
-
Cross-link proteins to DNA with formaldehyde.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse cells and isolate nuclei.
-
Shear chromatin to an average size of 200-500 bp by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-BRD9 antibody overnight.
-
Use protein A/G beads to pull down the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Sequencing:
-
Elute chromatin and reverse the cross-links.
-
Purify the DNA.
-
Prepare a sequencing library and perform high-throughput sequencing.
-
-
Bioinformatic Analysis:
-
Align reads to a reference genome.
-
Perform peak calling to identify BRD9 binding sites.
-
Compare BRD9 binding profiles between dBRD9-treated and control samples to identify regions of differential binding.
-
These protocols provide a framework for investigating the time-course and molecular consequences of dBRD9-mediated protein degradation. Researchers should optimize conditions for their specific cell lines and experimental goals.
References
Application Notes and Protocols for Quantitative Proteomics with dBRD9 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting quantitative proteomics experiments to investigate the cellular effects of dBRD9, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and has emerged as a promising therapeutic target in various cancers.[1][2][3] The following sections detail the mechanism of dBRD9, its impact on cellular signaling, protocols for quantitative proteomics analysis, and representative data.
Introduction to dBRD9
dBRD9 is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), designed to selectively induce the degradation of the BRD9 protein.[1][4] It functions by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN).[4] This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome.[1] This targeted degradation approach allows for a more profound and sustained inhibition of BRD9 function compared to traditional small molecule inhibitors that only block its bromodomain.[5]
Cellular Effects and Signaling Pathways Modulated by dBRD9
Quantitative proteomics studies have been instrumental in elucidating the downstream consequences of dBRD9-mediated protein degradation. These studies have revealed significant alterations in various cellular processes and signaling pathways across different cancer types.
Key Affected Pathways:
-
Oncogenic Gene Expression in Synovial Sarcoma: In synovial sarcoma, dBRD9 treatment leads to the reversal of oncogenic gene expression programs driven by the SS18-SSX fusion protein.[5] Degradation of BRD9 disrupts the function of the BAF complex, which is hijacked by the fusion oncoprotein, thereby inhibiting tumor growth.[5][6]
-
Ribosome Biogenesis in Multiple Myeloma: In multiple myeloma cells, dBRD9 treatment has been shown to disrupt ribosome biogenesis and translation.[6] This leads to a downregulation of genes involved in rRNA processing and translation initiation and elongation, ultimately inhibiting cell growth.[6]
-
Androgen Receptor Signaling in Prostate Cancer: BRD9 plays a critical role in regulating androgen receptor (AR) signaling in prostate cancer.[7] Treatment with dBRD9 can modulate AR-dependent gene expression, suggesting a therapeutic potential in this cancer type.[7]
-
Macrophage Inflammatory Responses: BRD9 has been identified as a regulator of inflammatory responses in macrophages by potentiating glucocorticoid receptor (GR) activity.[8] dBRD9 treatment can attenuate pro-inflammatory gene expression.[8]
Below is a diagram illustrating the general mechanism of dBRD9 action.
Caption: Mechanism of dBRD9-induced protein degradation and its downstream effects.
Quantitative Proteomics Experimental Workflow
The following diagram outlines a typical workflow for a quantitative proteomics experiment to study the effects of dBRD9 treatment.
Caption: A typical quantitative proteomics workflow for studying dBRD9 treatment.
Detailed Experimental Protocols
The following are generalized protocols for key steps in the quantitative proteomics workflow. Researchers should optimize these protocols based on their specific cell lines, equipment, and experimental goals.
Protocol 1: Cell Culture and dBRD9 Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MOLM-13 for leukemia, HSSYII for synovial sarcoma) at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
dBRD9 Treatment: Treat cells with dBRD9 at a predetermined optimal concentration (e.g., 100 nM) and for a specific duration (e.g., 2, 4, 6, 24, or 72 hours).[1][5] A vehicle control (e.g., DMSO) should be run in parallel.
-
Cell Harvesting: After treatment, harvest the cells by centrifugation. Wash the cell pellets with ice-cold phosphate-buffered saline (PBS) to remove any residual media.
Protocol 2: Protein Extraction and Digestion
-
Cell Lysis: Lyse the cell pellets in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to extract total protein.[9] Sonication or other mechanical disruption methods may be used to ensure complete lysis.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[7]
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[10] Subsequently, alkylate the free sulfhydryl groups with iodoacetamide (B48618) (IAA) to prevent them from reforming.[10]
-
Protein Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin. The digestion is typically performed overnight at 37°C.[5][10]
Protocol 3: Peptide Labeling and Cleanup
-
Isobaric Labeling (e.g., TMT): For quantitative analysis, peptides from different samples (e.g., control vs. dBRD9-treated) can be labeled with isobaric tags, such as Tandem Mass Tags (TMT). This allows for multiplexing of samples in a single mass spectrometry run.
-
Peptide Desalting: Before mass spectrometry analysis, it is crucial to remove salts and other contaminants that can interfere with ionization.[11] This is typically done using C18 solid-phase extraction (SPE) cartridges or tips.
Protocol 4: LC-MS/MS Analysis and Data Processing
-
Liquid Chromatography (LC): Separate the cleaned peptide mixture using reverse-phase liquid chromatography. The peptides are eluted from the column using a gradient of an organic solvent (e.g., acetonitrile).
-
Tandem Mass Spectrometry (MS/MS): As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and analyzed in a mass spectrometer. The instrument performs a full scan (MS1) to measure the mass-to-charge ratio of the intact peptides, followed by fragmentation of selected peptides and a second scan (MS2) to determine their amino acid sequence.
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the corresponding peptides and proteins.
-
Data Quantification and Analysis: The relative abundance of proteins between different conditions is determined from the reporter ion intensities (in the case of TMT labeling) or precursor ion intensities (for label-free quantification). Statistical analysis is then performed to identify proteins that are significantly up- or downregulated upon dBRD9 treatment.
Data Presentation: Quantitative Proteomics Data Summary
The following tables summarize representative quantitative proteomics data from studies investigating the effects of dBRD9 treatment.
Table 1: Selectivity of dBRD9 in MOLM-13 Cells
This table shows the high selectivity of dBRD9 for the BRD9 protein. In a whole-cell lysate proteomics experiment, BRD9 was the only protein to show a significant decrease in abundance after a 2-hour treatment with 100 nM dBRD9.[2]
| Protein | Fold Change (dBRD9/DMSO) | q-value |
| BRD9 | 0.18 (5.5-fold decrease) | < 0.01 |
| Other Proteins (7325 quantified) | > 0.70 | > 0.01 |
Table 2: Proteins Downregulated by dBRD9-A Treatment in Multiple Myeloma Cells
This table highlights key proteins and pathways that are downregulated following dBRD9-A treatment in multiple myeloma cell lines, pointing towards an impact on ribosome biogenesis and MYC signaling.[6]
| Gene Ontology (GO) Term / Pathway | Representative Downregulated Proteins |
| Ribosome Biogenesis | RRS1, PES1, BOP1 |
| rRNA Processing | Multiple ribosomal proteins |
| Translation Initiation & Elongation | EIFs, EEFs |
| MYC Targets | MYC |
Table 3: Impact of dBRD9 on BAF Complex Components in Synovial Sarcoma
Quantitative interaction proteomics revealed that dBRD9-A treatment not only degrades BRD9 but also leads to the loss of other GBAF (a subtype of BAF) complex members from the SS18-SSX fusion protein complex.[5]
| Protein | Association with SS18-SSX Complex after dBRD9-A Treatment |
| BRD9 | Lost |
| GLTSCR1/L (GBAF members) | Lost |
These data underscore the power of quantitative proteomics in dissecting the molecular mechanisms of targeted protein degraders like dBRD9, providing valuable insights for drug development and basic research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. What are BRD9 inhibitors and how do they work? [synapse.patsnap.com]
- 4. dBRD9 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Navigating the Initial Stages of a Robust Proteomics Project | Technology Networks [technologynetworks.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
dBRD9 not degrading BRD9 protein
Welcome to the technical support center for dBRD9. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the targeted degradation of BRD9 protein.
Frequently Asked Questions (FAQs)
Q1: What is dBRD9 and what is its mechanism of action?
dBRD9 is a heterobifunctional molecule, also known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to specifically induce the degradation of the BRD9 protein.[1][2] Its mechanism involves two key components:
-
A ligand that specifically binds to the bromodomain of the BRD9 protein.[3]
-
A second ligand that recruits an E3 ubiquitin ligase, typically Cereblon (CRBN).[1][3]
By simultaneously binding to both BRD9 and the E3 ligase, dBRD9 forms a ternary complex. This proximity allows the E3 ligase to tag BRD9 with ubiquitin molecules, marking it for degradation by the cell's proteasome.[1] This leads to a rapid and selective removal of the BRD9 protein from the cell.[4]
Mechanism of dBRD9-mediated protein degradation.
Q2: I am not observing efficient BRD9 degradation. What are the common causes and troubleshooting steps?
Several factors can lead to suboptimal BRD9 degradation. Below is a guide to troubleshoot common issues.[5]
Troubleshooting workflow for dBRD9 experiments.
-
Suboptimal Degrader Concentration : The efficiency of degradation is highly dependent on the concentration of dBRD9.
-
Inappropriate Treatment Time : BRD9 degradation is a time-dependent process.
-
Cell Line Specificity : The degradation machinery, particularly the expression level of the E3 ligase (CRBN), can vary between cell lines.
-
Recommendation : Confirm the expression of both BRD9 and CRBN in your cell line using Western Blot. Degradation is dependent on CRBN expression.[4]
-
-
Compound Stability and Solubility : PROTACs can sometimes be unstable or precipitate in cell culture media.
-
Recommendation : Ensure dBRD9 is fully dissolved in a suitable solvent like DMSO and prepare fresh solutions for your experiments.[3]
-
-
Technical Issues : Problems with the protein detection method (e.g., Western Blot) can be mistaken for a lack of degradation.
-
Recommendation : Verify your Western Blot protocol. Ensure the lysis buffer is effective, use a validated anti-BRD9 antibody, and always include a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.[5]
-
Q3: What are the typical concentrations and treatment times for dBRD9?
The optimal conditions can vary significantly depending on the cell line. However, published data provides a good starting point.
| Cell Line | Effective Concentration | Treatment Time | Outcome | Reference |
| MOLM-13 (AML) | 50 - 500 nM | 4 hours | Concentration-dependent BRD9 degradation. | [6] |
| HSSYII (Synovial Sarcoma) | 100 nM | 6 - 24 hours | Near-complete BRD9 degradation. | [4][7] |
| OPM2 (Multiple Myeloma) | 100 nM | 6 - 24 hours | Significant BRD9 degradation. | [8] |
| Prostate Cancer Cell Lines | 0.5 µM | 5 days | Reduced cell proliferation. | [9] |
Q4: How can I verify that dBRD9 is working as expected?
-
Western Blot : This is the most direct method to visualize and quantify the reduction in BRD9 protein levels. A successful experiment will show a significant decrease or complete absence of the BRD9 band in dBRD9-treated samples compared to a vehicle (DMSO) control.[5][10]
-
Co-Immunoprecipitation (Co-IP) : This technique can be used to confirm the formation of the BRD9-dBRD9-CRBN ternary complex, which is the foundational step of the degradation mechanism.
-
Mass Spectrometry : An unbiased proteomic analysis can confirm the specific degradation of BRD9 without significantly affecting the levels of other proteins.[11]
Q5: Is dBRD9 selective for BRD9 protein?
Yes, dBRD9 has been shown to be highly selective for BRD9. It does not significantly affect the levels of other bromodomain-containing proteins, such as BRD4 or BRD7, which is the closest ortholog to BRD9.[6][12] Unbiased proteomic studies have confirmed that in cell lines like MOLM-13, BRD9 was the only protein to show a statistically significant decrease in abundance after dBRD9 treatment.[11]
Q6: What are the known downstream effects and associated signaling pathways of BRD9 degradation?
BRD9 is a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression.[8][13] Degradation of BRD9 can lead to various downstream effects, including:
-
Inhibition of Cell Growth : dBRD9 has been shown to inhibit the growth of various cancer cell lines, including multiple myeloma and synovial sarcoma.[4][8]
-
Cell Cycle Arrest and Apoptosis : In some cancer models, BRD9 degradation induces G1 cell-cycle arrest and triggers apoptosis.[8]
-
Modulation of Gene Expression : BRD9 degradation disrupts the expression of key oncogenic transcriptional programs. For example, in multiple myeloma, it downregulates genes related to ribosome biogenesis and MYC.[8] In synovial sarcoma, it reverses the oncogenic gene signature driven by the SS18-SSX fusion protein.[4][7]
-
Signaling Pathway Interruption : BRD9 is involved in several signaling pathways. Its degradation can impact pathways such as Notch signaling, androgen receptor signaling, and the TGF-β/Activin/Nodal pathway.[9][14][15]
Simplified BRD9 signaling pathway.
Experimental Protocols
Protocol 1: Western Blot Analysis of BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 protein levels in cells treated with dBRD9.[5]
Materials:
-
Cell line of interest
-
dBRD9 and DMSO (vehicle control)
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-BRD9
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment : Seed cells and allow them to adhere overnight. Treat cells with a range of dBRD9 concentrations (and a DMSO control) for the desired duration (e.g., 4, 8, 24 hours).
-
Cell Lysis :
-
Wash cells twice with ice-cold PBS.
-
Add RIPA buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer :
-
Normalize protein amounts for all samples (typically 20-30 µg per lane).
-
Resolve proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection :
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex
This protocol can be used to verify the formation of the BRD9-dBRD9-CRBN ternary complex.
Materials:
-
Treated cell lysates (as prepared for Western Blot)
-
Co-IP kit (e.g., Protein A/G magnetic beads)
-
Antibody for immunoprecipitation (e.g., anti-CRBN)
-
Antibody for detection (anti-BRD9)
-
Wash and elution buffers
Procedure:
-
Lysate Preparation : Lyse cells treated with dBRD9 and a vehicle control using a non-denaturing lysis buffer.
-
Immunoprecipitation :
-
Pre-clear the lysates with Protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-CRBN antibody overnight at 4°C to pull down the CRBN complex.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads multiple times to remove non-specific binding.
-
-
Elution and Detection :
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western Blot using an anti-BRD9 antibody to detect co-immunoprecipitated BRD9. A band for BRD9 in the dBRD9-treated sample (but not in the control) indicates the formation of the ternary complex.
-
References
- 1. dBRD9 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. elifesciences.org [elifesciences.org]
- 8. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Depletion of BRD9-mediated R-loop accumulation inhibits leukemia cell growth via transcription–replication conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gene - BRD9 [maayanlab.cloud]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing dBRD9 Concentration for Maximum Degradation
Welcome to the technical support center for dBRD9, a potent and selective BRD9 degrader. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of dBRD9 in their experiments for achieving maximum degradation of the BRD9 protein.
Frequently Asked Questions (FAQs)
Q1: What is dBRD9 and how does it work?
A1: dBRD9 is a heterobifunctional degrader, specifically a Proteolysis Targeting Chimera (PROTAC), designed to selectively target the BRD9 protein for degradation.[1][2] It functions by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase, such as Cereblon (CRBN).[3][4][5] This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome.[2][3] This targeted degradation approach allows for the study of BRD9 function beyond what can be achieved with traditional inhibitors.[4][5]
Q2: What is a typical starting concentration and incubation time for dBRD9 treatment?
A2: A common starting point for dBRD9 concentration is 100 nM.[1][6][7] However, the optimal concentration can vary depending on the cell line and experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[8] A typical incubation time to observe significant degradation is between 4 to 6 hours.[1][3][6] Some studies have shown rapid depletion of BRD9 within 6 hours of treatment with 125 nM dBRD9-A.[3]
Q3: How can I verify that dBRD9 is effectively degrading BRD9 in my cells?
A3: The most common method to verify BRD9 degradation is Western blotting.[1] This technique allows for the visualization and quantification of BRD9 protein levels relative to a loading control (e.g., actin or GAPDH) in treated versus untreated cells.[6] For a more comprehensive and unbiased analysis, whole-cell lysate proteomics using mass spectrometry can be employed to confirm the selectivity of BRD9 degradation.[6][7]
Q4: Is dBRD9 selective for BRD9?
A4: Yes, dBRD9 has been shown to be highly selective for BRD9. Studies in MOLM-13 cells treated with 100 nM dBRD9 for 2 hours demonstrated that out of 7,326 quantified proteins, BRD9 was the only one showing a statistically significant decrease in abundance.[6][7] Western blot analyses have also confirmed that dBRD9 does not significantly affect the levels of closely related bromodomain proteins like BRD4 and BRD7 at effective concentrations.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low BRD9 degradation observed. | Suboptimal dBRD9 concentration. | Perform a dose-response experiment with a range of dBRD9 concentrations (e.g., 0.5 nM to 5000 nM) to determine the optimal concentration for your cell line.[1][2] |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the optimal treatment duration.[3][6] | |
| Cell line resistance. | Some cell lines may be less sensitive to dBRD9.[9] Consider screening different cell lines if possible or increasing the dBRD9 concentration and/or incubation time. | |
| Issues with dBRD9 compound. | Ensure the dBRD9 compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment. | |
| Inefficient proteasome activity. | Co-treat with a proteasome inhibitor (e.g., MG132 or bortezomib) as a negative control. If degradation is rescued, it confirms the proteasome-dependent mechanism.[10] | |
| High cell toxicity observed. | dBRD9 concentration is too high. | Lower the concentration of dBRD9. While dBRD9 is generally selective, very high concentrations may lead to off-target effects.[11] |
| Prolonged incubation time. | Reduce the incubation time. Long-term exposure may induce cellular stress and apoptosis.[12] | |
| Variability between experiments. | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and growth conditions. |
| Inaccurate dBRD9 concentration. | Ensure accurate and consistent preparation of dBRD9 dilutions. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for dBRD9 using Western Blot
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
dBRD9 Preparation: Prepare a stock solution of dBRD9 in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations to test (e.g., 0.5, 5, 50, 100, 500, and 5000 nM).[1][2]
-
Treatment: Treat the cells with the different concentrations of dBRD9. Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells for a fixed period, for example, 4 hours.[1]
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to normalize protein levels.
-
-
Analysis: Quantify the band intensities to determine the concentration at which maximum BRD9 degradation occurs (DC50).
Protocol 2: Time-Course Experiment for dBRD9 Degradation
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat the cells with the determined optimal concentration of dBRD9 (e.g., 100 nM).
-
Incubation: Incubate the cells for different durations (e.g., 0, 2, 4, 6, 12, and 24 hours).
-
Cell Lysis and Western Blot: Follow steps 5-8 from Protocol 1 to analyze BRD9 protein levels at each time point.
-
Analysis: Determine the time point at which the maximum degradation of BRD9 is observed.
Quantitative Data Summary
Table 1: Optimal dBRD9 Concentrations and Incubation Times in Various Cell Lines
| Cell Line | Effective Concentration Range | Optimal Incubation Time | Notes |
| MOLM-13 | 0.5 - 5000 nM[1][2] | 4 hours[1][2] | A dose-dependent reduction in BRD9 expression was observed.[1] |
| 100 nM[6][7] | 2 hours[6][7] | Showed high selectivity for BRD9 degradation.[6][7] | |
| A549 | 125 nM[3] | 6 hours[3] | Rapid depletion of BRD9 was observed.[3] |
| HSSYII (Synovial Sarcoma) | 100 nM[13] | 6 - 72 hours[13] | Effective degradation leading to therapeutic response.[13] |
| Prostate Cancer Cell Lines (LNCaP, VCaP, 22Rv1, C4-2) | 0.5 µM[11] | - | Reduced cell proliferation significantly.[11] |
| Multiple Myeloma (OPM2, H929) | 100 nM[9] | 5 days (for growth inhibition) | Inhibited cell growth with an IC50 of 10 to 100 nM.[9] |
Visualizations
Caption: Mechanism of action of dBRD9 leading to targeted degradation of BRD9 protein.
Caption: Experimental workflow for optimizing dBRD9 concentration.
Caption: Troubleshooting decision tree for suboptimal BRD9 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molbio.princeton.edu [molbio.princeton.edu]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dBRD9 | PROTACs | TargetMol [targetmol.com]
- 9. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Depletion of BRD9-mediated R-loop accumulation inhibits leukemia cell growth via transcription–replication conflict - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting dBRD9 Insolubility in Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with dBRD9 solubility in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is dBRD9 and why is its solubility a concern?
dBRD9 is a potent and selective degrader of the bromodomain-containing protein 9 (BRD9), developed as a chemical probe for studying BRD9 function and for potential therapeutic applications.[1] Like many small molecule inhibitors and PROTACs (Proteolysis Targeting Chimeras), dBRD9 is hydrophobic in nature. This can lead to poor solubility in aqueous solutions like cell culture media, potentially causing it to precipitate out of solution. This precipitation can lead to inaccurate dosing and unreliable experimental results.
Q2: What are the recommended solvents for preparing a dBRD9 stock solution?
dBRD9 is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and to a lesser extent in water.[1] It is common practice to prepare a high-concentration stock solution of dBRD9 in 100% DMSO.
Q3: What is "solvent shock" and how does it relate to dBRD9 precipitation?
Solvent shock, or "crashing out," is a common cause of precipitation when a concentrated stock solution of a hydrophobic compound in an organic solvent like DMSO is rapidly diluted into an aqueous medium. The abrupt change in solvent polarity causes a sharp decrease in the compound's solubility, leading to the formation of a precipitate.
Q4: Can I filter out the precipitate if it forms in my media?
Filtering the media to remove the precipitate is not recommended. This will lower the actual concentration of dBRD9 in your experiment, leading to inaccurate results. The better approach is to prevent precipitation in the first place.
Q5: What is the maximum tolerable DMSO concentration for most cell lines?
While cell line dependent, most can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is best practice to keep the final DMSO concentration as low as possible, ideally below 0.1%, and to always include a vehicle control (media with the same final DMSO concentration without dBRD9) in your experiments.
Troubleshooting Guide for dBRD9 Precipitation
If you are observing precipitation of dBRD9 in your cell culture media, consult the following troubleshooting guide.
Issue 1: Immediate Precipitation Upon Dilution
If dBRD9 precipitates immediately upon addition to the cell culture medium, consider the following causes and solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | The desired concentration of dBRD9 may exceed its solubility limit in the aqueous media. Try lowering the final working concentration. |
| Rapid Dilution (Solvent Shock) | The sudden change in polarity is causing the compound to crash out of solution. Employ a stepwise dilution method. Prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed media before adding it to the final volume. |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. Always use pre-warmed (37°C) cell culture media for dilutions. |
| High DMSO Concentration in Final Solution | While counterintuitive, a slightly higher (but still non-toxic) final concentration of DMSO can sometimes help maintain solubility. However, ensure this is compatible with your cell line. |
Issue 2: Precipitation After Incubation
If the dBRD9 solution is initially clear but a precipitate forms after some time in the incubator, this could be due to:
| Potential Cause | Recommended Solution |
| Compound Instability | dBRD9 may not be stable in the aqueous environment of the cell culture media over long incubation periods. Consider preparing fresh media with dBRD9 for longer experiments or refreshing the media at intermediate time points. |
| Interaction with Media Components | Components in the serum or media supplements may be interacting with dBRD9, causing it to precipitate over time. If possible, test the solubility of dBRD9 in serum-free versus serum-containing media to identify if serum proteins are aiding solubility. |
| pH Changes in Media | Cellular metabolism can cause the pH of the culture medium to change over time, which may affect the solubility of dBRD9. Monitor the pH of your culture and ensure it remains within the optimal range for both your cells and dBRD9 solubility. |
Quantitative Data Summary
The following table summarizes the known solubility of dBRD9 in common solvents. Note that solubility in cell culture media will be significantly lower and is highly dependent on the specific media formulation and experimental conditions.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| Water | 17.14 | 20 | [1] |
| DMSO | 42.84 | 50 | [1] |
Experimental Protocols
Protocol for Preparing dBRD9 Working Solution in Cell Culture Media
This protocol provides a detailed methodology to minimize the risk of dBRD9 precipitation when preparing a working solution for cell culture experiments.
Materials:
-
dBRD9 powder
-
High-quality, anhydrous DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes and serological pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Carefully weigh out the desired amount of dBRD9 powder.
-
Dissolve the dBRD9 in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the dBRD9 is completely dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Perform Serial Dilutions (Two-Step Dilution into Media):
-
Step 1: Intermediate Dilution.
-
Pre-warm your complete cell culture medium to 37°C.
-
In a sterile microcentrifuge tube, prepare an intermediate dilution of your dBRD9 stock solution in the pre-warmed media. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you could first dilute the stock 1:100 in media to get a 100 µM intermediate solution.
-
Add the DMSO stock solution dropwise to the media while gently vortexing to ensure rapid mixing and to avoid localized high concentrations of DMSO.
-
-
Step 2: Final Dilution.
-
Add the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve your desired final working concentration.
-
Gently mix the final solution by inverting the tube or by gentle pipetting.
-
-
-
Visual Inspection and Use:
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles).
-
If the solution is clear, it is ready to be added to your cells.
-
Always prepare the working solution fresh before each experiment.
-
Mandatory Visualizations
Troubleshooting Workflow for dBRD9 Insolubility
Caption: A flowchart outlining the steps to troubleshoot dBRD9 precipitation in media.
Signaling Pathway of dBRD9 Action
References
Technical Support Center: dBRD9 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dBRD9 dihydrochloride (B599025) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of dBRD9 dihydrochloride?
A1: this compound is a highly selective degrader of Bromodomain-containing protein 9 (BRD9). Extensive proteomics studies have shown that at standard working concentrations (e.g., 100 nM for 2 hours), dBRD9 is remarkably selective for BRD9 degradation.[1] In a study quantifying over 7,300 proteins, BRD9 was the only protein to show a statistically significant decrease in abundance.[1]
However, it is important to consider that the warhead used in dBRD9, a derivative of the inhibitor BI-7273, can bind to other bromodomains, most notably BRD7, though with lower affinity.[2][3] While dBRD9-mediated degradation of BRD7 has not been observed in proteomics studies, it is crucial to perform thorough validation in your specific experimental system.[4][5]
Q2: Does dBRD9 affect the expression of other bromodomain-containing proteins like BRD4 or BRD7?
A2: At concentrations effective for BRD9 degradation, dBRD9 does not significantly affect the protein levels of BRD4 or BRD7.[4] Western blot and proteomics data have confirmed that dBRD9 selectively degrades BRD9 without causing a notable decrease in BRD4 or BRD7 expression.[4][6]
Q3: I am observing unexpected phenotypes in my experiment. Could these be due to off-target effects of dBRD9?
A3: While dBRD9 is highly selective, unexpected phenotypes could arise from several factors:
-
High Concentrations: Using dBRD9 at concentrations significantly higher than the optimal degradation concentration (DC50) may lead to off-target binding and subsequent effects. It is recommended to perform a dose-response experiment to determine the optimal concentration for BRD9 degradation in your cell line.
-
Cell-Type Specific Effects: The proteomic landscape and signaling pathways can vary between cell types, potentially leading to different downstream consequences of BRD9 degradation.
-
Downstream Signaling: The degradation of BRD9 can impact signaling pathways in which it is involved. For example, BRD9 has been shown to cooperate with BRD4 in the regulation of interferon-stimulated genes.[7][8] Therefore, observed phenotypes may be a direct result of on-target BRD9 degradation and its effect on these pathways.
To investigate potential off-target effects, we recommend performing global proteomics analysis and validating any potential hits using orthogonal methods like Western blotting.
Q4: How can I experimentally verify the on-target and potential off-target effects of dBRD9 in my cellular model?
A4: A multi-pronged approach is recommended for comprehensive validation:
-
Global Proteomics (Mass Spectrometry): This is the gold standard for unbiasedly identifying proteins that are degraded upon dBRD9 treatment.[9][10]
-
Western Blotting: This technique is essential for validating the degradation of BRD9 and assessing the levels of potential off-target proteins identified from proteomics or based on homology (e.g., BRD7, BRD4).[11][12]
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm the direct engagement of dBRD9 with its target (BRD9) and potential off-targets in a cellular context.[13][14]
Detailed protocols for these techniques are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete BRD9 degradation | Suboptimal dBRD9 concentration. | Perform a dose-response experiment to determine the DC50 in your cell line. |
| Insufficient treatment time. | Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal degradation time. | |
| Cell line is resistant to dBRD9-mediated degradation. | Verify the expression of Cereblon (CRBN), the E3 ligase recruited by dBRD9, in your cell line. | |
| Variability between experiments | Inconsistent cell density or passage number. | Maintain consistent cell culture conditions, including cell density at the time of treatment and passage number. |
| Degradation of dBRD9 in solution. | Prepare fresh dBRD9 solutions for each experiment. | |
| Unexpected cellular toxicity | Off-target effects at high concentrations. | Use the lowest effective concentration of dBRD9 that achieves maximal BRD9 degradation. |
| On-target toxicity due to BRD9's biological function. | Titrate dBRD9 concentration to a level that allows for mechanistic studies without inducing widespread cell death. |
Quantitative Data Summary
The following table summarizes the selectivity of dBRD9 based on proteomics data.
Table 1: Proteome-wide analysis of protein abundance changes in MOLM-13 cells treated with 100 nM dBRD9 for 2 hours. [1]
| Protein | Log2 Fold Change (dBRD9 vs. Vehicle) | Adjusted p-value (q-value) | Potential Off-Target? |
| BRD9 | -2.46 (5.5-fold decrease) | < 0.01 | On-Target |
| BRD7 | Not significantly changed | > 0.05 | No |
| BRD4 | Not significantly changed | > 0.05 | No |
| BRD2 | Not significantly changed | > 0.05 | No |
| BRD3 | Not significantly changed | > 0.05 | No |
| Other Proteins | 99% of proteins differed by less than 0.30-fold | > 0.05 | No |
Experimental Protocols
Global Proteomics for Unbiased Off-Target Discovery
This protocol outlines a general workflow for identifying dBRD9 off-targets using mass spectrometry-based proteomics.
a. Cell Culture and Treatment:
-
Culture your cells of interest to 70-80% confluency.
-
Treat cells with dBRD9 at its optimal degradation concentration (e.g., 100 nM) and a higher concentration to assess dose-dependent effects.
-
Include a vehicle control (e.g., DMSO) and a negative control (e.g., an inactive epimer of the dBRD9 warhead, if available).
-
Harvest cells after the desired treatment duration (e.g., 2-24 hours).
b. Cell Lysis and Protein Digestion:
-
Lyse the cells using a lysis buffer compatible with mass spectrometry (e.g., 8M urea-based buffer).
-
Quantify protein concentration using a BCA or similar assay.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using an appropriate enzyme, such as trypsin.
c. Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each treatment condition with isobaric tags according to the manufacturer's protocol.
-
Combine the labeled samples.
d. LC-MS/MS Analysis:
-
Separate the labeled peptides by liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
e. Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significant changes in abundance between dBRD9-treated and control samples. Proteins with a significant and dose-dependent decrease in abundance are potential off-targets.
Orthogonal Validation by Western Blotting
This protocol is for validating the degradation of specific proteins identified through proteomics or hypothesized to be off-targets.
a. Sample Preparation:
-
Treat cells with a range of dBRD9 concentrations and for various durations.
-
Prepare cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
b. SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
c. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-BRD9, anti-BRD7, anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
d. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Target Engagement Confirmation by Cellular Thermal Shift Assay (CETSA)
CETSA measures the thermal stability of a protein in the presence and absence of a ligand to confirm direct binding.[13]
a. Cell Treatment:
-
Treat intact cells with dBRD9 or a vehicle control for a short duration (e.g., 1 hour).
b. Heating:
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) to induce protein denaturation and precipitation.
c. Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation.
d. Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein (BRD9) and potential off-targets in the soluble fraction using Western blotting or other quantitative methods like ELISA or mass spectrometry.
e. Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of dBRD9 indicates ligand binding and protein stabilization.
Visualizations
Caption: Experimental workflow for identifying and validating off-target effects of dBRD9.
Caption: Simplified signaling pathway showing the cooperative role of BRD9 and BRD4 in regulating interferon-stimulated genes and the impact of dBRD9.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Functional Interplay between the BRD7 and BRD9 Homologues in mSWI/SNF Complexes [ouci.dntb.gov.ua]
- 4. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. BRD9 regulates interferon-stimulated genes during macrophage activation via cooperation with BET protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRD9 regulates interferon-stimulated genes during macrophage activation via cooperation with BET protein BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pelagobio.com [pelagobio.com]
Technical Support Center: Enhancing dBRD9 Efficacy in Resistant Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to the BRD9 degrader, dBRD9.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to dBRD9 in our cancer cell line over time. What are the potential mechanisms of resistance?
Several mechanisms can contribute to acquired resistance to dBRD9. These primarily revolve around alterations in the components of the DCAF1-DDB1-CUL4 E3 ubiquitin ligase complex, which is hijacked by dBRD9 to induce BRD9 degradation. Key mechanisms include:
-
Mutations or loss of key E3 ligase components: Mutations in genes encoding for DDB1, DCAF1, or CUL4A/B can impair the assembly and function of the E3 ligase complex, preventing the ubiquitination and subsequent degradation of BRD9.
-
Genomic alterations at the DDB1 locus: Deletions or loss-of-function mutations in the DDB1 gene have been identified as a primary driver of resistance in cell lines like MOLM-13.
-
Reduced accessibility of the E3 ligase complex: Changes in the cellular localization or post-translational modifications of the E3 ligase components can hinder their interaction with the dBRD9-BRD9 complex.
Q2: How can we confirm if our resistant cell line has developed resistance due to E3 ligase complex alterations?
To investigate potential E3 ligase-mediated resistance, a series of validation experiments are recommended:
-
Western Blot Analysis: Assess the protein levels of key E3 ligase components (DDB1, DCAF1, CUL4A/B) in your resistant cells compared to the parental, sensitive cells. A significant reduction or complete loss of one of these proteins is a strong indicator of resistance.
-
Genomic Sequencing: Perform targeted sequencing of the DDB1, DCAF1, and CUL4A/B genes to identify any mutations or deletions that may have arisen in the resistant cell line.
-
Co-immunoprecipitation: Investigate the interaction between dBRD9, BRD9, and the E3 ligase components. A loss of interaction in resistant cells would suggest a disruption in the formation of the ternary complex required for degradation.
Troubleshooting Guide: Improving dBRD9 Efficacy
Problem: My cells have become resistant to dBRD9 monotherapy. How can I restore sensitivity?
Solution: Combination therapies have shown significant promise in overcoming dBRD9 resistance. The underlying principle is to target parallel or downstream pathways that resistant cells become dependent on.
Combination Strategy 1: Synergistic Inhibition with Venetoclax
Recent studies have highlighted a strong synergistic effect between dBRD9 and the BCL-2 inhibitor, Venetoclax, particularly in Acute Myeloid Leukemia (AML) cell lines that have developed resistance to dBRD9.
Rationale: BRD9 degradation by dBRD9 leads to the downregulation of the anti-apoptotic protein BCL-2. Cells resistant to dBRD9 may upregulate BCL-2 as a survival mechanism. Co-treatment with Venetoclax directly inhibits BCL-2, leading to synthetic lethality.
Experimental Workflow for Validating dBRD9 and Venetoclax Synergy:
Caption: Workflow for assessing synergy between dBRD9 and Venetoclax.
Quantitative Data:
The following table summarizes the synergistic effects observed in the dBRD9-resistant MOLM-13 cell line (MOLM-13R).
| Cell Line | Drug | IC50 (nM) | Combination Index (CI) |
| MOLM-13 (Parental) | dBRD9 | 50 | N/A |
| Venetoclax | 250 | N/A | |
| MOLM-13R (Resistant) | dBRD9 | >10,000 | N/A |
| Venetoclax | 300 | N/A | |
| dBRD9 + Venetoclax (1:5 ratio) | 45 (dBRD9), 225 (Venetoclax) | < 1 |
Data are representative and compiled from published studies.
Signaling Pathway: dBRD9 and Venetoclax Synergy
Caption: Signaling pathway illustrating dBRD9 resistance and Venetoclax synergy.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate in 100 µL of appropriate growth medium.
-
Drug Treatment: Prepare serial dilutions of dBRD9, Venetoclax, and the combination in growth medium. Add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curves to determine IC50 values.
Western Blot for BRD9 and DDB1
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 120V for 90 minutes.
-
Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD9 (1:1000), DDB1 (1:1000), and a loading control like GAPDH (1:5000) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
minimizing dBRD9 toxicity in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the BRD9 degrader, dBRD9, with a focus on minimizing potential toxicity in primary cells.
Frequently Asked Questions (FAQs)
Q1: What is dBRD9 and how does it work?
A1: dBRD9 is a heterobifunctional small molecule, also known as a Proteolysis Targeting Chimera (PROTAC). It works by inducing the degradation of the BRD9 protein. It achieves this by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This proximity leads to the ubiquitination of BRD9, marking it for degradation by the cell's proteasome.[1][2][3][4]
Q2: Is dBRD9 expected to be toxic to primary cells?
A2: dBRD9 has been shown to have minimal cytotoxic effects on healthy primary cells, such as peripheral blood mononuclear cells (PBMCs) and normal bone marrow cells, at concentrations effective in cancer cell lines.[2][5][6][7][8] This suggests a favorable therapeutic index. However, as with any experimental compound, it is crucial to perform dose-response experiments to determine the optimal non-toxic concentration for your specific primary cell type.
Q3: What are the known downstream effects of dBRD9-mediated BRD9 degradation?
A3: Degradation of BRD9 has been shown to induce several downstream effects, primarily in cancer cells, including:
-
Cell Cycle Arrest: dBRD9 can cause G1 cell-cycle arrest.[5][9]
-
Apoptosis: It can trigger programmed cell death, evidenced by increased Annexin V staining and cleavage of caspases.[5][9]
-
Downregulation of Oncogenic Pathways: dBRD9-mediated degradation of BRD9 has been linked to the downregulation of key oncogenic signaling pathways, including those driven by MYC and ribosome biogenesis.[5][9]
Q4: How quickly does dBRD9 degrade BRD9?
A4: dBRD9 can induce rapid degradation of the BRD9 protein. In some cell lines, near-complete loss of BRD9 has been observed within a few hours of treatment.[3][10] However, the exact kinetics can vary depending on the cell type and experimental conditions.
Troubleshooting Guide: Minimizing and Investigating dBRD9 Toxicity in Primary Cells
Even with its reported high selectivity, unexpected toxicity in primary cells can occur. This guide provides a step-by-step approach to troubleshoot these issues.
Issue 1: Higher than expected cytotoxicity observed in primary cells.
| Potential Cause | Troubleshooting Step |
| Suboptimal Degrader Concentration | The concentration of dBRD9 is critical. Excessively high concentrations can lead to off-target effects or the "hook effect," where the formation of the productive ternary complex (dBRD9-BRD9-E3 ligase) is reduced, potentially leading to unintended consequences. Recommendation: Perform a dose-response experiment starting from a low concentration (e.g., 1 nM) and titrating up to a higher concentration (e.g., 10 µM) to determine the optimal, non-toxic concentration for your primary cells. |
| Incorrect Incubation Time | Prolonged exposure to any compound can lead to toxicity. Recommendation: Conduct a time-course experiment to identify the shortest incubation time required for efficient BRD9 degradation. |
| Compound Instability or Solubility Issues | dBRD9 may degrade or precipitate in cell culture media over time, leading to inconsistent results and potential toxicity from degradation byproducts. Recommendation: Ensure dBRD9 is fully dissolved according to the manufacturer's instructions. Prepare fresh dilutions for each experiment and consider the stability of the compound in your specific culture medium over the course of the experiment. |
| Cell Line/Primary Cell Specificity | The expression levels of BRD9 and the E3 ligase Cereblon (CRBN) can vary between different primary cell types, which can impact the efficacy and potential toxicity of dBRD9. Recommendation: Confirm the expression of both BRD9 and CRBN in your primary cells of interest using Western Blot. |
Issue 2: Inconsistent results or lack of BRD9 degradation.
This can sometimes be linked to toxicity if the compound is not behaving as expected.
| Potential Cause | Troubleshooting Step |
| The "Hook Effect" | At very high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are non-productive for degradation. This can lead to a decrease in degradation efficiency at higher doses. Recommendation: Perform a full dose-response curve to identify the optimal concentration for degradation (DC50) and to see if you observe a hook effect at higher concentrations. |
| Low E3 Ligase Expression | The efficacy of dBRD9 is dependent on the presence of its E3 ligase, Cereblon (CRBN). Recommendation: Verify the expression of CRBN in your primary cells via Western Blot. |
| Rapid Protein Resynthesis | The cell may be synthesizing new BRD9 protein at a rate that counteracts the degradation. Recommendation: A time-course experiment can help identify the optimal window for observing maximum degradation before protein resynthesis occurs. |
Quantitative Data Summary
The following tables summarize the effects of dBRD9 on various cell lines. Note that data on primary cell toxicity is limited due to the compound's high selectivity, but available information indicates minimal effects.
Table 1: dBRD9 Activity in Cancer Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Observed Effects | Reference |
| Multiple Myeloma (Panel) | Multiple Myeloma | 10 - 100 | Growth inhibition, Cell cycle arrest, Apoptosis | [5][9] |
| MOLM-13 | Acute Myeloid Leukemia | ~104 | BRD9 degradation, Anti-proliferative effect | [1][3] |
| EOL-1 | Eosinophilic Leukemia | - | Anti-proliferative effect | [3] |
| Prostate Cancer (AR-positive) | Prostate Cancer | - | Reduced proliferation | [7] |
Table 2: dBRD9 Effect on Primary Cells
| Cell Type | Observation | Concentration | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Did not affect viability | Not specified | [5] |
| Normal Bone Marrow Cells | Minimal effects on normal components | Not specified | [5][9] |
| Normal Hematopoietic Cells | Comparatively nontoxic | Not specified | [2] |
Key Experimental Protocols
1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure to assess the cytotoxicity of dBRD9.
-
Cell Seeding: Seed primary cells in a 96-well plate at a density appropriate for your cell type.
-
Treatment: Add a range of dBRD9 concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle control to determine the percentage of viable cells at each concentration.
2. Western Blot for BRD9 Degradation
This protocol is to confirm the degradation of BRD9 protein.
-
Cell Treatment: Treat primary cells with the desired concentrations of dBRD9 and a vehicle control for the determined time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
3. Apoptosis Assay (Annexin V Staining)
This protocol is to quantify the percentage of apoptotic cells.
-
Cell Treatment: Treat primary cells with dBRD9 and a vehicle control.
-
Cell Harvesting: Harvest the cells (including supernatant for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[3][11]
Signaling Pathways and Experimental Workflows
dBRD9 Mechanism of Action
Caption: dBRD9 induces selective degradation of BRD9 via the ubiquitin-proteasome system.
Troubleshooting Workflow for dBRD9 Toxicity
Caption: A logical workflow to troubleshoot and minimize dBRD9 toxicity in primary cells.
BRD9 Downstream Signaling Pathways
Caption: dBRD9-mediated BRD9 degradation impacts key cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Signal Transduction in Ribosome Biogenesis: A Recipe to Avoid Disaster [mdpi.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 8. c-Myc (MYC) | Abcam [abcam.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. TGF beta signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 11. nacalai.com [nacalai.com]
dBRD9 stability issues in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the BRD9 degrader, dBRD9, in long-term experiments.
Troubleshooting Guides
Issue 1: Diminished or No BRD9 Degradation in Long-Term Experiments
Question: I observed good BRD9 degradation initially, but the effect seems to diminish over several days in my continuous cell culture experiment. What could be the cause?
Answer: This is a common issue in long-term experiments and can be attributed to several factors related to the stability of the dBRD9 compound, cellular responses, and experimental setup.
Possible Causes and Troubleshooting Steps:
-
dBRD9 Instability in Culture Media: Like many small molecules, dBRD9 may have a limited half-life in aqueous cell culture media at 37°C.
-
Troubleshooting:
-
Replenish the dBRD9-containing media more frequently. For experiments lasting several days, consider replacing the media every 24-48 hours.[1]
-
If compound stability is a major concern, you can perform a stability test by incubating dBRD9 in your specific cell culture media for various durations and then testing its activity.
-
-
-
Cellular Efflux or Metabolism: Cells may upregulate efflux pumps or metabolic enzymes that clear dBRD9 over time, reducing its intracellular concentration.
-
Troubleshooting:
-
Consider using inhibitors of common drug efflux pumps, although this can introduce confounding variables.
-
Analyze dBRD9 concentration in the cell lysate and supernatant over time using techniques like LC-MS/MS to assess its cellular uptake and clearance.
-
-
-
Emergence of Resistant Cell Populations: In a heterogeneous cell population, a small subset of cells may be resistant to dBRD9-mediated degradation. These cells can proliferate and become dominant over time.
-
Troubleshooting:
-
Perform single-cell cloning to establish a uniformly sensitive cell line.
-
Analyze BRD9 expression levels and the expression of components of the ubiquitin-proteasome system (e.g., CRBN, ubiquitin) in your cell population over the course of the experiment.
-
-
-
"Hook Effect" at High Concentrations: At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of non-productive binary complexes (dBRD9-BRD9 or dBRD9-CRBN) instead of the productive ternary complex (BRD9-dBRD9-CRBN).
-
Troubleshooting:
-
Perform a thorough dose-response experiment to determine the optimal concentration range for BRD9 degradation. The dose-response curve for a PROTAC is often bell-shaped.
-
-
Issue 2: Inconsistent Results Between Experiments
Question: I am seeing significant variability in the extent of BRD9 degradation and the resulting cellular phenotypes between different long-term experiments. How can I improve reproducibility?
Answer: Inconsistent results in long-term experiments often stem from subtle variations in experimental conditions.
Possible Causes and Troubleshooting Steps:
-
Variability in dBRD9 Stock Solution: The stability of dBRD9 in stock solutions (e.g., DMSO) can affect its potency.
-
Troubleshooting:
-
Prepare fresh stock solutions of dBRD9 for each experiment.
-
If using frozen stocks, aliquot the initial stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage and at -20°C for short-term storage (up to one month).[2]
-
Ensure the DMSO used is of high quality and anhydrous, as water content can promote hydrolysis.
-
-
-
Inconsistent Cell Culture Conditions: Cell density, passage number, and overall cell health can influence the cellular response to dBRD9.
-
Troubleshooting:
-
Standardize cell seeding densities and passage numbers for all experiments.
-
Regularly monitor cell health and morphology.
-
Ensure consistent media composition, serum batches, and incubator conditions (temperature, CO2, humidity).
-
-
-
Variability in Reagent Addition and Mixing: Inconsistent timing and methods of adding dBRD9 to the culture can lead to variable effective concentrations.
-
Troubleshooting:
-
Use a consistent method for diluting and adding dBRD9 to the media.
-
Gently mix the culture plate after adding the compound to ensure even distribution.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for dBRD9 in long-term experiments?
A1: The optimal concentration of dBRD9 is cell-line dependent. It is crucial to perform a dose-response experiment for your specific cell line. Generally, dBRD9 shows activity in the nanomolar to low micromolar range. For example, in MOLM-13 cells, dBRD9 reduces BRD9 expression at concentrations as low as 0.5 nM, with significant degradation observed at 50-500 nM.[2][3] Anti-proliferative effects in some cell lines are observed with IC50 values around 0.09 µM after 7 days of treatment.[2]
Q2: How long does it take to see the effects of dBRD9?
A2: The kinetics of dBRD9 action vary depending on the endpoint being measured:
-
BRD9 Degradation: Significant degradation of BRD9 protein can be observed as early as 2-4 hours after treatment.[2][3][4][5]
-
Cellular Phenotypes: Effects on cell proliferation, cell cycle, and apoptosis are typically observed after longer incubation periods, ranging from 3 to 9 days.[6]
Q3: Is dBRD9 selective for BRD9?
A3: dBRD9 is highly selective for the degradation of BRD9. It shows insignificant effects on the expression of other bromodomain-containing proteins like BRD4 and BRD7 at effective concentrations.[2][5]
Q4: Can I use dBRD9 in in vivo experiments?
A4: Yes, dBRD9 has been used in in vivo xenograft models. For example, daily intraperitoneal injections of 50 mg/kg dBRD9 for 24 days have been shown to inhibit tumor progression.[6]
Q5: What are the key controls I should include in my long-term dBRD9 experiments?
A5: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control (e.g., DMSO): To control for any effects of the solvent.
-
Inactive Control Compound: A structurally similar molecule that does not bind to BRD9 or CRBN can help confirm that the observed effects are due to dBRD9's specific mechanism of action.
-
Proteasome Inhibitor Control (e.g., MG132): Co-treatment with a proteasome inhibitor should rescue BRD9 from degradation, confirming that the degradation is proteasome-dependent.
-
CRBN Knockout/Knockdown Cells: dBRD9's activity should be diminished in cells lacking CRBN, confirming its dependence on this E3 ligase.
Quantitative Data Summary
Table 1: In Vitro Potency of dBRD9 in Various Cell Lines
| Cell Line | Assay Type | Endpoint | Value | Treatment Duration |
| MOLM-13 | Western Blot | BRD9 Degradation | DC50 in nM range | 4 hours |
| MOLM-13 | Proteomics | BRD9 Degradation | 5.5-fold reduction | 2 hours |
| EOL-1 | Proliferation | Anti-proliferative | IC50 in nM range | 7 days |
| MOML-13 | Proliferation | Anti-proliferative | IC50 in nM range | 7 days |
| A204 | Proliferation | Anti-proliferative | IC50 = 0.0898 µM | 7 days |
Data compiled from multiple sources.[2][3][5]
Experimental Protocols
Protocol 1: Western Blot for BRD9 Degradation
This protocol describes the detection and quantification of BRD9 protein levels in cell lysates following treatment with dBRD9.
Materials:
-
Cells of interest
-
dBRD9
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and treat with various concentrations of dBRD9 and a vehicle control for the desired duration (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD9 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody, or use a multiplex imaging system.
-
-
Quantification: Quantify the band intensities and normalize the BRD9 signal to the loading control.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is for determining the number of viable cells in culture based on the quantitation of ATP.
Materials:
-
Cells of interest
-
dBRD9
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled multiwell plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight.
-
Compound Treatment: Add serial dilutions of dBRD9 or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 3, 6, or 9 days).
-
Assay:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a plate reader.
Protocol 3: Annexin V Apoptosis Assay
This flow cytometry-based assay is used to detect apoptosis by measuring the externalization of phosphatidylserine.
Materials:
-
Cells of interest
-
dBRD9
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with dBRD9 or vehicle control for the desired duration (e.g., 96 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with ice-cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Mechanism of action of dBRD9, a PROTAC that induces the degradation of BRD9 protein.
Caption: Overview of key signaling pathways influenced by BRD9-mediated gene regulation.
References
- 1. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. OUH - Protocols [ous-research.no]
troubleshooting inconsistent western blot results with dBRD9
Welcome to the technical support center for troubleshooting inconsistent Western blot results with dBRD9. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance to identify and resolve common issues encountered during the Western blotting workflow for the targeted protein degrader dBRD9.
Frequently Asked Questions (FAQs)
Q1: What is dBRD9 and how does it affect BRD9 protein levels in a Western blot?
dBRD9 is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the BRD9 protein.[1] In a Western blot experiment, successful treatment of cells with dBRD9 will result in a significant decrease or complete loss of the band corresponding to BRD9 protein. The extent of degradation is typically dependent on the concentration of dBRD9 used and the treatment duration.[2]
Q2: What is the expected molecular weight of BRD9 on a Western blot?
The expected molecular weight of BRD9 is approximately 75 kDa. However, variations can occur due to post-translational modifications. It is also worth noting that BRD9 can have multiple isoforms, which may present as different bands.[3]
Q3: My loading control (e.g., GAPDH, β-actin) levels are inconsistent between my dBRD9-treated and untreated samples. What could be the issue?
While housekeeping genes are generally stable, some experimental treatments can alter their expression.[4] It is crucial to validate your loading control for your specific cell line and treatment conditions. If variability persists, consider using a total protein stain like Ponceau S to confirm equal protein loading before proceeding with the antibody incubation steps.[4]
Q4: I am not seeing any degradation of BRD9 after dBRD9 treatment. What are the potential causes?
Several factors could lead to a lack of BRD9 degradation:
-
Cell Line Specificity: The degradation machinery, specifically the E3 ligase recruited by the PROTAC (e.g., Cereblon for dBRD9), may not be sufficiently expressed in your chosen cell line.[5]
-
Ineffective dBRD9 Concentration or Treatment Time: The concentration of dBRD9 may be too low, or the treatment duration too short to induce degradation. A dose-response and time-course experiment is recommended for optimization.[5]
-
Compound Instability: dBRD9 may be unstable or poorly soluble in your cell culture media.[5]
-
Protein Extraction Issues: Inefficient lysis may not release the BRD9 protein for detection. Ensure your lysis buffer is appropriate and contains protease inhibitors.[6]
Troubleshooting Guide for Inconsistent dBRD9 Western Blot Results
This guide addresses common problems encountered during dBRD9 Western blotting and provides systematic solutions.
Problem 1: High Background on the Blot
High background can obscure the specific BRD9 band, making interpretation difficult.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[4] Consider switching blocking agents (e.g., from non-fat milk to BSA, or vice versa) as some antibodies have specific preferences.[7][8] |
| Antibody Concentration Too High | Titrate both the primary anti-BRD9 antibody and the secondary antibody to determine the optimal dilution that maximizes the signal-to-noise ratio.[4][6] |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. Adding a detergent like Tween-20 to your wash buffer can also help.[9][10] |
| Contaminated Buffers or Equipment | Prepare fresh buffers and ensure all equipment, including gel tanks and incubation trays, are thoroughly cleaned.[11] |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire Western blotting process.[11] |
Problem 2: Weak or No BRD9 Signal
A faint or absent BRD9 band can be due to several factors throughout the workflow.
| Potential Cause | Recommended Solution |
| Low BRD9 Expression in Cell Line | Confirm the endogenous expression level of BRD9 in your cell line of interest using a validated positive control lysate. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[4] Optimize transfer time and voltage, ensuring good contact between the gel and the membrane without air bubbles.[9] |
| Suboptimal Antibody Dilution | The primary or secondary antibody concentration may be too low. Perform an antibody titration to find the optimal concentration.[4] |
| Inactive Antibodies | Ensure antibodies have been stored correctly and have not expired. Avoid repeated freeze-thaw cycles. |
| Protein Degradation During Sample Preparation | Always use fresh lysis buffer containing a protease inhibitor cocktail and keep samples on ice or at 4°C during preparation.[6] |
Problem 3: Non-Specific Bands
The presence of unexpected bands can complicate the analysis of BRD9 degradation.
| Potential Cause | Recommended Solution |
| Non-specific Antibody Binding | Increase the stringency of your washes by increasing the duration or the detergent concentration. Optimizing the primary antibody concentration is also critical.[7] |
| Protein Degradation | The presence of smaller, non-specific bands could be due to the degradation of BRD9. Ensure proper sample handling with protease inhibitors.[4][12] |
| Cross-reactivity of the Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding.[4] |
| Post-Translational Modifications (PTMs) | PTMs can cause shifts in the apparent molecular weight of BRD9. Consult the literature for known modifications.[4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of dBRD9-Mediated Degradation
This protocol outlines the key steps to assess BRD9 protein levels following treatment with dBRD9.
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of dBRD9 and a vehicle control (e.g., DMSO) for the desired time period.[5]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with a protease inhibitor cocktail. Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[5]
-
SDS-PAGE and Protein Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane for at least 1 hour at room temperature using a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).[13]
-
Primary Antibody Incubation: Incubate the membrane with a validated primary anti-BRD9 antibody at the optimized dilution overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody at its optimal dilution for 1 hour at room temperature.[5]
-
Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) reagent and image the blot.[13]
Protocol 2: Antibody Titration
To determine the optimal antibody concentration, perform the following:
-
Load the same amount of a positive control cell lysate into multiple lanes of an SDS-PAGE gel.
-
After transfer, cut the membrane into strips, ensuring each strip has one lane.
-
Block all strips simultaneously.
-
Incubate each strip with a different dilution of the primary antibody (e.g., 1:500, 1:1000, 1:2000, 1:5000) while keeping the secondary antibody concentration constant.[4][6]
-
Proceed with the remaining Western blot steps as usual. The optimal dilution will be the one that provides a strong specific signal with minimal background.
Visualizing Workflows and Pathways
Caption: Standard Western Blot workflow for assessing dBRD9-mediated protein degradation.
References
- 1. dBRD9 | Active Degraders | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD9 antibody (24785-1-AP) | Proteintech [ptglab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. clyte.tech [clyte.tech]
- 9. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Experimental Variability with dBRD9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dBRD9. Our goal is to help you overcome experimental variability and achieve consistent, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is dBRD9 and how does it work?
dBRD9 is a heterobifunctional molecule, also known as a Proteolysis Targeting Chimera (PROTAC). It works by inducing the selective degradation of the BRD9 protein.[1][2] dBRD9 accomplishes this by simultaneously binding to the BRD9 protein and the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] This proximity induces the ubiquitination of BRD9, marking it for degradation by the proteasome.[1][5] This targeted degradation approach allows for the study of BRD9 function with high specificity.
Q2: What are the downstream effects of BRD9 degradation by dBRD9?
Degradation of BRD9 has been shown to have significant effects in various cancer models, particularly in multiple myeloma and acute myeloid leukemia.[6][7] Key downstream effects include:
-
Inhibition of Ribosome Biogenesis: BRD9 depletion leads to the downregulation of genes involved in ribosome biogenesis and rRNA processing.[6]
-
MYC Regulation: BRD9 degradation can lead to a decrease in the expression of the master regulator MYC.[6]
-
Cell Cycle Arrest and Apoptosis: Treatment with dBRD9 can induce G1 cell-cycle arrest and trigger apoptosis in sensitive cell lines.[6]
-
Modulation of Androgen Receptor (AR) Signaling: In prostate cancer, BRD9 is a critical regulator of AR signaling, and its degradation can reduce the expression of AR target genes.[2]
Q3: How does the potency of dBRD9 compare to BRD9 inhibitors?
As a degrader, dBRD9 often exhibits significantly enhanced potency compared to traditional small molecule inhibitors that only block the bromodomain of BRD9.[7][8] This is because dBRD9 catalytically induces the removal of the entire BRD9 protein, which can lead to a more profound and sustained biological effect.
Troubleshooting Guide
Issue 1: Inconsistent or Incomplete BRD9 Degradation
Q: I am observing variable or no degradation of BRD9 in my experiments. What are the possible causes and how can I troubleshoot this?
A: Inconsistent degradation is a common challenge in PROTAC-based experiments. Here are several factors to consider and troubleshoot:
-
Suboptimal dBRD9 Concentration:
-
Problem: The concentration of dBRD9 may be too low to effectively form the ternary complex (BRD9-dBRD9-CRBN), or too high, leading to the "hook effect" where binary complexes (BRD9-dBRD9 or dBRD9-CRBN) predominate and inhibit degradation.
-
Solution: Perform a dose-response experiment using a wide range of dBRD9 concentrations (e.g., 0.5 nM to 5000 nM) to determine the optimal concentration for maximal degradation (Dmax) and the concentration at which 50% degradation occurs (DC50).[1][2]
-
-
Inappropriate Incubation Time:
-
Problem: The kinetics of degradation can vary between cell types. You might be observing a time point before significant degradation has occurred or after the protein levels have started to recover.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 6, 12, 24, and 48 hours) at the optimal dBRD9 concentration to identify the time point of maximal degradation.
-
-
Cell Line-Specific Variability:
-
Problem: The expression levels of BRD9 and, crucially, the E3 ligase Cereblon (CRBN) can vary significantly between different cell lines. Low levels of CRBN will result in poor dBRD9 efficacy.
-
Solution: Before starting your experiments, verify the endogenous expression levels of both BRD9 and CRBN in your chosen cell line(s) via Western Blot. If CRBN levels are low, consider using a different cell line or a system where CRBN expression can be induced.
-
-
Compound Instability or Poor Solubility:
-
Problem: dBRD9 may be degrading or precipitating in your cell culture medium.
-
Solution: Ensure proper storage of dBRD9 as recommended by the supplier. When preparing working solutions, use fresh, high-quality DMSO and ensure the compound is fully dissolved before adding it to the culture medium.[3] It is also advisable to prepare fresh dilutions for each experiment.
-
Issue 2: High Experimental Variability and Off-Target Effects
Q: My results are not reproducible, and I suspect off-target effects. How can I minimize variability and confirm the specificity of dBRD9?
A: Ensuring the specificity of your experimental system is critical for reliable data. Here are some strategies to address variability and off-target concerns:
-
Implement Proper Controls:
-
Vehicle Control (DMSO): Always include a DMSO-only treated sample to control for solvent effects.
-
Inactive Control: If available, use a structurally similar but inactive analog of dBRD9 that cannot bind to either BRD9 or CRBN. This helps to confirm that the observed effects are due to the specific action of dBRD9.
-
CRBN Ligand Only: Treat cells with the CRBN-binding moiety of dBRD9 (e.g., pomalidomide) alone to assess any effects independent of BRD9 degradation.
-
Proteasome Inhibitor Rescue: To confirm that the loss of BRD9 is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding dBRD9. This should prevent the degradation of BRD9.
-
-
Confirm On-Target Engagement:
-
Western Blot: This is the most direct way to confirm the degradation of BRD9. Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Co-Immunoprecipitation (Co-IP): To confirm the formation of the ternary complex, you can perform a Co-IP experiment to pull down the E3 ligase (CRBN) and blot for BRD9. This interaction should be enhanced in the presence of dBRD9.
-
-
Evaluate Potential Off-Targets:
-
Selectivity Data: dBRD9 has been shown to be highly selective for BRD9 over other bromodomain-containing proteins like BRD4 and BRD7 at effective concentrations.
-
Proteomics: For a comprehensive analysis, consider performing unbiased proteomics (e.g., mass spectrometry) to compare protein expression profiles in dBRD9-treated versus control cells. Studies have shown that at effective concentrations, BRD9 is the primary protein degraded by dBRD9.[9]
-
Quantitative Data Summary
The following tables summarize key quantitative data for dBRD9 from various studies.
Table 1: In Vitro Potency of dBRD9-A in Multiple Myeloma (MM) Cell Lines
| Cell Line | IC50 (nmol/L) after 5 days |
| OPM2 | 10 - 100 |
| H929 | 10 - 100 |
Data from a study on BRD9 degradation in multiple myeloma.[6]
Table 2: Dose-Dependent Degradation of BRD9 by dBRD9 in MOLM-13 Cells
| dBRD9 Concentration (nM) | Incubation Time | Result |
| 0.5 - 5000 | 4 hours | Concentration-dependent reduction in BRD9 expression |
| 100 | 2 hours | Selective for BRD9 degradation |
Data from MedChemExpress product information, based on experimental results.[2]
Table 3: Anti-proliferative Effect of dBRD9
| Cell Line | Incubation Time | Effect |
| EOL-1 | 7 days | Anti-proliferative effect |
| MOML-13 | 7 days | Anti-proliferative effect |
Data from MedChemExpress product information.[2]
Experimental Protocols
Protocol 1: Western Blot for BRD9 Degradation
This protocol outlines the steps to assess the degradation of BRD9 protein levels in cells treated with dBRD9.
Materials:
-
dBRD9
-
Cell line of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with a range of dBRD9 concentrations or for a time-course, including a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Resolve approximately 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[10]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the dBRD9-dependent interaction between BRD9 and the E3 ligase CRBN.
Materials:
-
dBRD9
-
Cell line of interest
-
Co-IP lysis buffer
-
Antibody against CRBN
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents (as above)
-
Antibody against BRD9
Procedure:
-
Cell Treatment and Lysis: Treat cells with dBRD9 or DMSO for a short duration (e.g., 2-4 hours). Lyse the cells in a suitable Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against CRBN to pull down the E3 ligase complex.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western Blot using an anti-BRD9 antibody to detect the co-immunoprecipitated BRD9. An increased BRD9 signal in the dBRD9-treated sample compared to the control indicates the formation of the ternary complex.
Protocol 3: Cell Viability Assay
This protocol is to determine the effect of dBRD9 on cell proliferation and viability.
Materials:
-
dBRD9
-
Cell line of interest
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of dBRD9 in culture medium. Add the dilutions to the respective wells, including a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 3-7 days).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability at each dBRD9 concentration and calculate the IC50 value.[11]
Visualizations
References
- 1. m.youtube.com [m.youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
dBRD9 Degradation Assay Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with dBRD9 degradation assays. The information is tailored for scientists and drug development professionals to help optimize their experiments and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during your dBRD9 degradation experiments in a question-and-answer format.
Question: Why am I observing no or poor degradation of dBRD9 protein after treatment?
Answer: Failure to observe dBRD9 degradation is a common issue with several potential causes. Here are some troubleshooting steps:
-
Cell Line Specificity: The expression levels of BRD9 and the necessary E3 ligase (e.g., Cereblon (CRBN) or VHL) can vary significantly between cell lines, which directly impacts degradation efficiency.[1] It is recommended to confirm the expression of both BRD9 and the relevant E3 ligase in your chosen cell line using Western Blot.[1]
-
Compound Stability and Solubility: The degrader molecule may be unstable or precipitate in your cell culture media.[1] Ensure the compound is fully dissolved and stable under your experimental conditions.
-
Suboptimal Compound Concentration: The concentration of the degrader is critical. A full dose-response curve should be performed to identify the optimal concentration for degradation.[2]
-
Incorrect Linker Length or Rigidity: For PROTACs, the linker connecting the BRD9 binder and the E3 ligase ligand is crucial. A linker that is too short can cause steric hindrance, while a linker that is too long or flexible may lead to unproductive binding.[3]
-
Ternary Complex Formation: Successful degradation relies on the formation of a stable ternary complex between BRD9, the degrader, and the E3 ligase.[4] Co-immunoprecipitation (Co-IP) or proximity assays can be used to confirm the formation of this complex.[1][4]
-
Proteasome Inhibition: Ensure that the proteasome is active in your experimental system. Include a positive control, such as a known proteasome inhibitor like MG132, to confirm that proteasome activity is not compromised.[4]
Question: I am observing a "hook effect" with my dBRD9 degrader. What is it and how can I mitigate it?
Answer: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the degrader.[2][5] This occurs because at excessive concentrations, the degrader is more likely to form binary complexes with either BRD9 or the E3 ligase, rather than the productive ternary complex required for degradation.[2]
To mitigate the hook effect:
-
Perform a Wide Dose-Response Curve: This will help identify the optimal concentration range for maximal degradation and reveal the characteristic bell-shaped curve of the hook effect.[2]
-
Test Lower Concentrations: Use lower concentrations of your degrader (in the nanomolar to low micromolar range) to find the "sweet spot" for degradation.[2]
-
Enhance Cooperativity: Designing degraders that promote positive cooperativity in ternary complex formation can help stabilize the ternary complex over binary complexes, thus reducing the hook effect.[2]
Question: My BRD9 degradation is incomplete or plateaus at a low level. How can I improve the maximum degradation (Dmax)?
Answer: Incomplete degradation can be due to several factors:
-
High Protein Synthesis Rate: The cell may be synthesizing new BRD9 protein at a rate that counteracts the degradation.[4] A time-course experiment can help identify the optimal degradation window. Shorter treatment times might reveal more significant degradation before new protein synthesis occurs.[4]
-
Suboptimal Ternary Complex Stability: The stability of the ternary complex directly influences degradation efficiency.[4] While challenging to alter without modifying the degrader molecule, ensuring optimal cell health and assay conditions can be beneficial.
-
Negative Cooperativity: In some instances, the binding of the degrader to one protein can hinder its binding to the second protein. This is an intrinsic property of the molecule.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a dBRD9 degrader?
A1: dBRD9 degraders are typically either Proteolysis Targeting Chimeras (PROTACs) or molecular glues. PROTACs are bifunctional molecules with a ligand that binds to BRD9 and another that recruits an E3 ubiquitin ligase (like CRBN or VHL).[6] This brings the E3 ligase into close proximity with BRD9, leading to its ubiquitination and subsequent degradation by the proteasome.[7] Molecular glues induce a novel interaction between BRD9 and an E3 ligase, also resulting in degradation.[8]
Q2: How do I choose the right cell line for my dBRD9 degradation assay?
A2: The choice of cell line is critical. You should select a cell line that expresses detectable levels of both BRD9 and the E3 ligase recruited by your degrader.[1] For example, dBRD9 has been shown to be effective in cell lines like MOLM-13.[9][10]
Q3: What are the key parameters to optimize in a dBRD9 degradation assay?
A3: Key parameters to optimize include:
-
Concentration of the degrader: Perform a dose-response experiment to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
-
Treatment time: Conduct a time-course experiment to find the optimal duration for maximal degradation.[1]
-
Cell density: Ensure consistent cell seeding density across experiments.
Q4: What are the most common methods to quantify dBRD9 degradation?
A4: The most common methods include:
-
Western Blotting: A standard technique to visualize and quantify the decrease in BRD9 protein levels.[1]
-
Immunofluorescence (IF): Allows for the visualization of BRD9 protein levels within cells.[5]
-
Flow Cytometry: Can be used for high-throughput screening of degradation.[11]
-
Mass Spectrometry-based Proteomics: Provides an unbiased and quantitative assessment of BRD9 degradation across the entire proteome.[5][8]
Quantitative Data Summary
The following tables summarize the degradation potency of various BRD9 degraders across different cell lines.
| Degrader | Cell Line | DC50 | Dmax | Treatment Time | Reference |
| dBRD9 | MOLM-13 | 56.6 nM | Not Specified | Not Specified | |
| dBRD9-A | OPM2 | 10-100 nM (IC50) | Not Specified | 5 days | [12] |
| dBRD9-A | H929 | 10-100 nM (IC50) | Not Specified | 5 days | [12] |
| AMPTX-1 | MV4-11 | 0.5 nM | 93% | 6 hours | [5] |
| AMPTX-1 | MCF-7 | 2 nM | 70% | 6 hours | [5] |
| E5 | MV4-11 | 16 pM | Not Specified | Not Specified | [13] |
Experimental Protocols
Western Blotting for dBRD9 Degradation
This protocol is a standard method to quantify dBRD9 protein levels.
Materials:
-
Cell line of interest
-
dBRD9 degrader
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD9
-
Loading control primary antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with a range of degrader concentrations for the desired time. Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing inhibitors.[1][3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1][3]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[1][3]
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.[1]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary anti-BRD9 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.[1]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with ECL substrate.[1]
-
Visualize the protein bands using an imaging system.[1]
-
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.[1]
Immunofluorescence (IF) for dBRD9 Degradation
This protocol allows for the visualization of BRD9 protein levels within cells.
Materials:
-
Cells grown on coverslips or chamber slides
-
dBRD9 degrader
-
4% formaldehyde (B43269) or ice-cold methanol (B129727) for fixation
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBS)
-
Primary antibody against BRD9
-
Fluorochrome-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the degrader as required.
-
Fixation: Fix cells with 4% formaldehyde for 15 minutes at room temperature or with ice-cold methanol for 15 minutes at -20°C.[14]
-
Permeabilization: If using formaldehyde fixation, permeabilize cells with Triton X-100 for 10-15 minutes.[15][16]
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.[14]
-
Primary Antibody Incubation: Incubate with the primary anti-BRD9 antibody diluted in antibody dilution buffer overnight at 4°C.[14]
-
Washing: Wash cells three times with PBS.[14]
-
Secondary Antibody Incubation: Incubate with the fluorochrome-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.[14]
-
Washing and Counterstaining: Wash cells three times with PBS and counterstain with DAPI.[14]
-
Mounting and Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
Flow Cytometry for Apoptosis Analysis Following dBRD9 Degradation
This protocol assesses apoptosis induced by dBRD9 degradation using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cell line of interest
-
dBRD9 degrader
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the dBRD9 degrader for the specified duration (e.g., 96 hours).[17]
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.[18]
-
Staining:
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.[18][19] Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.[18]
Visualizations
Caption: Mechanism of dBRD9 degradation by a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. wuehr.scholar.princeton.edu [wuehr.scholar.princeton.edu]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Protocol for Cell-based Imaging (Immunocytochemistry) | Cell Signaling Technology [cellsignal.com]
- 15. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. benchchem.com [benchchem.com]
- 19. Depletion of BRD9-mediated R-loop accumulation inhibits leukemia cell growth via transcription–replication conflict - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potency and Selectivity of dBRD9: A Comparative Guide to PROTAC Degraders
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, this guide provides an objective comparison of dBRD9 with other prominent PROTAC degraders. We delve into the performance and experimental data of these molecules, offering a comprehensive overview to inform strategic research decisions.
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, offering the ability to specifically eliminate disease-causing proteins. dBRD9, a potent and selective degrader of Bromodomain-containing protein 9 (BRD9), has garnered significant attention. BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has been implicated as a therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia.[1][2][3] This guide will compare dBRD9 with other BRD9-targeting and broader-acting BET (Bromodomain and Extra-Terminal) family protein degraders, supported by quantitative data and detailed experimental methodologies.
Mechanism of Action: A Tale of Two Ligases
dBRD9 is a heterobifunctional molecule that links a BRD9-binding moiety to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[4][5] This proximity induction leads to the ubiquitination and subsequent proteasomal degradation of BRD9.[5] This mechanism of action is a common strategy for many PROTACs, but variations in the recruited E3 ligase can significantly impact degradation efficiency and selectivity.
Figure 1: Mechanism of dBRD9-mediated protein degradation.
Comparative Analysis of BRD9 Degraders
Several other PROTACs have been developed to target BRD9, each employing different E3 ligase recruiters. This variation allows for a comparative analysis of their degradation potency and selectivity.
| Degrader | E3 Ligase Recruited | Target(s) | DC50 | IC50 | Cell Line | Reference |
| dBRD9 | Cereblon (CRBN) | BRD9 | ~50 nM | 104 nM | MOLM-13 | [4][6] |
| dBRD9-A | Not Specified | BRD9 | Not Specified | Not Specified | OPM2, H929 | [7] |
| VZ185 | von Hippel-Lindau (VHL) | BRD9, BRD7 | Not Specified | Not Specified | Not Specified | [8] |
| DBr-1 | DCAF1 | BRD9 | 90 nM | Not Specified | HEK293 | [9] |
| E5 | Not Specified | BRD9 | 16 pM | 0.27 nM | MV4-11 | [10] |
dBRD9 demonstrates potent and selective degradation of BRD9.[2] In MOLM-13 cells, it has an IC50 of 104 nM for BRD9 degradation.[4] Notably, dBRD9 shows high selectivity for BRD9 over other bromodomain proteins, including the closely related BRD7 and the BET family member BRD4, at concentrations up to 5 µM.
VZ185 , in contrast to the high selectivity of dBRD9, is a VHL-based PROTAC that degrades both BRD9 and BRD7.[8] This broader activity profile can be advantageous in contexts where targeting both proteins is therapeutically beneficial.
DBr-1 utilizes a less common E3 ligase, DCAF1, for its activity.[9] It exhibits a DC50 of 90 nM for BRD9 degradation and maintains selectivity over BRD7, similar to dBRD9.[9] The development of PROTACs recruiting alternative E3 ligases like DCAF1 is a crucial strategy to overcome potential resistance mechanisms arising from mutations in more commonly used ligases like CRBN or VHL.
A recently discovered PROTAC, designated E5 , has shown exceptional potency with a DC50 of 16 pM for BRD9 degradation in MV4-11 cells and a corresponding IC50 of 0.27 nM for antiproliferation.[10] This highlights the continuous innovation in developing highly effective degraders.
Broader Spectrum: Comparison with BET Protein Degraders
While dBRD9 is highly selective for BRD9, a distinct class of PROTACs, known as BET degraders, target the broader BET family of proteins (BRD2, BRD3, and BRD4). These degraders, such as ARV-825 and dBET1, have shown promise in various cancer models. However, their broader target profile may lead to different efficacy and toxicity profiles compared to a highly selective degrader like dBRD9. The rationale for developing selective BRD9 degraders stems from the desire to minimize off-target effects and to specifically target the functions of the ncBAF complex, which are distinct from those of BET-containing complexes.[1][2]
Figure 2: Target selectivity of dBRD9 versus BET degraders.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
Western Blotting for Protein Degradation
This protocol is used to quantify the extent of protein degradation following treatment with a PROTAC degrader.
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-13) at a density of 1 x 10^6 cells/mL and treat with varying concentrations of the PROTAC degrader (e.g., dBRD9) or DMSO as a vehicle control for the desired time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD9) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the loading control to determine the relative protein levels.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell proliferation and viability to determine the cytotoxic effects of the degraders.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add serial dilutions of the PROTAC degraders to the wells. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure: Allow the plate to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Quantitative Proteomics (e.g., TMT-based)
This unbiased approach provides a global view of protein expression changes upon PROTAC treatment, confirming the selectivity of the degrader.
Figure 3: Workflow for quantitative proteomics analysis.
-
Sample Preparation: Treat cells (e.g., MOLM-13) with the PROTAC degrader (e.g., 100 nM dBRD9) or vehicle (DMSO) for a defined period (e.g., 2 hours). Harvest and lyse the cells.
-
Protein Digestion and TMT Labeling: Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin. Label the peptides from each condition with a different isobaric tandem mass tag (TMT) reagent.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., Proteome Discoverer or MaxQuant). Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions. Statistical analysis is then performed to identify proteins that are significantly up- or downregulated.
Conclusion
dBRD9 stands out as a potent and highly selective PROTAC degrader of BRD9. Its specificity for BRD9, with minimal impact on other bromodomain-containing proteins like BRD7 and the BET family, makes it a valuable tool for dissecting the specific functions of the ncBAF complex and a promising therapeutic candidate. The comparison with other BRD9 degraders highlights the ongoing efforts to optimize potency and explore alternative E3 ligases to potentially overcome resistance. Furthermore, the contrast with broader-spectrum BET degraders underscores the strategic choice between targeted and multi-target approaches in cancer therapy. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and contribute to the growing field of targeted protein degradation.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. selleckchem.com [selleckchem.com]
- 5. dBRD9 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a Highly Potent and Selective BRD9 PROTAC Degrader Based on E3 Binder Investigation for the Treatment of Hematological Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating dBRD9 On-Target Effects: A Comparative Guide to CRISPR and Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches for validating the on-target effects of dBRD9, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). We will delve into the utility of CRISPR-Cas9-mediated gene knockout and compare it with alternative methods such as pharmacological inhibition and RNA interference. This guide includes experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate validation strategy for their studies.
Comparison of dBRD9 Validation Methodologies
The validation of dBRD9's on-target effects is crucial to ensure that its biological activity is a direct consequence of BRD9 degradation. The following table summarizes and compares the key characteristics of the primary validation methods.
| Feature | CRISPR-Cas9 Knockout | Pharmacological Inhibition (e.g., I-BRD9) | Targeted Degradation (dBRD9) | RNA Interference (shRNA) |
| Principle | Permanent gene disruption at the DNA level. | Reversible binding to the BRD9 bromodomain, inhibiting its function. | Induces proteasomal degradation of the BRD9 protein. | Post-transcriptional gene silencing via mRNA degradation. |
| Specificity | High, but potential for off-target gene editing exists. | Can have off-target effects on other bromodomain-containing proteins. | High selectivity for BRD9 over related proteins like BRD7 and BRD4 has been reported. | Potential for off-target silencing of unintended transcripts. |
| Effect | Complete and permanent loss of protein function. | Inhibition of bromodomain-dependent protein interactions. | Rapid and sustained depletion of the target protein.[1] | Partial or complete reduction of protein expression. |
| Timeframe | Requires generation and validation of stable knockout cell lines. | Rapid onset of action. | Rapid protein degradation, often within hours.[1] | Can be transient or stable depending on the delivery method. |
| Application | Ideal for definitively assigning gene function and validating drug targets.[2][3] | Useful for studying the effects of acute target inhibition.[4] | Mimics the mechanism of therapeutic degraders and allows for acute protein depletion.[1][5] | A classic method for genetic knockdown to study gene function.[5] |
Quantitative Data Summary
The following table presents a summary of quantitative data from studies investigating the effects of dBRD9 and BRD9 perturbation.
| Parameter | Cell Line(s) | Value | Observation | Reference |
| dBRD9-A IC50 | Multiple Myeloma Cell Lines (OPM2, H929, etc.) | 10 - 100 nmol/L | dBRD9-A treatment for 5 days inhibited cell growth.[5] | [5] |
| I-BRD9 IC50 | Prostate Cancer Cell Lines (LNCaP, VCaP, 22Rv1, C4-2) | ~3 µM | Five days of I-BRD9 treatment led to a dose-dependent reduction in cell viability.[4] | [4] |
| BRD9 Degradation | A549 | Not specified | Rapid depletion of BRD9 protein within 6 hours of treatment with 125 nM dBRD9-A.[1] | [1] |
| Gene Expression Changes | A549 | 11 downregulated transcripts | dBRD9-A treatment in the absence of IFN-α2 resulted in minimal changes to the transcriptome.[1] | [1] |
Experimental Protocols
Protocol 1: Validation of dBRD9 On-Target Effects using CRISPR-Cas9 Knockout
This protocol outlines the generation of BRD9 knockout cell lines to validate that the phenotype observed with dBRD9 is due to the loss of BRD9 function.
1. sgRNA Design and Cloning:
- Design at least two unique single-guide RNAs (sgRNAs) targeting early exons of the BRD9 gene to ensure a functional knockout.
- Utilize online design tools to minimize off-target effects.
- Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
2. Lentivirus Production and Transduction:
- Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.
- Harvest the virus-containing supernatant after 48-72 hours.
- Transduce the target cancer cell line with the lentivirus at a low multiplicity of infection (MOI) of ~0.3 to ensure most cells receive only one sgRNA.[2]
3. Selection and Clonal Isolation:
- Select transduced cells using an appropriate antibiotic (e.g., puromycin).
- Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
4. Knockout Validation:
- Expand individual clones and extract genomic DNA and protein lysates.
- Confirm the presence of insertions or deletions (indels) at the target locus by Sanger sequencing or next-generation sequencing (NGS).
- Verify the absence of BRD9 protein expression by Western blot analysis.
5. Phenotypic Assays:
- Perform cell viability and proliferation assays (e.g., CellTiter-Glo®) on the validated BRD9 knockout clones and a non-targeting control cell line.[2]
- Compare the phenotype of the knockout cells to that of wild-type cells treated with dBRD9.
Protocol 2: Western Blot for BRD9 Protein Levels
This protocol is used to confirm the degradation of BRD9 protein following treatment with dBRD9.
1. Cell Lysis:
- Seed cells and treat with dBRD9 at the desired concentrations and time points.
- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantify protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
- Denature protein lysates by boiling in Laemmli sample buffer.
- Separate proteins by SDS-polyacrylamide gel electrophoresis.
- Transfer proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
- Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Visualizing Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
CRISPR-Cas9 knockout workflow for validating dBRD9 on-target effects.
References
- 1. BRD9 is a druggable component of interferon‐stimulated gene expression and antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Selectivity Profile of dBRD9
This guide provides a detailed comparison of the selectivity of the BRD9 degrader, dBRD9, against other bromodomain-containing proteins. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and specificity of targeting BRD9.
Introduction to dBRD9
Bromodomain-containing protein 9 (BRD9) is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex and has emerged as a significant therapeutic target in various cancers, including synovial sarcoma and acute myeloid leukemia.[1][2][3] Small-molecule inhibitors have been developed to block the acetyl-lysine binding function of the BRD9 bromodomain. More recently, heterobifunctional degraders, such as dBRD9, have been created. These molecules, often referred to as PROTACs (PROteolysis TArgeting Chimeras), are designed to induce the degradation of a target protein rather than just inhibit it. dBRD9 functions by simultaneously binding to the BRD9 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome.
Given the high degree of structural similarity among the 61 human bromodomains, especially within subfamilies, achieving selectivity is a critical challenge in developing both inhibitors and degraders.[4] High selectivity minimizes off-target effects and potential toxicity. This guide focuses on the selectivity profile of dBRD9, comparing it with other known BRD9 inhibitors.
Quantitative Selectivity Profile
The selectivity of dBRD9 is most powerfully demonstrated through unbiased, whole-proteome analysis. In contrast to small molecule inhibitors, which are typically profiled in biochemical binding assays, the activity of a degrader is assessed by measuring the reduction in protein levels within a cell.
Proteomic Selectivity of BRD9 Degraders
Quantitative mass spectrometry-based proteomics has been used to assess the cellular selectivity of dBRD9. In a study using MOLM-13 cells treated with 100 nM dBRD9, only BRD9 was observed to be significantly degraded out of 7,326 quantified proteins.[5] A similar experiment with the degrader AMPTX-1 in MV4-11 cells showed that of 8,350 proteins quantified, BRD9 was the only protein significantly degraded.[6] This demonstrates an exceptionally high degree of selectivity for BRD9 degradation within the cellular proteome.
Binding Affinity of BRD9 Inhibitors
For comparison, the table below summarizes the binding affinities (Kd or IC50) of several well-characterized small-molecule BRD9 inhibitors against BRD9 and other key bromodomains, particularly the highly homologous BRD7 and the BET (Bromodomain and Extra-Terminal domain) family member, BRD4.
| Compound | Target | Affinity (Kd/IC50) | Selectivity vs. BRD7 | Selectivity vs. BRD4 (BD1) | Assay Type | Reference |
| I-BRD9 | BRD9 | 1.9 nM (Kd) | >200-fold | >700-fold | DiscoveRx | [2][4] |
| BRD7 | 380 nM (Kd) | DiscoveRx | [2][4] | |||
| BRD4 (BD1) | 1400 nM (Kd) | DiscoveRx | [2][4] | |||
| BI-7273 | BRD9 | 9 nM (Kd) | Potent and Selective | Weak Binding | ITC | [1] |
| BI-9564 | BRD9 | 19 nM (Kd) | ~6-fold | - | - | [7] |
| BRD7 | 117 nM (Kd) | - | [7] | |||
| LP99 | BRD9 | 99 nM (Kd) | ~9-fold | Inactive | ITC | [4] |
| BRD7 | 909 nM (Kd) | ITC | [4] | |||
| AMPTX-1 Ligand | BRD9 | 37 nM (IC50) | ~1.1-fold | - | - | [6] |
| BRD7 | 41 nM (IC50) | - | [6] |
Note: While the parent ligand of the degrader AMPTX-1 binds to BRD7 and BRD9 with similar affinity, the degrader itself selectively degrades BRD9, not BRD7. This highlights how selectivity can be conferred by the formation of a productive ternary complex with the E3 ligase, not just by binding affinity.[6]
Signaling and Experimental Workflow Diagrams
dBRD9 Mechanism of Action
The following diagram illustrates the mechanism by which dBRD9 induces the selective degradation of the BRD9 protein. It acts as a molecular bridge, forming a ternary complex between BRD9 and an E3 ubiquitin ligase, which leads to the ubiquitination and subsequent proteasomal degradation of BRD9.
Caption: Mechanism of dBRD9-mediated protein degradation.
NanoBRET Target Engagement Assay Workflow
The NanoBRET assay is a common method to quantify the binding of a compound to its target protein within living cells. It measures bioluminescence resonance energy transfer between a NanoLuciferase (NanoLuc)-tagged protein (the donor) and a fluorescently labeled ligand or tracer (the acceptor). A competing compound will displace the tracer, leading to a decrease in the BRET signal.
Caption: Workflow of a competitive NanoBRET assay.
Experimental Protocols
Below are summaries of key experimental methods used to determine the selectivity of dBRD9 and related compounds.
1. Quantitative Proteomics by Mass Spectrometry
This unbiased method is used to determine the selectivity of a degrader across the entire proteome.
-
Objective: To quantify changes in protein abundance across thousands of proteins in a cell line following treatment with a degrader.
-
Methodology:
-
Cell Culture and Treatment: A relevant cell line (e.g., MOLM-13 leukemia cells) is cultured and treated with the degrader (e.g., 100 nM dBRD9) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-6 hours).[5][6]
-
Lysis and Protein Digestion: Cells are harvested, lysed, and the proteins are extracted. The proteins are then digested into smaller peptides, typically using the enzyme trypsin.
-
Isobaric Tagging: Peptides from each sample (e.g., dBRD9-treated and DMSO-treated) are labeled with isobaric mass tags (e.g., Tandem Mass Tags, TMT). These tags have the same total mass but produce different reporter ion masses upon fragmentation in the mass spectrometer, allowing for relative quantification of peptides from different samples in a single run.
-
Mass Spectrometry: The labeled peptide samples are combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of each protein is determined by the intensity of its corresponding reporter ions. Statistical analysis is performed to identify proteins with a significant change in abundance between the degrader-treated and control samples.[5] For dBRD9, such analyses show a singular, significant decrease in BRD9 abundance.[5][6]
-
2. NanoBRET™ Target Engagement Assay
This is a live-cell, proximity-based assay to measure the affinity of a compound for a specific protein target.
-
Objective: To determine the potency (IC50) of a compound by measuring its ability to displace a fluorescent tracer from a target protein in living cells.[8]
-
Methodology:
-
Cell Transfection: HEK293 cells are co-transfected with two plasmids: one encoding the target protein (BRD9) fused to NanoLuc® luciferase, and another encoding a binding partner (e.g., Histone H3.3) fused to HaloTag®.[8][9]
-
Cell Plating and Tracer Addition: The transfected cells are plated in a 96-well plate. A cell-permeable fluorescent ligand for the HaloTag® (the "tracer") is added to the wells.[8]
-
Compound Treatment: The test compound (e.g., LP99 or another BRD9 inhibitor) is serially diluted and added to the wells. A vehicle control (DMSO) is also included. The plate is incubated to allow the compound and tracer to equilibrate and bind to their targets.[8]
-
Signal Detection: A substrate for the NanoLuc® luciferase is added. The plate is read on a luminometer capable of detecting two distinct wavelengths: one for the donor (NanoLuc®) and one for the acceptor (tracer).
-
Data Analysis: The BRET ratio is calculated by dividing the acceptor emission intensity by the donor emission intensity. The data is plotted against the compound concentration, and an IC50 value is determined, representing the concentration of the compound required to displace 50% of the tracer.[8]
-
References
- 1. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of an in Vivo Active Selective BRD9 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD9 binds cell type-specific chromatin regions regulating leukemic cell survival via STAT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to dBRD9 and I-BRD9: Two Distinct Modulators of Bromodomain-Containing Protein 9
For Researchers, Scientists, and Drug Development Professionals
Bromodomain-containing protein 9 (BRD9), a key subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a significant therapeutic target in oncology and immunology.[1][2] The development of chemical tools to probe BRD9 function is crucial for understanding its biological roles and for advancing drug discovery programs. This guide provides a detailed comparative analysis of two pivotal BRD9-targeting molecules: I-BRD9, a selective chemical inhibitor, and dBRD9, a selective proteolysis-targeting chimera (PROTAC) degrader.
At a Glance: Inhibition vs. Degradation
I-BRD9 and dBRD9 represent two distinct pharmacological strategies for targeting BRD9. I-BRD9 is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pocket of the BRD9 bromodomain, preventing it from "reading" epigenetic marks and carrying out its function.[3] In contrast, dBRD9 is a heterobifunctional molecule that induces the complete removal of the BRD9 protein from the cell. It achieves this by simultaneously binding to BRD9 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD9 by the proteasome.[1][2] This fundamental difference in their mechanism of action underpins their distinct biochemical profiles and cellular activities.
Quantitative Data Summary
The following tables summarize the key quantitative data for I-BRD9 and dBRD9, highlighting their differences in potency and selectivity based on their distinct mechanisms.
Table 1: Biochemical and Cellular Binding/Inhibition
| Parameter | I-BRD9 | dBRD9 | Assay Type | Reference(s) |
| BRD9 Binding Affinity (Kd) | 1.9 nM | N/A (Degrader) | DiscoveRx | [4] |
| BRD9 Biochemical Potency (pIC50) | 7.3 | N/A (Degrader) | TR-FRET | [5][6] |
| BRD9 Cellular Engagement (pIC50) | 6.8 | N/A (Degrader) | NanoBRET | [5] |
| BRD4-BD1 Biochemical Potency (pIC50) | 5.3 | N/A (Degrader) | TR-FRET | [5][6] |
Note: Direct binding affinity and inhibitory concentration are not the primary metrics for PROTACs like dBRD9; degradation efficiency (DC50) is the key parameter.
Table 2: Cellular Degradation and Anti-Proliferative Activity
| Parameter | I-BRD9 | dBRD9 | Cell Line(s) | Reference(s) |
| BRD9 Degradation (DC50) | N/A (Inhibitor) | ~10-100 nM | Multiple Myeloma | [7] |
| BRD9 Degradation (IC50) | N/A (Inhibitor) | 104 nM | MOLM-13 | [8] |
| Anti-Proliferation (IC50) | ~3 µM | 10 - 100 nM | Prostate Cancer / Multiple Myeloma | [7][9] |
Table 3: Selectivity Profile
| Parameter | I-BRD9 | dBRD9 | Method | Reference(s) |
| vs. BET Family (BRD4) | >700-fold | Reduced binding activity; selective degradation | Binding Assays / Proteomics | [1][10] |
| vs. BRD7 | ~200-fold | Selective degradation of BRD9 over BRD7 | Binding Assays / Western Blot | [3][11][12][13] |
| Whole Proteome Selectivity | Inactive against a panel of 49 other targets | BRD9 was the only protein significantly degraded out of >7,300 quantified | Enzyme/Receptor Panel / Mass Spectrometry | [14][15] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published findings. Below are summarized protocols for key experiments used to characterize BRD9 modulators.
Western Blot for Protein Degradation
This assay is critical for confirming the degradation of BRD9 following treatment with dBRD9.
-
Cell Culture and Treatment: Plate cells (e.g., MOLM-13, H929) at a suitable density. Treat with a dose range of dBRD9 (e.g., 0.5 nM to 5000 nM) or vehicle control (DMSO) for a specified time (e.g., 2, 4, or 24 hours).[1][7]
-
Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% SDS-polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against BRD9 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like GAPDH or β-actin to ensure equal loading.[7]
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Binding Inhibition
This biochemical assay measures the ability of an inhibitor like I-BRD9 to disrupt the interaction between the BRD9 bromodomain and an acetylated histone peptide.
-
Reagents: Recombinant BRD9 protein (tagged, e.g., with GST), a biotinylated acetylated histone peptide (e.g., H3 or H4), a Europium-labeled anti-tag antibody (donor), and Streptavidin-labeled fluorophore (acceptor).
-
Assay Setup: In an assay plate, add I-BRD9 at various concentrations.
-
Incubation: Add the BRD9 protein and the histone peptide, allowing them to interact. Then, add the detection reagents (antibody and streptavidin-fluorophore). Incubate to allow binding to reach equilibrium.
-
Measurement: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (one for the donor, one for the acceptor).
-
Data Analysis: Calculate the FRET ratio. Plot the ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50/pIC50 value.[5][6]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique identifies the genomic regions where BRD9 is bound, and how this is affected by I-BRD9 or dBRD9.
-
Cell Treatment and Cross-linking: Treat cells with the compound (e.g., dBRD9, I-BRD9) or vehicle. Cross-link protein-DNA complexes with formaldehyde.
-
Chromatin Preparation: Lyse the cells to isolate nuclei. Shear the chromatin into 200-500 bp fragments using sonication or enzymatic digestion.
-
Immunoprecipitation (IP): Incubate the sheared chromatin with an anti-BRD9 antibody overnight. Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to a reference genome and perform peak calling to identify BRD9 binding sites. Compare binding profiles between treated and control samples to assess changes in BRD9 occupancy.[13]
BRD9's Role in Gene Regulation
Both dBRD9 and I-BRD9 have been instrumental in elucidating the downstream consequences of targeting BRD9. Studies using these compounds have shown that BRD9 plays a critical role in regulating oncogenic transcriptional programs. For example, in multiple myeloma, depletion of BRD9 with a degrader leads to the downregulation of genes involved in ribosome biogenesis and a decrease in the expression of the master regulator MYC.[7] Similarly, in prostate cancer, both inhibition and degradation of BRD9 reduce the expression of androgen receptor (AR) target genes.[9]
Conclusion
I-BRD9 and dBRD9 are powerful and highly selective chemical tools that have significantly advanced our understanding of BRD9 biology. While I-BRD9 acts as a classical inhibitor of the BRD9 bromodomain, dBRD9 leverages the cell's own machinery to eliminate the protein entirely. The choice between using an inhibitor or a degrader depends on the specific biological question being addressed. Degraders like dBRD9 can offer a more profound and sustained cellular phenotype compared to inhibitors and may overcome resistance mechanisms related to inhibitor binding. This comparative guide provides the essential data and methodologies for researchers to effectively utilize these compounds in their exploration of BRD9 as a therapeutic target.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. I-BRD9 | Structural Genomics Consortium [thesgc.org]
- 7. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Validating the Downstream Effects of dBRD9 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the downstream effects of dBRD9, a potent and selective proteolysis-targeting chimera (PROTAC) degrader of the epigenetic reader BRD9, with alternative methods of BRD9 inhibition. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers in designing and interpreting experiments aimed at validating the therapeutic potential of targeting BRD9.
BRD9 is a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex and has emerged as a promising therapeutic target in various cancers, including multiple myeloma and synovial sarcoma.[1][2][3] Unlike traditional small molecule inhibitors that only block the bromodomain of BRD9, dBRD9 mediates the ubiquitination and subsequent proteasomal degradation of the entire BRD9 protein, offering a more profound and sustained disruption of its function.[4][5][6]
Comparative Efficacy of BRD9 Degradation versus Inhibition
Treatment with dBRD9 has demonstrated superior efficacy in inhibiting cancer cell growth compared to small molecule inhibitors of BRD9. This enhanced potency is attributed to the complete removal of the BRD9 protein, which abrogates both its scaffolding and reader functions within the ncBAF complex.
Quantitative Comparison of dBRD9 and BRD9 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) for cell viability and half-maximal degradation concentration (DC50) of dBRD9 in comparison to other BRD9-targeting compounds.
| Compound | Mechanism of Action | Cell Line | IC50 (Viability) | DC50 (BRD9 Degradation) | Selectivity | Reference |
| dBRD9-A | BRD9 Degrader (PROTAC) | Multiple Myeloma (OPM2, H929) | 10 - 100 nM | Low nM range | Selective for BRD9 over other BETs | [1] |
| dBRD9 | BRD9 Degrader (PROTAC) | MOLM-13 (AML) | Potent anti-proliferative effect | 56.6 nM | Selective for BRD9; no effect on BRD4/7 at 5µM | [6] |
| I-BRD9 | BRD9 Bromodomain Inhibitor | Synovial Sarcoma (HSSYII, SYO1) | µM range | N/A | Selective BRD9 inhibitor | [2][7] |
| BI-7273 | BRD9 Bromodomain Inhibitor | Synovial Sarcoma (HSSYII, SYO1) | µM range | N/A | BRD9/BET inhibitor | [2][7] |
| VZ185 | BRD9 Degrader (PROTAC) | HEK293 | N/A | More potent than dBRD9 | N/A | [8] |
| DBr-1 | BRD9 Degrader (PROTAC) | HEK293 | N/A | 90 nM | Selective for BRD9 over BRD7 | [8] |
Key Downstream Effects of dBRD9 Treatment
The degradation of BRD9 by dBRD9 initiates a cascade of downstream events, leading to anti-tumor effects. These have been validated through a variety of molecular biology techniques.
Disruption of Ribosome Biogenesis and Protein Synthesis
A significant consequence of BRD9 degradation is the downregulation of genes involved in ribosome biogenesis and rRNA processing.[1][3] This leads to a disruption of the protein synthesis machinery, which is critical for the rapid growth of cancer cells.
-
Experimental Validation: RT-qPCR and Western Blot analysis of key ribosome biogenesis proteins such as RRS1, PES1, and BOP1.[1] RNA-seq can provide a global view of the transcriptional changes in ribosome biogenesis pathways.[1]
Downregulation of the MYC Oncogene
dBRD9 treatment has been shown to decrease the expression of the master oncogene MYC, a key driver of cell proliferation and survival in many cancers.[1][3] BRD9, in cooperation with BRD4, is thought to enhance the transcriptional function of MYC.[1]
-
Experimental Validation: RT-qPCR and Western Blot to measure MYC mRNA and protein levels, respectively.[1][9]
Cell Cycle Arrest and Apoptosis
The disruption of critical cellular processes by dBRD9 treatment ultimately leads to G1 cell-cycle arrest and the induction of apoptosis in cancer cells.[1]
-
Experimental Validation: Flow cytometry for cell cycle analysis (e.g., propidium (B1200493) iodide staining) and apoptosis assays (e.g., Annexin V staining).[1] Western blot analysis for cleavage of apoptosis markers like PARP and Caspase-3.
Modulation of Inflammatory Responses
In macrophages, BRD9 has been shown to regulate inflammatory responses. Degradation of BRD9 can synergize with glucocorticoids to suppress inflammatory gene expression.[10]
-
Experimental Validation: RNA-seq to analyze the expression of inflammatory genes.[10] ChIP-seq to investigate changes in glucocorticoid receptor (GR) binding to chromatin upon dBRD9 treatment.[10]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for BRD9 and Downstream Targets
This protocol is used to assess the levels of BRD9 and downstream proteins like MYC, RRS1, PES1, and BOP1.
-
Cell Lysis: Treat cells with dBRD9 or control. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate.[11]
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
This protocol measures changes in mRNA expression of BRD9 target genes.
-
RNA Extraction: Treat cells with dBRD9 or control and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform the qPCR reaction using cDNA, gene-specific primers, and a SYBR Green or TaqMan master mix.
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene like GAPDH.
RNA-Sequencing (RNA-seq) for Global Gene Expression Analysis
This protocol provides a comprehensive view of the transcriptomic changes following dBRD9 treatment.
-
RNA Isolation and Quality Control: Isolate total RNA from dBRD9-treated and control cells and assess its integrity (RIN > 8).
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Align reads to the reference genome and perform differential gene expression analysis to identify up- and down-regulated genes and pathways.[1][12][13]
Visualizing the Pathways and Processes
The following diagrams illustrate the mechanism of action of dBRD9 and a typical experimental workflow for validating its downstream effects.
Caption: Mechanism of action of dBRD9 as a PROTAC degrader.
Caption: Experimental workflow for validating dBRD9 downstream effects.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. dBRD9 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bromodomain containing 9 (BRD9) regulates macrophage inflammatory responses by potentiating glucocorticoid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Battle for BRD9 Suppression: dBRD9 vs. shRNA Knockdown
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest to understand and therapeutically target the epigenetic reader BRD9, a component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, two powerful techniques have emerged as frontline tools: the targeted protein degrader dBRD9 and the well-established short hairpin RNA (shRNA) knockdown system. Both methodologies aim to diminish BRD9 function, thereby impacting downstream cellular processes, including ribosome biogenesis and MYC-driven transcription, which are critical in various cancers like multiple myeloma and synovial sarcoma.[1][2][3] This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific scientific questions.
At a Glance: dBRD9 vs. shRNA for BRD9
| Feature | dBRD9 (PROTAC) | shRNA Knockdown |
| Mechanism of Action | Post-translational: Hijacks the cell's ubiquitin-proteasome system to induce rapid degradation of the BRD9 protein. | Post-transcriptional: Utilizes the RNA interference (RNAi) pathway to mediate the cleavage and degradation of BRD9 mRNA. |
| Target Molecule | BRD9 Protein | BRD9 mRNA |
| Speed of Action | Rapid, with significant protein degradation observed within hours.[4][5] | Slower, requires transcription of shRNA, processing, and subsequent mRNA degradation, typically taking 48-72 hours or longer for maximal effect. |
| Reversibility | Reversible upon withdrawal of the compound. | Can be constitutive (stable integration) or inducible, offering less temporal flexibility in withdrawal. |
| Specificity | Highly selective for the BRD9 protein over other bromodomain family members, though selectivity profiles vary between specific degrader molecules.[4][6] | Potential for off-target effects through miRNA-like activity of the guide strand, leading to unintended gene silencing.[7][8] |
| Delivery Method | Small molecule, cell-permeable, administered in culture media or in vivo. | Typically requires viral (e.g., lentiviral) transduction for stable expression or transfection for transient expression.[9][10] |
| Potential for Compensation | Less likely to induce compensatory upregulation of mRNA as the protein is directly removed. | Can sometimes lead to compensatory feedback mechanisms, including transcriptional upregulation of the target gene. |
Performance Deep Dive: Efficacy and Specificity
Efficacy of BRD9 Depletion
Both dBRD9 and shRNA have demonstrated high efficacy in depleting BRD9, leading to potent anti-proliferative effects in cancer cell lines.
dBRD9: As a PROTAC (Proteolysis Targeting Chimera), dBRD9 induces rapid and profound degradation of the BRD9 protein. In MOLM-13 cells, treatment with dBRD9 resulted in a dose-dependent reduction of BRD9 protein within 4 hours.[6] Studies in multiple myeloma cell lines have shown dBRD9 to inhibit cell growth with IC50 values ranging from 10 to 100 nmol/L after 5 days of treatment.[1] Similarly, in synovial sarcoma cell lines, dBRD9-A treatment led to significant growth inhibition with IC50 values in the low nanomolar range.[4]
shRNA Knockdown: Lentiviral delivery of shRNAs targeting BRD9 has also proven effective in reducing BRD9 protein levels and inhibiting cell proliferation. In synovial sarcoma and malignant rhabdoid tumor cell lines, shRNA-mediated knockdown of BRD9 significantly impaired cell growth.[4][11][12] The efficiency of knockdown can be very high, with studies reporting 75-90% reduction in target gene expression.[13][14] However, the level of knockdown can vary depending on the shRNA sequence, viral titer, and cell type.
Quantitative Comparison of Cellular Proliferation (IC50 Values)
| Compound/Method | Cell Line | Cancer Type | IC50 | Reference |
| dBRD9-A | Multiple Myeloma Cell Lines (panel) | Multiple Myeloma | 10 - 100 nM (5 days) | [1] |
| dBRD9-A | HSSYII, SYO1 | Synovial Sarcoma | ~10-100 nM (viability) | [4] |
| dBRD9 | EOL-1 | Eosinophilic Leukemia | 4.87 nM (7 days) | [6] |
| dBRD9 | A204 | Rhabdomyosarcoma | 89.8 nM (7 days) | [6] |
| I-BRD9 (Inhibitor) | LNCaP, VCaP, 22Rv1, C4-2 | Prostate Cancer | ~3 µM (5 days) | |
| shBRD9 | LNCaP, 22Rv1, VCaP | Prostate Cancer | Significant reduction in viability | [15] |
| shBRD9 | G401, TTC549 | Malignant Rhabdoid Tumor | Significant impairment of proliferation | [12] |
Note: Direct comparison of IC50 values between dBRD9 and shRNA is challenging due to the different nature of the interventions (small molecule treatment vs. genetic knockdown).
Off-Target Effects: A Critical Consideration
A key differentiator between dBRD9 and shRNA lies in their off-target profiles.
dBRD9: The specificity of dBRD9 is determined by the selectivity of its BRD9-binding warhead and its ability to form a productive ternary complex with the E3 ligase. dBRD9 has been shown to be highly selective for BRD9 over its closest homolog, BRD7, and other BET family members like BRD4.[1][6] Proteomic studies in MOLM-13 cells treated with 100 nM dBRD9 for two hours showed that BRD9 was the most significantly downregulated protein, demonstrating high selectivity at the proteome level.
shRNA: The potential for off-target effects is a well-documented concern with RNAi technologies. These effects primarily arise from the shRNA's guide strand binding to and silencing unintended mRNAs that have partial sequence complementarity, mimicking the action of microRNAs.[7] Transcriptomic analysis following BRD9 depletion in multiple myeloma cells revealed that both dBRD9-A and shRNA for BRD9 led to significant changes in the expression of hundreds of genes. After dBRD9-A treatment, 766 genes were upregulated and 597 were downregulated, while BRD9 shRNA resulted in the upregulation of 1,413 genes and downregulation of 1,436 genes.[1] While both methods significantly downregulated ribosome biogenesis pathways, the larger number of altered genes with shRNA may suggest a broader impact on the transcriptome, potentially including off-target effects.
Signaling Pathways and Experimental Workflows
BRD9 Signaling Pathways
BRD9 is a critical subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex.[1][16] This complex is recruited to chromatin where it modulates gene expression. BRD9, through its bromodomain, recognizes acetylated histones, facilitating the localization of the ncBAF complex to specific genomic regions.[17] A key function of BRD9 is the regulation of ribosome biogenesis and the expression of the master regulator MYC, often in cooperation with BRD4.[1][3] Depletion of BRD9 disrupts these processes, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1]
Caption: BRD9 signaling and mechanisms of inhibition.
Experimental Workflow: A Visual Guide
The following diagram illustrates the typical experimental workflows for utilizing dBRD9 and shRNA to study BRD9 function.
References
- 1. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Data from BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 3. BRD9 Degradation Disrupts Ribosome Biogenesis in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted degradation of BRD9 reverses oncogenic gene expression in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BRD9-containing non-canonical BAF complex maintains somatic cell transcriptome and acts as a barrier to human reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. shRNA Off-Target Effects In Vivo: Impaired Endogenous siRNA Expression and Spermatogenic Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. scbt.com [scbt.com]
- 11. elifesciences.org [elifesciences.org]
- 12. BRD9 defines a SWI/SNF sub-complex and constitutes a specific vulnerability in malignant rhabdoid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Defining the optimal parameters for hairpin-based knockdown constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Criteria for effective design, construction, and gene knockdown by shRNA vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
dBRD9 vs. Small Molecule Inhibitors: A New Paradigm in BRD9-Targeted Therapeutics
A detailed comparison for researchers and drug development professionals.
The landscape of epigenetic drug discovery is rapidly evolving, with targeted protein degradation emerging as a powerful strategy. Bromodomain-containing protein 9 (BRD9), a key component of the non-canonical SWI/SNF (ncBAF) chromatin remodeling complex, has been identified as a promising therapeutic target in various cancers.[1][2][3][4][5][6] While traditional small molecule inhibitors have been developed to block BRD9's function, a novel class of molecules, exemplified by dBRD9, offers a distinct and potentially more advantageous mechanism of action. This guide provides a comprehensive comparison of dBRD9 and conventional small molecule inhibitors, supported by experimental data and detailed protocols.
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors of BRD9 are designed to bind to the acetyl-lysine binding pocket of the bromodomain, competitively inhibiting its interaction with acetylated histones and other proteins.[7][8] This occupancy-driven approach temporarily blocks the downstream signaling pathways regulated by BRD9.
In contrast, dBRD9 is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule that induces the degradation of the BRD9 protein.[4][7][9][10] It consists of a ligand that binds to BRD9, a linker, and a ligand that recruits an E3 ubiquitin ligase (in the case of dBRD9, Cereblon).[9][10] This proximity-induced ubiquitination marks BRD9 for degradation by the proteasome, leading to the complete removal of the protein from the cell.[4][7][11] This event-driven mechanism offers a catalytic mode of action, where a single dBRD9 molecule can induce the degradation of multiple BRD9 proteins.
Key Advantages of dBRD9
The degradation-based mechanism of dBRD9 presents several key advantages over traditional inhibition:
-
Enhanced Selectivity: dBRD9 has demonstrated high selectivity for BRD9 over other bromodomain-containing proteins, including the closely related BRD7 and members of the BET (Bromodomain and Extra-Terminal domain) family.[4] This is a significant advantage, as off-target inhibition of proteins like BRD7, a potential tumor suppressor, could lead to unwanted side effects.[3][8]
-
Increased Potency and Sustained Effect: By removing the entire protein, dBRD9 can achieve a more profound and durable suppression of BRD9-dependent signaling pathways compared to inhibitors that only block a specific function.[6] This can lead to greater efficacy at lower concentrations.
-
Overcoming Resistance: Tumors can develop resistance to inhibitors through mutations in the target protein that reduce drug binding. Because dBRD9 can still bind to the mutated protein and induce its degradation, it may be effective in overcoming such resistance mechanisms.
-
Addressing Scaffolding Functions: BRD9 has non-catalytic scaffolding functions within the ncBAF complex. Degraders like dBRD9 can disrupt these functions, which may not be achievable with inhibitors that only block the bromodomain.
Quantitative Comparison
The following tables summarize the key quantitative parameters for dBRD9 and representative small molecule inhibitors of BRD9.
Table 1: Potency and Efficacy
| Compound | Type | Target | Cell Line | IC50/DC50 | Dmax | Reference |
| dBRD9 | Degrader (PROTAC) | BRD9 | MOLM-13 | 104 nM (IC50) | Not Specified | [9] |
| dBRD9 | Degrader (PROTAC) | BRD9 | EOL-1, MOLM-13 | Potent anti-proliferative effect (dose-dependent) | Not Specified | [4] |
| I-BRD9 | Inhibitor | BRD9 | LNCaP, VCaP, 22Rv1, C4-2 | ~3 µM (IC50) | Not Applicable | [12] |
| BI-7273 | Inhibitor | BRD9/BRD7 | Not Specified | 9 nM (Kd for BRD9) | Not Applicable | [8] |
Note: IC50 (half-maximal inhibitory concentration) measures the concentration of a drug that is required for 50% inhibition in vitro. DC50 (half-maximal degradation concentration) is the concentration of a degrader at which 50% of the target protein is degraded. Dmax is the maximum percentage of protein degradation achieved.[13][14]
Table 2: Selectivity Profile
| Compound | Primary Target(s) | Key Non-targets | Reference |
| dBRD9 | BRD9 | BRD4, BRD7, BET family | [4] |
| I-BRD9 | BRD9 | High selectivity over other bromodomains | [3] |
| BI-7273 | BRD9, BRD7 | - | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of dBRD9 and a typical experimental workflow for its evaluation.
Caption: Mechanism of Action: Inhibitor vs. Degrader.
Caption: Experimental Workflow for Evaluating dBRD9.
Caption: BRD9 Signaling Pathways.
Experimental Protocols
Protocol 1: Western Blot for BRD9 Degradation
Objective: To determine the extent and selectivity of BRD9 protein degradation following treatment with dBRD9.
Materials:
-
Cell line of interest (e.g., MOLM-13)
-
dBRD9 and small molecule inhibitor
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD9, anti-BRD7, anti-BRD4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with increasing concentrations of dBRD9, the small molecule inhibitor, or DMSO for the desired time points (e.g., 2, 4, 8, 24 hours).
-
Harvest cells and lyse them in RIPA buffer.
-
Quantify protein concentration using the BCA assay.
-
Normalize protein samples and resolve them by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the BRD9-dBRD9-E3 ligase ternary complex.
Materials:
-
Cell line of interest
-
dBRD9
-
DMSO
-
Co-IP lysis buffer
-
Antibody against the E3 ligase (e.g., anti-Cereblon) or a tag on the degrader
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary and secondary antibodies for Western blotting (anti-BRD9, anti-Cereblon)
Procedure:
-
Treat cells with dBRD9 or DMSO for a short duration (e.g., 1-2 hours).
-
Lyse the cells in Co-IP lysis buffer.
-
Pre-clear the lysates with magnetic beads.
-
Incubate the lysates with the anti-Cereblon antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the bound proteins using elution buffer.
-
Analyze the eluates by Western blotting using antibodies against BRD9 and Cereblon.
Protocol 3: Cell Viability Assay
Objective: To assess the effect of dBRD9 and small molecule inhibitors on cell proliferation and viability.
Materials:
-
Cell line of interest
-
dBRD9 and small molecule inhibitor
-
DMSO
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat cells with a serial dilution of dBRD9, the small molecule inhibitor, or DMSO.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Allow the plate to equilibrate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents and incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.
Conclusion
Targeted protein degradation using PROTACs like dBRD9 represents a significant advancement in the field of epigenetics and cancer therapy. Compared to traditional small molecule inhibitors, dBRD9 offers the potential for enhanced selectivity, greater potency, and a more durable response by inducing the complete removal of the BRD9 protein. The experimental protocols provided in this guide offer a framework for researchers to rigorously evaluate the advantages of dBRD9 and other degraders in their own research and drug development programs. As our understanding of the intricacies of the ubiquitin-proteasome system grows, we can expect to see the continued development of highly specific and potent protein degraders for a wide range of therapeutic targets.
References
- 1. Research progress of selective small molecule bromodomain-containing protein 9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gene - BRD9 [maayanlab.cloud]
- 6. Targeting BRD9 for Cancer Treatment: A New Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Structural Basis of Inhibitor Selectivity in the BRD7/9 Subfamily of Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. dBRD9 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD9 is a critical regulator of androgen receptor signaling and prostate cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. promegaconnections.com [promegaconnections.com]
Validating dBRD9-Induced Apoptosis in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-apoptotic efficacy of the BRD9 degrader, dBRD9, against alternative therapeutic strategies in various cancer cell lines. Experimental data is presented to support the validation of dBRD9 as a potent inducer of programmed cell death. Detailed methodologies for key validation assays are also included.
Comparative Efficacy of dBRD9 in Inducing Cancer Cell Death
The effectiveness of dBRD9 in reducing cancer cell viability is often quantified by its half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. The following table summarizes the IC50 values of dBRD9 in several cancer cell lines, alongside those of alternative BRD9-targeting compounds and broader-spectrum BET degraders.
| Compound/Degrader | Cancer Cell Line | IC50 (nM) | Notes |
| dBRD9-A | OPM2 (Multiple Myeloma) | 10 - 100 | Potent inhibition of cell growth. |
| dBRD9-A | H929 (Multiple Myeloma) | 10 - 100 | Similar efficacy to OPM2 cells. |
| BET Degrader (23) | RS4;11 (Acute Leukemia) | ~1 | Demonstrates strong induction of apoptosis where BET inhibitor 8 is ineffective.[1] |
| BET Degrader (23) | MOLM-13 (Acute Leukemia) | 1 - 3 | Highly effective at inducing cell cycle arrest and apoptosis.[1] |
| BRD9 Inhibitor (I-BRD9) | LNCaP (Prostate Cancer) | ~3000 | Shows significantly lower potency compared to dBRD9.[2] |
| BRD9 Inhibitor (I-BRD9) | VCaP (Prostate Cancer) | ~3000 | Consistent with findings in other prostate cancer cell lines.[2] |
Validation of Apoptosis Induction
The induction of apoptosis by dBRD9 is confirmed through various experimental assays. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptotic cells. Western blotting is used to detect the cleavage of key apoptotic proteins, such as caspases and PARP.
The following table presents data on the percentage of apoptotic cells induced by dBRD9 treatment in multiple myeloma cell lines.
| Cell Line | Treatment | Duration | Apoptotic Cells (%) |
| OPM2 | dBRD9-A (indicated doses) | 96 hours | Dose-dependent increase |
| H929 | dBRD9-A (indicated doses) | 96 hours | Dose-dependent increase |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: dBRD9-induced apoptosis pathway.
Caption: Workflow for apoptosis validation.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Treat cells with a serial dilution of dBRD9 or alternative compounds for 72 hours.
-
Quantification: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated control cells and calculate IC50 values using non-linear regression.
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with dBRD9 or control compounds for the desired time (e.g., 96 hours).[3]
-
Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late-stage apoptosis or necrosis.
Western Blotting for Apoptosis Markers
-
Cell Lysis: Treat cells with dBRD9 or control compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The presented data validates dBRD9 as a potent inducer of apoptosis in various cancer cell lines. Its efficacy, as demonstrated by low nanomolar IC50 values and robust induction of apoptotic markers, positions it as a promising therapeutic agent. Compared to traditional small molecule inhibitors, the targeted degradation approach of dBRD9 offers a powerful and often more effective means of eliminating cancer cells. Further investigation in preclinical and clinical settings is warranted to fully elucidate the therapeutic potential of dBRD9.
References
- 1. researchgate.net [researchgate.net]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RETRACTED ARTICLE: BRD9 inhibition promotes PUMA-dependent apoptosis and augments the effect of imatinib in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of dBRD9 Dihydrochloride: A Comprehensive Guide for Laboratory Personnel
For Immediate Release
Researchers and laboratory professionals handling dBRD9 dihydrochloride (B599025) now have access to a comprehensive guide on its proper and safe disposal. This document outlines essential safety protocols, step-by-step disposal procedures, and potential chemical neutralization methods to ensure the safe management of this potent research chemical. dBRD9 dihydrochloride, a selective BRD9 PROTAC (Proteolysis Targeting Chimera) degrader, requires careful handling due to its potential hazards, including being harmful if swallowed, causing skin and eye irritation, toxicity if inhaled, and suspected carcinogenicity and reproductive toxicity.
Essential Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines. The following personal protective equipment (PPE) is mandatory:
-
Gloves: Chemical-resistant gloves, such as nitrile, are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A standard laboratory coat must be worn to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Procedure
This compound and all materials contaminated with it must be treated as hazardous waste. Adherence to federal, state, and local regulations for hazardous waste disposal is mandatory.
-
Waste Segregation: All materials that have come into contact with this compound must be segregated from non-hazardous waste. This includes:
-
Unused or expired this compound.
-
Contaminated labware (e.g., pipette tips, vials, centrifuge tubes).
-
Contaminated consumables (e.g., absorbent paper, wipes).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Waste Collection:
-
Solid Waste: Collect all solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling: All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration (if applicable).
-
The date of accumulation.
-
The name of the principal investigator or research group.
-
-
Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.[1][2]
Potential Chemical Deactivation Protocols
For laboratories equipped to perform chemical neutralization of hazardous waste, the following methods, based on the known reactivity of the pomalidomide (B1683931) moiety in dBRD9, may be considered. These procedures should only be carried out by trained personnel in a controlled laboratory setting, wearing appropriate PPE and working within a chemical fume hood. It is crucial to test these methods on a small scale first.
Summary of Potential Deactivation Conditions
| Deactivation Method | Reagent | Conditions |
| Alkaline Hydrolysis | 1 M Sodium Hydroxide (NaOH) | Stirring the dBRD9 solution with an excess of 1 M NaOH at room temperature for several hours may lead to the hydrolysis of the imide rings. |
| Acidic Hydrolysis | 1 M Hydrochloric Acid (HCl) | Stirring the dBRD9 solution with 1 M HCl at an elevated temperature (e.g., 50-60°C) for several hours can also promote hydrolysis. |
| Oxidative Degradation | 10% Sodium Hypochlorite (Bleach) or | Treatment with an oxidizing agent can degrade the aromatic and amine portions of the molecule. The reaction should be monitored. |
| 3% Hydrogen Peroxide (H₂O₂) |
Detailed Experimental Protocols
1. Alkaline Hydrolysis:
Pomalidomide, a component of dBRD9, is known to degrade under alkaline conditions. This procedure aims to hydrolyze the glutarimide (B196013) and phthalimide (B116566) rings, rendering the molecule inactive.
-
Materials: 1 M Sodium Hydroxide (NaOH), magnetic stirrer and stir bar, appropriate reaction vessel.
-
Procedure:
-
Dissolve the this compound waste in a minimal amount of a compatible solvent (e.g., DMSO).
-
Slowly add an excess of 1 M NaOH solution while stirring. A 10-fold molar excess of NaOH is recommended.
-
Continue stirring at room temperature for at least 24 hours.
-
Neutralize the resulting solution with 1 M Hydrochloric Acid (HCl) before collecting it as aqueous hazardous waste.
-
Verify degradation using a suitable analytical method (e.g., HPLC, LC-MS) if available.
-
2. Oxidative Degradation:
Oxidizing agents can break down the organic structure of this compound.
-
Materials: 10% Sodium Hypochlorite (commercial bleach) or 3% Hydrogen Peroxide, magnetic stirrer and stir bar, appropriate reaction vessel.
-
Procedure:
-
Dissolve the this compound waste in a suitable solvent.
-
Slowly and carefully add an excess of the oxidizing agent while stirring. The reaction may be exothermic.
-
Stir the mixture at room temperature for several hours until the reaction is complete.
-
Quench any remaining oxidizing agent (e.g., with sodium bisulfite for bleach) before disposal as hazardous waste.
-
Confirm the degradation of the parent compound via an appropriate analytical technique if possible.
-
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory personnel can effectively manage this compound waste, ensuring a safe laboratory environment and compliance with all relevant regulations.
References
Essential Safety and Operational Guide for Handling dBRD9 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of dBRD9 dihydrochloride (B599025), a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of the BRD9 protein. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The handling of dBRD9 dihydrochloride requires stringent personal protective measures to prevent exposure. The following PPE is mandatory:
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected prior to use. Double-gloving is recommended. | To prevent skin contact with the compound. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Face Protection | Face shield, in addition to safety glasses or goggles, when there is a significant risk of splashing. | To provide a barrier for the entire face from potential splashes. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. A respirator may be necessary for operations with a potential for aerosol generation. | To avoid inhalation of dust or aerosols. |
Hazard Identification and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound was not fully accessible, an SDS for the closely related "BRD9 ligand-6" provides critical hazard information. It is prudent to handle this compound with the same level of caution.
GHS Hazard Statements for BRD9 ligand-6: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Precautionary Statements: [1]
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P501: Dispose of contents/container in accordance with local regulations.
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
This compound is typically a white to beige powder.[2]
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is -20°C.[2]
2. Preparation of Stock Solutions:
-
All manipulations involving the solid compound should be performed in a chemical fume hood to minimize inhalation risk.
-
Prepare the workspace by laying down absorbent, disposable bench liners.
-
To create a stock solution, slowly add the solvent (e.g., DMSO) to the vial containing the pre-weighed compound to avoid splashing.
-
This compound is soluble in water at 2 mg/mL.[2]
3. Use in Experiments:
-
When diluting the stock solution to working concentrations in cell culture media or other buffers, continue to wear all recommended PPE.
-
Ensure that all procedures are well-documented and that all equipment is properly labeled.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All disposable materials that have come into contact with the compound, including gloves, absorbent pads, and empty vials, should be collected in a dedicated, sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions, experimental solutions, and contaminated media should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not pour down the drain.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination solution (e.g., 70% ethanol) should be used.
-
Institutional Guidelines: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: BRD9 Degradation in a Human Cell Line (MOLM-13)
This protocol is a representative example of how to assess the degradation of BRD9 in a human acute myeloid leukemia (AML) cell line.
Objective: To determine the concentration-dependent effect of this compound on BRD9 protein levels.
Materials:
-
This compound
-
MOLM-13 cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD9, anti-BRD4, anti-BRD7, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Culture MOLM-13 cells according to standard protocols.
-
Cell Seeding: Seed MOLM-13 cells in a multi-well plate at a density that will allow for logarithmic growth during the treatment period.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete cell culture medium from your stock solution. A typical concentration range is 0.5 nM to 5000 nM.[3]
-
Include a vehicle control (DMSO) at the same final concentration as in the highest dBRD9 treatment.
-
Add the different concentrations of dBRD9 to the cells.
-
-
Incubation: Incubate the cells for a predetermined time, for example, 4 hours, at 37°C in a CO2 incubator.[3]
-
Cell Lysis:
-
After incubation, harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in lysis buffer and incubate on ice.
-
Clarify the lysates by centrifugation to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against BRD9, BRD4, BRD7, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of BRD9, BRD4, and BRD7 to the loading control. Compare the protein levels in the dBRD9-treated samples to the vehicle control to determine the extent of degradation.
Mechanism of Action: dBRD9-Mediated Protein Degradation
dBRD9 is a heterobifunctional molecule designed to induce the degradation of the BRD9 protein. It achieves this by hijacking the cell's own protein disposal system, the ubiquitin-proteasome pathway.
Caption: dBRD9 facilitates the degradation of BRD9 protein.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
